6-Deoxypenciclovir
Description
structure in first source
Properties
IUPAC Name |
2-[2-(2-aminopurin-9-yl)ethyl]propane-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N5O2/c11-10-12-3-8-9(14-10)15(6-13-8)2-1-7(4-16)5-17/h3,6-7,16-17H,1-2,4-5H2,(H2,11,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJOWACPJSFGNRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=NC(=N1)N)N(C=N2)CCC(CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20146353 | |
| Record name | Brl 42359 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20146353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104227-86-3 | |
| Record name | 6-Deoxypenciclovir | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=104227-86-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Brl 42359 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104227863 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Brl 42359 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20146353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-DEOXYPENCICLOVIR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N8C09G1O3O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Core Mechanism of Action of 6-Deoxypenciclovir: An In-depth Technical Guide
Abstract
6-Deoxypenciclovir, a prodrug of the antiviral agent penciclovir, represents a critical advancement in the management of herpesvirus infections. Its enhanced oral bioavailability compared to penciclovir facilitates effective systemic therapy. This document provides a detailed technical overview of the mechanism of action of this compound, from its initial absorption and metabolic activation to the selective inhibition of viral DNA synthesis. It is intended for researchers, scientists, and drug development professionals engaged in antiviral research.
Introduction
This compound is an acyclic guanine nucleoside analogue that, in itself, is devoid of antiviral activity. Its therapeutic efficacy is entirely dependent on its in vivo conversion to penciclovir and subsequent phosphorylation to the active triphosphate metabolite. This multi-step bioactivation process, which relies on both host and viral enzymes, ensures a high degree of selectivity for virus-infected cells, minimizing toxicity to uninfected host cells. The primary targets for penciclovir are herpesviruses, including herpes simplex virus types 1 and 2 (HSV-1, HSV-2) and varicella-zoster virus (VZV).
The Metabolic Activation Pathway
The journey of this compound from an inactive prodrug to a potent antiviral agent involves a series of well-defined metabolic steps. This pathway is initiated in the gut and liver and culminates within virus-infected cells.
Initial Conversion to Penciclovir
Following oral administration, this compound is rapidly absorbed from the gastrointestinal tract. It then undergoes extensive first-pass metabolism, primarily in the liver, where aldehyde oxidase converts the 6-deoxy group to a hydroxyl group, yielding penciclovir. This initial conversion is highly efficient and is a key factor in the high oral bioavailability of famciclovir, the diacetyl ester prodrug of this compound.
Selective Phosphorylation in Infected Cells
Once penciclovir enters circulation and reaches virus-infected cells, it undergoes a three-step phosphorylation process to become the active antiviral agent, penciclovir triphosphate.
-
Monophosphorylation: The initial and rate-limiting step is the conversion of penciclovir to penciclovir monophosphate. This reaction is selectively catalyzed by a virus-encoded thymidine kinase (TK). The substrate specificity of the viral TK for penciclovir is significantly higher than that of the host cellular TK, which is the primary reason for the drug's selective accumulation in infected cells.
-
Diphosphorylation: Penciclovir monophosphate is subsequently converted to penciclovir diphosphate by the cellular enzyme guanylate kinase.
-
Triphosphorylation: The final step involves the phosphorylation of penciclovir diphosphate to the active penciclovir triphosphate by various cellular kinases.
The resulting penciclovir triphosphate is a stable metabolite with a prolonged intracellular half-life, leading to sustained antiviral activity.
The Synthesis of 6-Deoxypenciclovir: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Deoxypenciclovir, a crucial intermediate in the synthesis of the antiviral drug Penciclovir and the primary metabolite of the prodrug Famciclovir, plays a pivotal role in the development of antiviral therapies. This technical guide provides an in-depth overview of the core synthesis pathway of this compound, offering detailed experimental protocols, quantitative data, and visual representations of the chemical transformations. Understanding the synthesis of this key molecule is essential for researchers and professionals involved in the discovery and optimization of antiviral agents.
Core Synthesis Pathway
The primary route for the chemical synthesis of this compound originates from 2-amino-6-chloropurine. The pathway involves a series of key transformations including N-alkylation, malonic ester synthesis, reduction, and dehalogenation. This method provides a reliable and scalable process for obtaining this compound.
Signaling Pathway Diagram
Caption: Chemical synthesis pathway of this compound.
Experimental Protocols
The following protocols are derived from established synthetic routes and provide a detailed methodology for the key transformations in the synthesis of this compound.
Step 1: Synthesis of 2-Amino-6-chloro-9-(2-bromoethyl)purine
-
Objective: To introduce the ethyl bromide side chain at the N9 position of the purine ring.
-
Procedure: A mixture of 2-amino-6-chloropurine (0.2 mol), potassium carbonate (0.5 mol), and dimethylformamide (DMF, 340 ml) is placed in a 1L 3-neck flask. The mixture is heated to 60-65°C for 1 hour. Subsequently, 1,2-dibromoethane is added, and the reaction is maintained at the same temperature for several hours until completion, as monitored by thin-layer chromatography (TLC). After cooling, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The residue is then purified to yield the desired product.
Step 2: Synthesis of Diethyl 2-[2-(2-amino-6-chloro-9H-purin-9-yl)ethyl]malonate
-
Objective: To introduce the malonate group which will be a precursor to the propanediol moiety.
-
Procedure: To a solution of sodium ethoxide, prepared from sodium metal in absolute ethanol, diethyl malonate is added dropwise at room temperature. The mixture is stirred for 30 minutes, followed by the addition of 2-amino-6-chloro-9-(2-bromoethyl)purine. The reaction mixture is then refluxed for several hours. The progress of the reaction is monitored by TLC. Upon completion, the solvent is evaporated, and the residue is partitioned between water and ethyl acetate. The organic layer is dried over anhydrous sodium sulfate and concentrated to give the crude product, which is then purified by column chromatography.
Step 3: Synthesis of 2-[2-(2-Amino-6-chloro-9H-purin-9-yl)ethyl]-1,3-propanediol
-
Objective: To reduce the ester groups of the malonate to hydroxyl groups.
-
Procedure: The intermediate from Step 2 (0.013 mol) is dissolved in dichloromethane (350 ml) in a 1L flask. Sodium borohydride (NaBH4, 0.046 mol) is added portion-wise, followed by the addition of methanol (95 ml). The reaction mixture is stirred at 20-25°C for 2 hours. After the reaction is complete, the mixture is diluted with water (150 ml) and the product is extracted. The combined organic layers are dried and concentrated to yield the diol.[1]
Step 4: Synthesis of this compound (2-[2-(2-Amino-9H-purin-9-yl)ethyl]-1,3-propanediol)
-
Objective: To remove the chlorine atom from the purine ring to yield the final product.
-
Procedure: The diol from Step 3 (9.2 mmol) is dissolved in a mixed solvent of ethyl acetate (200 ml) and ethanol (100 ml) in a 1L steel autoclave. Palladium on carbon (5g) and triethylamine (12g) are added to the solution. The reaction mixture is maintained at 55°C under a hydrogen pressure of 0.8 MPa for 4 hours.[1] After the reaction, the catalyst is filtered off, and the solvent is removed under vacuum to yield this compound.
Quantitative Data
The following table summarizes the reported yields for the key steps in the synthesis of this compound and its conversion from Famciclovir.
| Step | Starting Material | Product | Reagents and Conditions | Yield (%) | Reference |
| Reduction | Diethyl 2-[2-(2-amino-6-chloro-9H-purin-9-yl)ethyl]malonate | 2-[2-(2-Amino-6-chloro-9H-purin-9-yl)ethyl]-1,3-propanediol | NaBH4, Methanol, Dichloromethane, 20-25°C, 2 hours | 80 | [2] |
| Dechlorination | 2-[2-(2-Amino-6-chloro-9H-purin-9-yl)ethyl]-1,3-propanediol | This compound | H2, Pd/C, Triethylamine, Ethyl acetate/Ethanol, 55°C, 0.8 MPa, 4 hours | - | [1] |
| De-acetylation (Metabolic) | Famciclovir | This compound (BRL 42359) | Di-deacetylation via hydrolysis | - | [3] |
| Esterification of this compound | This compound | Mono-O-ester derivatives | N-carbobenzyloxy amino acids, DCC/DMAP | 47-55 | |
| Esterification of this compound | This compound | Di-O-ester derivatives | N-carbobenzyloxy amino acids, DCC/DMAP | 20-29 |
Metabolic Pathway of Famciclovir to Penciclovir
This compound is a key intermediate in the in vivo conversion of the prodrug Famciclovir to the active antiviral agent Penciclovir. This metabolic activation is a two-step process.
Metabolic Pathway Diagram
Caption: Metabolic conversion of Famciclovir to Penciclovir.
This metabolic cascade begins with the rapid hydrolysis of the two acetyl groups from Famciclovir, a reaction catalyzed by esterases, to yield this compound. The subsequent and rate-limiting step is the oxidation of the 6-position of the purine ring of this compound, which is catalyzed by aldehyde oxidase in the liver, to form the active drug, Penciclovir.
Conclusion
The synthesis of this compound is a well-established process that is fundamental to the production of Penciclovir and the understanding of the metabolic activation of Famciclovir. The multi-step chemical synthesis, starting from 2-amino-6-chloropurine, offers a robust method for obtaining this key intermediate. Furthermore, its role as a metabolite highlights the importance of biotransformation in drug efficacy. This guide provides a comprehensive technical resource for scientists and researchers, enabling a deeper understanding and further exploration of the synthesis and applications of this compound in antiviral drug development.
References
- 1. EP1883639B1 - Preparation of famciclovir and other purine derivatives - Google Patents [patents.google.com]
- 2. US20060264629A1 - Preparation of famciclovir and other purine derivatives - Google Patents [patents.google.com]
- 3. Role of aldehyde oxidase in the in vitro conversion of famciclovir to penciclovir in human liver - PubMed [pubmed.ncbi.nlm.nih.gov]
The Antiviral Activity Spectrum of 6-Deoxypenciclovir Metabolites: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
6-Deoxypenciclovir is a prodrug that undergoes metabolic activation to form the potent antiviral agent penciclovir. This technical guide provides a comprehensive overview of the antiviral activity spectrum of this compound's primary metabolite, penciclovir, and its subsequent active form, penciclovir triphosphate. It details the metabolic pathway, mechanism of action, and quantitative antiviral activity against key viral pathogens. Furthermore, this guide outlines the detailed experimental protocols for cornerstone antiviral assays and includes visualizations of the metabolic and mechanistic pathways. While this compound itself and its other oxidized metabolites are considered to have no significant intrinsic antiviral activity, the focus of this guide is on the clinically relevant antiviral effects of its principal active metabolite, penciclovir.
Metabolism of this compound
This compound is an intermediate metabolite in the bioactivation of the oral prodrug famciclovir. The metabolic cascade to the active antiviral compound, penciclovir, is a two-step process. Initially, famciclovir is deacetylated to this compound (also known as BRL 42359)[1][2]. Subsequently, this compound is oxidized at the 6-position of the purine ring by the enzyme aldehyde oxidase, primarily in the liver, to form penciclovir[1][3]. While minor metabolites such as 8-oxo-6-deoxypenciclovir and 6,8-dioxo-metabolites may be formed, they are not considered to contribute to the antiviral effect[3].
Metabolic conversion of famciclovir to penciclovir.
Mechanism of Antiviral Action
The antiviral activity of penciclovir is dependent on its phosphorylation to penciclovir triphosphate within virus-infected cells. This process is initiated by a virus-encoded thymidine kinase (TK), which selectively phosphorylates penciclovir to penciclovir monophosphate. Host cell kinases then further phosphorylate the monophosphate to the active triphosphate form. Penciclovir triphosphate acts as a competitive inhibitor of viral DNA polymerase, competing with the natural substrate, deoxyguanosine triphosphate (dGTP). Incorporation of penciclovir monophosphate into the growing viral DNA chain leads to the termination of DNA synthesis, thus halting viral replication. Due to its reliance on viral TK for initial phosphorylation, penciclovir is highly selective for virus-infected cells, minimizing effects on uninfected host cells.
Mechanism of action of penciclovir in a virus-infected cell.
Antiviral Activity Spectrum of Penciclovir
Penciclovir exhibits potent antiviral activity primarily against members of the Herpesviridae family. Its spectrum includes Herpes Simplex Virus type 1 (HSV-1), Herpes Simplex Virus type 2 (HSV-2), and Varicella-Zoster Virus (VZV). Some activity against Hepatitis B Virus (HBV) has also been reported. The following tables summarize the quantitative antiviral activity of penciclovir against various viruses, as determined by different in vitro assays.
Table 1: In Vitro Antiviral Activity of Penciclovir against Herpes Simplex Virus (HSV) and Varicella-Zoster Virus (VZV)
| Virus | Assay Type | Cell Line | IC50 / EC50 (µg/mL) | Reference |
| HSV-1 | Plaque Reduction | MRC-5 | 0.8 | |
| HSV-1 | Viral DNA Inhibition | MRC-5 | 0.01 | |
| HSV-1 (Clinical Isolates) | 50% Infective Dose | - | 0.5 - 0.8 | |
| HSV-2 | Plaque Reduction | MRC-5 | - | |
| HSV-2 | Viral DNA Inhibition | MRC-5 | - | |
| HSV-2 (Clinical Isolates) | 50% Infective Dose | - | 1.3 - 2.2 | |
| VZV | Plaque Reduction | - | - |
Note: Data for some virus/assay combinations were not available in the searched literature.
Table 2: In Vitro Antiviral Activity of Penciclovir against Hepatitis B Virus (HBV)
| Virus | Assay Type | Cell Culture | IC50 (µM) | Reference |
| Duck Hepatitis B Virus (DHBV) | Long-term continuous treatment | Primary duck hepatocytes | 0.7 ± 0.1 | |
| Duck Hepatitis B Virus (DHBV) | Washout experiments | Primary duck hepatocytes | 3.0 ± 0.4 |
Detailed Experimental Protocols
Plaque Reduction Assay (PRA)
This assay is a gold standard for measuring the inhibition of viral infectivity.
Objective: To determine the concentration of an antiviral compound that reduces the number of viral plaques by 50% (EC50).
Methodology:
-
Cell Seeding: Plate a suitable host cell line (e.g., Vero or MRC-5 cells) in 6- or 12-well plates to form a confluent monolayer.
-
Virus Dilution: Prepare serial dilutions of the virus stock.
-
Infection: Infect the cell monolayers with a standardized amount of virus (e.g., 100 plaque-forming units per well).
-
Compound Addition: After a viral adsorption period (typically 1 hour), remove the virus inoculum and add an overlay medium containing serial dilutions of the test compound (penciclovir).
-
Incubation: Incubate the plates for a period that allows for plaque formation (e.g., 2-3 days for HSV).
-
Staining: Fix the cells and stain with a dye such as crystal violet, which stains the living cells, leaving the viral plaques as clear zones.
-
Plaque Counting: Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound). The EC50 value is determined by regression analysis of the dose-response curve.
Workflow for a Plaque Reduction Assay.
Virus Yield Reduction Assay (VYRA)
This assay measures the effect of an antiviral compound on the production of new infectious virus particles.
Objective: To quantify the reduction in the yield of progeny virus in the presence of an antiviral compound.
Methodology:
-
Cell Infection: Infect a confluent monolayer of susceptible cells with the virus at a specific multiplicity of infection (MOI).
-
Compound Treatment: After the adsorption period, wash the cells and add a medium containing various concentrations of the antiviral agent.
-
Incubation: Incubate the cultures for a full viral replication cycle (e.g., 24-48 hours).
-
Virus Harvest: Harvest the supernatant and/or cell lysate containing the progeny virus.
-
Virus Titer Determination: Determine the titer of the harvested virus from each treatment group using a standard titration method, such as a plaque assay or a 50% tissue culture infectious dose (TCID50) assay.
-
Data Analysis: Compare the virus titers from the treated groups to the untreated control to calculate the fold reduction in virus yield. The concentration of the compound that reduces the virus yield by a certain amount (e.g., 90% or 99%) is determined.
Viral DNA Inhibition Assay
This assay quantifies the inhibition of viral DNA synthesis.
Objective: To measure the effect of an antiviral compound on the replication of viral DNA.
Methodology:
-
Cell Infection and Treatment: Infect susceptible cells with the virus and treat with different concentrations of the antiviral compound.
-
DNA Extraction: At a specific time post-infection, lyse the cells and extract the total DNA.
-
Quantification of Viral DNA: Quantify the amount of viral DNA using methods such as:
-
DNA Hybridization: Use a labeled probe specific to the viral DNA to detect and quantify the amount of viral genetic material.
-
Quantitative PCR (qPCR): Use primers and probes specific to a viral gene to amplify and quantify the viral DNA.
-
-
Data Analysis: Determine the concentration of the compound that inhibits viral DNA synthesis by 50% (IC50) by comparing the amount of viral DNA in treated versus untreated cells.
Conclusion
The antiviral activity of this compound is mediated entirely through its metabolic conversion to penciclovir. Penciclovir, in its phosphorylated triphosphate form, is a potent and selective inhibitor of herpesvirus DNA polymerase. It demonstrates significant in vitro activity against HSV-1, HSV-2, and VZV, and also shows promise against HBV. The lack of antiviral activity in this compound itself and other minor metabolites underscores the critical role of aldehyde oxidase in the bioactivation of this class of prodrugs. The experimental protocols detailed herein provide a framework for the continued evaluation of novel antiviral agents targeting these and other viruses.
References
- 1. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 2. In vitro cytotoxicity and antiviral efficacy against feline herpesvirus type 1 of famciclovir and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro oxidation of famciclovir and this compound by aldehyde oxidase from human, guinea pig, rabbit, and rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
6-Deoxypenciclovir: A Technical Guide to its Role as a Penciclovir Prodrug
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Deoxypenciclovir, also known as BRL 42359, is a pivotal intermediate metabolite in the bioactivation of the antiviral agent famciclovir to its active form, penciclovir.[1][2] Famciclovir, a diacetyl ester prodrug of penciclovir, was developed to enhance the oral bioavailability of penciclovir, which itself has poor oral absorption.[3] Upon oral administration, famciclovir undergoes rapid and extensive first-pass metabolism, where it is first deacetylated to this compound. Subsequently, this compound is oxidized to the pharmacologically active penciclovir.[4][5] This technical guide provides an in-depth overview of the core aspects of this compound as a prodrug, focusing on its enzymatic conversion, pharmacokinetic profile, and the experimental methodologies used for its evaluation.
Mechanism of Bioactivation: The Role of Aldehyde Oxidase
The critical step in the conversion of the inactive this compound to the active antiviral agent penciclovir is the oxidation at the 6-position of the purine ring. This biotransformation is primarily catalyzed by the cytosolic enzyme aldehyde oxidase.
Studies using human liver cytosol have demonstrated that this oxidation process is rapid and does not require cofactors. The reaction follows Michaelis-Menten kinetics. Inhibition studies have been crucial in elucidating the primary enzyme responsible. The use of specific inhibitors for aldehyde oxidase, such as menadione and isovanillin, resulted in significant inhibition of the conversion of this compound to penciclovir. Conversely, allopurinol, an inhibitor of xanthine oxidase, showed no significant inhibitory effect, confirming that aldehyde oxidase is the principal enzyme responsible for this metabolic step in humans. While xanthine oxidase can slowly convert this compound to penciclovir in some animal models, its contribution in humans is considered negligible.
Signaling Pathway: Metabolic Conversion of Famciclovir
References
- 1. researchgate.net [researchgate.net]
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Antiviral prodrugs – the development of successful prodrug strategies for antiviral chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of aldehyde oxidase in the in vitro conversion of famciclovir to penciclovir in human liver - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Aldehyde Oxidase in the Metabolism of 6-Deoxypenciclovir: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the critical role of aldehyde oxidase (AO) in the metabolic activation of 6-deoxypenciclovir, the penultimate metabolite of the antiviral prodrug famciclovir. The primary metabolic pathway involves the oxidation of this compound to the pharmacologically active agent, penciclovir, a reaction predominantly catalyzed by cytosolic aldehyde oxidase in humans. This document summarizes the available quantitative kinetic data, details relevant experimental protocols, and provides visual representations of the metabolic pathways and experimental workflows to facilitate a comprehensive understanding of this key biotransformation process.
Introduction
Famciclovir is an orally administered prodrug that is extensively metabolized in vivo to the active antiviral compound, penciclovir. This metabolic activation is a two-step process involving initial deacetylation of famciclovir to this compound, followed by a crucial oxidation step. Studies have unequivocally demonstrated that aldehyde oxidase, a cytosolic molybdenum-containing enzyme, is the primary catalyst for the conversion of this compound to penciclovir in humans[1][2]. While xanthine oxidase, a related enzyme, has been investigated, its contribution to this specific metabolic conversion in humans is considered negligible[1][2]. A comprehensive understanding of the kinetics and mechanisms of this aldehyde oxidase-mediated transformation is essential for predicting drug efficacy, potential drug-drug interactions, and inter-individual variability in patient response to famciclovir therapy.
Metabolic Pathways of this compound
The metabolism of this compound by aldehyde oxidase primarily results in the formation of the active antiviral agent, penciclovir. However, an alternative metabolite, 8-oxo-6-deoxypenciclovir, is also formed. In some species, such as rabbits, the formation of penciclovir and 8-oxo-6-deoxypenciclovir can occur in approximately equal quantities[1]. In humans, the 6-oxidation to penciclovir is the predominant pathway.
Metabolic conversion of this compound by Aldehyde Oxidase.
Quantitative Data
The following tables summarize the available quantitative data for the metabolism of this compound by aldehyde oxidase.
Table 1: Michaelis-Menten Kinetic Parameters for the 6-Oxidation of this compound in Human Liver Cytosol
| Substrate | Enzyme Source | KM (µM) | Vmax | Reference |
| This compound (BRL 42359) | Human Liver Cytosol | 115 ± 23 | Not Reported |
Note: The Vmax value for this reaction was not available in the reviewed literature.
Table 2: Inhibition of this compound Oxidation in Human Liver Cytosol
| Inhibitor | Target Enzyme | IC50 (µM) | Substrate Concentration (µM) | Reference |
| Menadione | Aldehyde Oxidase | 7 | 4 | |
| Isovanillin | Aldehyde Oxidase | 15 | 4 | |
| Allopurinol | Xanthine Oxidase | No significant inhibition | 4 |
Experimental Protocols
The following section details a representative experimental protocol for studying the in vitro metabolism of this compound by aldehyde oxidase in human liver cytosol. This protocol is a composite based on methodologies described in the literature for similar aldehyde oxidase assays.
Materials and Reagents
-
This compound
-
Penciclovir (as a reference standard)
-
Human Liver Cytosol (commercially available)
-
Potassium Phosphate Buffer (e.g., 100 mM, pH 7.4)
-
Aldehyde Oxidase Inhibitor (e.g., Menadione)
-
Xanthine Oxidase Inhibitor (e.g., Allopurinol)
-
Acetonitrile (HPLC grade)
-
Formic Acid (or other suitable acid for reaction termination)
-
Ultrapure Water
-
HPLC system with UV or Mass Spectrometry (MS) detector
-
Analytical column (e.g., C18 reverse-phase)
In Vitro Incubation Assay
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water).
-
Prepare stock solutions of inhibitors (menadione and allopurinol) in a suitable solvent.
-
Prepare the incubation buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).
-
-
Incubation Mixture Preparation:
-
In a microcentrifuge tube, combine the incubation buffer, human liver cytosol (protein concentration should be optimized, e.g., 0.5-1.0 mg/mL), and either the vehicle control or the inhibitor solution.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
-
Initiation of Reaction:
-
Initiate the metabolic reaction by adding the this compound substrate to the pre-warmed incubation mixture. The final substrate concentration should be varied for kinetic studies (e.g., ranging from 0.5 to 5 times the KM).
-
Incubate the reaction mixture at 37°C with gentle shaking.
-
-
Time Course Sampling:
-
At predetermined time points (e.g., 0, 5, 10, 20, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
-
Reaction Termination:
-
Immediately terminate the reaction by adding the aliquot to a tube containing a cold quenching solution (e.g., acetonitrile with an internal standard). The ratio of quenching solution to sample should be sufficient to precipitate proteins (e.g., 2:1 or 3:1).
-
-
Sample Processing:
-
Vortex the terminated samples to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a clean tube or HPLC vial for analysis.
-
Analytical Method (HPLC)
The following is a representative HPLC method for the analysis of this compound and its metabolite, penciclovir. The exact conditions may require optimization.
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient can be employed, for example:
-
0-2 min: 5% B
-
2-10 min: 5% to 95% B
-
10-12 min: 95% B
-
12-13 min: 95% to 5% B
-
13-15 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: UV detection at a wavelength determined by the absorbance maxima of the analytes (e.g., around 254 nm).
-
Injection Volume: 10-20 µL.
Experimental Workflow and Data Analysis
The overall workflow for investigating the role of aldehyde oxidase in this compound metabolism involves several key stages, from initial experimental design to final data interpretation.
Workflow for in vitro metabolism of this compound.
Conclusion
The conversion of this compound to penciclovir is a critical activation step in the therapeutic action of famciclovir. This process is predominantly and efficiently catalyzed by aldehyde oxidase in the human liver. The kinetic parameters, particularly the KM value, provide insight into the enzyme's affinity for the substrate. The provided experimental protocols and workflows offer a robust framework for researchers to further investigate this metabolic pathway, explore potential drug-drug interactions, and understand the factors that may influence the clinical efficacy of famciclovir. Further research is warranted to determine the Vmax for the 6-oxidation reaction and to fully characterize the kinetics of the formation of the 8-oxo metabolite.
References
The Genesis of a Pro-Prodrug: An In-depth Technical Guide to 6-Deoxypenciclovir
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Deoxypenciclovir, also known as BRL 42359, occupies a critical position in the history and clinical application of antiviral therapeutics, not as an active agent itself, but as a key intermediate in the metabolic activation of the widely used prodrug, famciclovir, to the potent antiherpetic agent, penciclovir. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound. It details its mechanism of conversion, pharmacokinetic profile, and the pivotal role it plays in the pro-prodrug strategy designed to enhance the oral bioavailability of penciclovir. Quantitative data are presented in structured tables, and key experimental protocols are described to provide a practical resource for researchers in the field.
Introduction: The Prodrug Strategy and the Emergence of this compound
The development of antiviral nucleoside analogues has been a cornerstone of anti-herpesvirus therapy. Acyclovir, a groundbreaking therapeutic, demonstrated the potential of this class of compounds. However, its low oral bioavailability prompted the exploration of prodrug strategies to improve pharmacokinetic profiles. Following this paradigm, famciclovir was developed as a prodrug of penciclovir, an acyclic guanine nucleoside analogue with potent activity against herpes simplex virus (HSV) and varicella-zoster virus (VZV).
This compound emerged as the penultimate metabolite in the conversion of famciclovir to penciclovir.[1] Famciclovir itself is a diacetyl ester of this compound, designed to be readily absorbed and then rapidly metabolized to this compound through hydrolysis.[1][2] This intermediate is subsequently oxidized by the hepatic enzyme aldehyde oxidase to yield the active antiviral agent, penciclovir.[1][3] This two-step metabolic activation, involving famciclovir as a "pro-prodrug," is a sophisticated approach to overcoming the poor oral absorption of penciclovir.
Synthesis and Chemical Properties
This compound, with the chemical formula C₁₀H₁₅N₅O₂, is structurally a 2-aminopurine derivative. While specific, detailed industrial synthesis protocols are proprietary, the synthesis of its derivatives, such as amino acid esters, has been described in the literature. These syntheses typically involve the esterification of the hydroxyl groups of this compound with protected amino acids, followed by deprotection.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₅N₅O₂ | |
| Molecular Weight | 237.26 g/mol | |
| CAS Number | 104227-86-3 | |
| Synonyms | BRL 42359, 2-[2-(2-amino-9H-purin-9-yl)ethyl]-1,3-propanediol |
Metabolic Activation Pathway
The conversion of this compound to the active antiviral agent penciclovir is a critical step in the mechanism of action of famciclovir. This biotransformation is primarily catalyzed by aldehyde oxidase, a molybdenum hydroxylase found in the liver.
Experimental Protocols
In Vitro Oxidation of this compound by Aldehyde Oxidase
This protocol is based on the methodology described by Rashidi et al. (1997).
Objective: To determine the kinetics of this compound oxidation to penciclovir by aldehyde oxidase from liver cytosol.
Materials:
-
This compound
-
Partially purified aldehyde oxidase from human, guinea pig, rabbit, or rat liver
-
Potassium phosphate buffer (pH 7.4)
-
HPLC system with UV detection
Procedure:
-
Prepare reaction mixtures containing this compound (at various concentrations) and partially purified aldehyde oxidase in potassium phosphate buffer.
-
Incubate the mixtures at 37°C.
-
At specified time points, stop the reaction by adding a quenching agent (e.g., perchloric acid).
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by HPLC to quantify the amounts of this compound and the formed penciclovir.
-
Determine kinetic parameters (Km and Vmax) by plotting reaction velocity against substrate concentration and fitting the data to the Michaelis-Menten equation.
In Vitro Antiviral Activity Assay
This protocol is a general representation of cytopathic effect (CPE) inhibition assays.
Objective: To determine the in vitro antiviral activity of a compound against a specific virus.
Materials:
-
Test compound (e.g., this compound)
-
Susceptible host cell line (e.g., human foreskin fibroblasts for HCMV)
-
Virus stock (e.g., HCMV, HSV-1, HSV-2)
-
Cell culture medium and supplements
-
96-well microplates
Procedure:
-
Seed the 96-well plates with the host cells and allow them to form a monolayer.
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Infect the cell monolayers with the virus.
-
After a short adsorption period, remove the virus inoculum and add the medium containing the different concentrations of the test compound.
-
Incubate the plates at 37°C in a CO₂ incubator.
-
Monitor the cells daily for the appearance of viral CPE.
-
After the incubation period (typically 3-7 days), assess cell viability using a suitable method (e.g., neutral red uptake).
-
Calculate the 50% effective concentration (EC₅₀), the concentration of the compound that inhibits CPE by 50%, and the 50% cytotoxic concentration (CC₅₀), the concentration that reduces cell viability by 50%.
Quantitative Data
In Vitro Antiviral Activity
Studies have consistently shown that 6-deoxypurine analogues, including this compound, lack significant in vitro antiviral activity. Their efficacy is realized in vivo following conversion to the active guanine analogues.
Table 2: In Vitro Activity of a 6-Deoxy Analogue (6-Deoxycyclopropavir)
| Virus | Assay | EC₅₀ (µM) | CC₅₀ (µM) | Reference |
| Human Cytomegalovirus (HCMV), Towne strain | Plaque Reduction | >100 | >100 | |
| HCMV, AD169 strain | Cytopathic Effect | >300 | >300 | |
| Herpes Simplex Virus 1 (HSV-1) | Cytopathic Effect | >300 | >300 | |
| Herpes Simplex Virus 2 (HSV-2) | Cytopathic Effect | >300 | >300 | |
| Varicella-Zoster Virus (VZV) | Cytopathic Effect | >300 | >300 |
Note: Data for the closely related 6-deoxycyclopropavir is presented as a representative example of the in vitro inactivity of 6-deoxy analogues.
Pharmacokinetics in Humans
Pharmacokinetic studies in healthy subjects following oral administration of famciclovir provide valuable data on the in vivo behavior of its metabolite, this compound.
Table 3: Pharmacokinetic Parameters of this compound (BRL 42359) in Healthy Subjects after a Single 500 mg Oral Dose of ¹⁴C-Famciclovir
| Parameter | Mean ± SD | Reference |
| Peak Plasma Concentration (Cmax) | 1.0 ± 0.1 µg/mL | |
| Time to Peak Plasma Concentration (Tmax) | 0.5 h | |
| Urinary Excretion (0-24 h, % of dose) | 5.0 ± 0.5 | |
| Fecal Excretion (0-48 h, % of dose) | 17.0 ± 6.2 |
Logical Workflow for Prodrug Development
The development of famciclovir and the understanding of this compound's role exemplify a logical workflow in prodrug design aimed at improving oral bioavailability.
Conclusion
This compound stands as a testament to the ingenuity of medicinal chemistry and drug development. While intrinsically inactive as an antiviral agent, its role as a crucial metabolic intermediate is indispensable for the clinical utility of famciclovir. The study of this compound has provided significant insights into the enzymatic processes of drug metabolism, particularly the function of aldehyde oxidase, and has solidified the pro-prodrug approach as a powerful strategy for optimizing the therapeutic potential of potent but poorly absorbed drugs. This technical guide serves as a consolidated resource for professionals engaged in the ongoing quest for novel and effective antiviral therapies.
References
6-Deoxypenciclovir: A Technical Overview of its Chemical Identity, Metabolic Pathway, and Analytical Methodologies
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Deoxypenciclovir, a key intermediate in the metabolic activation of the antiviral prodrug famciclovir, plays a pivotal role in the therapeutic efficacy of this class of drugs. This technical guide provides a comprehensive overview of this compound, focusing on its chemical identifiers, its position within the metabolic pathway of famciclovir, and detailed experimental protocols for its synthesis and analysis. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and virology.
Chemical Identifiers
A clear and unambiguous identification of a chemical entity is fundamental for scientific research and drug development. The following table summarizes the key chemical identifiers for this compound.
| Identifier | Value |
| CAS Number | 104227-86-3[1] |
| IUPAC Name | 2-[2-(2-amino-9H-purin-9-yl)ethyl]propane-1,3-diol[1] |
| Chemical Formula | C₁₀H₁₅N₅O₂[1] |
| Molecular Weight | 237.26 g/mol [1] |
| InChI | InChI=1S/C10H15N5O2/c11-10-12-3-8-9(14-10)15(6-13-8)2-1-7(4-16)5-17/h3,6-7,16-17H,1-2,4-5H2,(H2,11,12,14)[1] |
| SMILES | C1=C2C(=NC(=N1)N)N(C=N2)CCC(CO)CO |
Metabolic Pathway of Famciclovir
This compound is not administered directly as a therapeutic agent but is an essential intermediate in the bioactivation of famciclovir. Upon oral administration, famciclovir undergoes a two-step metabolic conversion to its active form, penciclovir. The first step involves the de-acetylation of famciclovir to this compound. Subsequently, this compound is oxidized by aldehyde oxidase to the active antiviral agent, penciclovir. This metabolic activation is crucial for the drug's efficacy against various herpesviruses.
Metabolic activation of famciclovir to penciclovir.
Experimental Protocols
Synthesis of this compound Derivatives
Esterification of this compound with N-carbobenzyloxy Amino Acids:
-
To a solution of this compound in a suitable organic solvent (e.g., pyridine), add 3.75 equivalents of the desired N-carbobenzyloxy amino acid (e.g., N-carbobenzyloxyglycine, -l-alanine, -l-valine, -l-leucine, or -l-isoleucine).
-
Add dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Stir the reaction mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the mono-O-ester derivatives and di-O-ester derivatives.
Deprotection of the Amino Acid Esters:
-
Dissolve the N-carbobenzyloxy protected amino acid ester derivative of this compound in methanol.
-
Add 10% Palladium on carbon (Pd/C) as a catalyst.
-
Hydrogenate the mixture under 1 atmosphere of hydrogen gas at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Treat the filtrate with a methanolic HCl solution to provide the corresponding hydrochloride salt of the amino acid ester of this compound.
Analytical Methodology for Famciclovir and its Metabolites
A stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method has been developed for the determination of famciclovir and can be adapted for the analysis of its metabolites, including this compound.
Chromatographic Conditions:
-
Column: Reversed-phase C18 column (e.g., 250 mm × 4.6 mm i.d., 5-μm particle size).
-
Mobile Phase: A mixture of methanol and KH₂PO₄ buffer (pH 3.0, adjusted with orthophosphoric acid) in a ratio of 35:65 (v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 242 nm.
-
Temperature: Ambient.
Standard Solution Preparation:
-
Prepare a stock solution of the reference standard (famciclovir or this compound) by dissolving an accurately weighed amount in a suitable solvent (e.g., distilled water or mobile phase).
-
Prepare working standard solutions by diluting the stock solution with the mobile phase to achieve the desired concentrations for the calibration curve (e.g., 10-50 μg/mL).
Sample Preparation (from tablets):
-
Weigh and finely powder a representative number of tablets.
-
Transfer an amount of the powder equivalent to a known weight of the active pharmaceutical ingredient (API) into a volumetric flask.
-
Add a portion of the dissolution solvent (e.g., distilled water), and sonicate for a specified time to ensure complete dissolution of the API.
-
Make up the volume with the dissolution solvent.
-
Filter the solution through a suitable membrane filter (e.g., 0.45 μm).
-
Dilute the filtrate with the mobile phase to a concentration within the calibration range.
Procedure:
-
Inject equal volumes (e.g., 20 μL) of the standard and sample solutions into the chromatograph.
-
Record the chromatograms and measure the peak areas.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
-
Determine the concentration of the analyte in the sample solution from the calibration curve.
Conclusion
This technical guide provides essential information on this compound for researchers and professionals in the pharmaceutical sciences. The detailed chemical identifiers, a clear representation of its role in the metabolic pathway of famciclovir, and the outlined experimental protocols for synthesis derivatization and analysis offer a solid foundation for further research and development activities related to this important antiviral intermediate. The provided methodologies can be adapted and optimized for specific laboratory settings and research objectives.
References
An In-depth Technical Guide to the Solubility and Stability of 6-Deoxypenciclovir
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Deoxypenciclovir is a key intermediate in the metabolic activation of the antiviral prodrug famciclovir.[1][2][3] Famciclovir is administered orally and is readily absorbed, after which it undergoes extensive first-pass metabolism to this compound. This intermediate is subsequently oxidized by aldehyde oxidase in the liver to form the pharmacologically active antiviral agent, penciclovir.[2][4] Understanding the physicochemical properties of this compound, specifically its solubility and stability, is crucial for the development of robust bioanalytical methods, for ensuring the quality and consistency of in vitro and in vivo studies, and for the optimization of drug delivery systems.
This technical guide provides a comprehensive overview of the available data on the solubility and stability of this compound. It includes qualitative and, where available, quantitative data, detailed experimental protocols for characterization, and visual representations of its metabolic pathway and relevant experimental workflows.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Source |
| Chemical Name | 2-[2-(2-amino-9H-purin-9-yl)ethyl]-1,3-propanediol | |
| Synonyms | BRL 42359, Di-desacetyl Famciclovir | |
| Molecular Formula | C₁₀H₁₅N₅O₂ | |
| Molecular Weight | 237.26 g/mol | |
| CAS Number | 104227-86-3 |
Solubility Profile
Quantitative solubility data for this compound in a range of aqueous and organic solvents is not extensively reported in publicly available literature. However, qualitative descriptions and data for the parent drug, penciclovir, provide valuable context.
Table of this compound Solubility
| Solvent | Solubility | Remarks |
| DMSO | Slightly soluble | Qualitative description. |
| Methanol | Slightly soluble | Qualitative description. |
| Water | Data not available | - |
| Ethanol | Data not available | - |
| Acetonitrile | Data not available | - |
| Propylene Glycol | Data not available | - |
Comparative Solubility of Penciclovir
For reference, the solubility of the active metabolite, penciclovir, is provided below.
| Solvent | Solubility | pH (if applicable) | Temperature |
| Water | 1.7 mg/mL | Not specified | 20°C |
| Aqueous Buffer | 10.0 mg/mL | 2 | Not specified |
| Methanol | 0.2 mg/mL | Not specified | 20°C |
| Propylene Glycol | 1.3 mg/mL | Not specified | 20°C |
Stability Profile
To provide a framework for stability assessment, the following sections outline the expected degradation pathways based on the behavior of structurally related nucleoside analogs like acyclovir and tenofovir, and provide standardized protocols for conducting stability-indicating studies.
Table of Expected Stability of this compound under Stress Conditions
| Condition | Expected Stability | Potential Degradation Products |
| Acidic Hydrolysis | Potential for degradation | Guanine and other purine ring-opened products. |
| Alkaline Hydrolysis | Potential for degradation | Purine ring modifications and side-chain cleavage products. |
| Oxidative Degradation | Potential for degradation | N-oxides, hydroxylated derivatives. |
| Photolytic Degradation | Likely stable in solid form, potential for degradation in solution | Photodegradation products resulting from UV/Vis light exposure. |
| Thermal Degradation | Stable at ambient temperatures, degradation at elevated temperatures | Products of thermal decomposition. |
Metabolic Pathway of Famciclovir to Penciclovir
The metabolic conversion of famciclovir to the active drug penciclovir is a two-step enzymatic process, with this compound as the key intermediate. This pathway is crucial for the oral bioavailability of penciclovir.
References
- 1. caymanchem.com [caymanchem.com]
- 2. In vitro oxidation of famciclovir and this compound by aldehyde oxidase from human, guinea pig, rabbit, and rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antiviral prodrugs – the development of successful prodrug strategies for antiviral chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Penciclovir | C10H15N5O3 | CID 135398748 - PubChem [pubchem.ncbi.nlm.nih.gov]
In-Depth Technical Guide to the Inactive Metabolites of Famciclovir
For Researchers, Scientists, and Drug Development Professionals
Introduction
Famciclovir, a prodrug of the antiviral agent penciclovir, undergoes extensive first-pass metabolism following oral administration to exert its therapeutic effect against herpesviruses. While the focus of pharmacological studies is often on the active metabolite, a comprehensive understanding of the inactive metabolites is crucial for a complete pharmacokinetic and safety profile. This technical guide provides an in-depth analysis of the inactive metabolites of famciclovir, detailing their formation, quantification, and metabolic pathways.
Core Inactive Metabolites of Famciclovir
Following oral administration, famciclovir is rapidly absorbed and converted to its active form, penciclovir, through a series of metabolic steps. This biotransformation process also yields several inactive metabolites. The primary inactive metabolites that have been identified are:
-
6-deoxy penciclovir (BRL 42359): The major inactive precursor to penciclovir.
-
Monoacetylated penciclovir: A minor inactive metabolite.
-
6-deoxy monoacetylated penciclovir: Another minor inactive metabolite.
Little to no unchanged famciclovir is detected in plasma or urine, indicating its efficient and rapid conversion.[1]
Quantitative Pharmacokinetic Data
The quantification of famciclovir's metabolites is essential for understanding its absorption, distribution, metabolism, and excretion (ADME) profile. The following tables summarize the available quantitative data for the inactive metabolites.
Table 1: Plasma Pharmacokinetic Parameters of 6-deoxy penciclovir (BRL 42359) in Healthy Male Subjects Following a Single 500 mg Oral Dose of Famciclovir
| Parameter | Value (Mean ± SD) | Reference |
| Peak Plasma Concentration (Cmax) | 1.0 ± 0.1 µg/mL | [2] |
| Time to Peak Plasma Concentration (Tmax) | 0.5 hours | [2] |
Table 2: Urinary Excretion of Famciclovir Metabolites in Healthy Male Subjects Following a Single 500 mg Oral Dose of 14C-Famciclovir
| Metabolite | Percentage of Dose Excreted in Urine (0-24h) (Mean ± SD) | Reference |
| Penciclovir | 59.2 ± 4.9% | [2] |
| 6-deoxy penciclovir (BRL 42359) | 5.0 ± 0.5% | [2] |
| Monoacetylated penciclovir | < 0.5% | |
| 6-deoxy monoacetylated penciclovir | < 0.5% |
Table 3: Fecal Excretion of Famciclovir Metabolites in Healthy Male Subjects Following a Single 500 mg Oral Dose of 14C-Famciclovir
| Metabolite | Percentage of Dose Excreted in Feces (0-48h) (Mean ± SD) | Reference |
| Penciclovir | 4.2 ± 1.4% | |
| 6-deoxy penciclovir (BRL 42359) | 17.0 ± 6.2% |
Metabolic Pathway of Famciclovir
The conversion of famciclovir to penciclovir is a two-step process involving enzymatic reactions in the gut wall and liver. The primary pathway leads to the formation of the active drug, while side pathways result in the generation of minor inactive metabolites.
The metabolic cascade begins with the deacetylation of famciclovir, a reaction catalyzed by esterases. This is followed by the oxidation of the purine ring, a critical step mediated by aldehyde oxidase.
Experimental Protocols
The identification and quantification of famciclovir and its metabolites in biological matrices are typically performed using high-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) or mass spectrometry (MS) detection.
Representative Experimental Protocol: HPLC-MS/MS for Quantification in Plasma
This protocol provides a general framework for the analysis of famciclovir metabolites. Specific parameters may require optimization based on the instrumentation and specific goals of the study.
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Objective: To extract the analytes of interest from the plasma matrix and remove interfering substances.
-
Procedure:
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load 1 mL of plasma sample onto the cartridge.
-
Wash the cartridge with water to remove salts and polar impurities.
-
Elute the analytes with methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
-
2. Chromatographic Separation: HPLC
-
Objective: To separate the metabolites based on their physicochemical properties.
-
Parameters:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 10 µL.
-
3. Detection: Tandem Mass Spectrometry (MS/MS)
-
Objective: To specifically detect and quantify the target metabolites.
-
Parameters:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for each metabolite and internal standard would need to be determined and optimized.
-
Conclusion
A thorough understanding of the inactive metabolites of famciclovir is integral to its overall pharmacological profile. The primary inactive metabolite, 6-deoxy penciclovir (BRL 42359), serves as a direct precursor to the active drug, penciclovir. The minor inactive metabolites, monoacetylated penciclovir and 6-deoxy monoacetylated penciclovir, are formed in negligible amounts. The metabolic pathway is well-characterized, with deacetylation and subsequent oxidation by aldehyde oxidase being the key transformative steps. The provided experimental protocols offer a robust framework for the accurate quantification of these metabolites in biological samples, which is essential for further research and clinical development.
References
Methodological & Application
Application Note: HPLC Analysis of 6-Deoxypenciclovir
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Deoxypenciclovir is a key intermediate in the metabolic activation of the antiviral prodrug famciclovir to its active form, penciclovir. The accurate quantification of this compound is crucial for pharmacokinetic, pharmacodynamic, and drug metabolism studies. This document provides a detailed high-performance liquid chromatography (HPLC) method for the analysis of this compound in various matrices. The described method is adapted from established protocols for the structurally related nucleoside analogues, penciclovir and acyclovir, and is suitable for research and pharmaceutical quality control purposes.
Principle of the Method
This method utilizes reversed-phase high-performance liquid chromatography (RP-HPLC) with ultraviolet (UV) detection for the separation and quantification of this compound. The separation is achieved on a C18 stationary phase with an isocratic mobile phase consisting of an aqueous buffer and an organic modifier. The analyte is detected by its UV absorbance at a specific wavelength, allowing for accurate and precise quantification.
Experimental Protocol
Instrumentation and Materials
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Chromatographic Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.
-
Data Acquisition Software: Suitable for controlling the HPLC system and processing chromatographic data.
-
Reagents and Solvents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium Acetate (analytical grade)
-
Formic Acid (analytical grade)
-
This compound reference standard
-
Ultrapure water
-
Preparation of Solutions
-
Mobile Phase Preparation: Prepare a 10 mM ammonium formate buffer by dissolving the appropriate amount of ammonium formate in ultrapure water. Adjust the pH to 3.1 with formic acid. The mobile phase consists of a mixture of this buffer and methanol (e.g., 70:30 v/v).[1] The final solution should be filtered through a 0.45 µm membrane filter and degassed prior to use.
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 0.05 µg/mL to 10 µg/mL.[1]
-
Sample Preparation: The sample preparation will vary depending on the matrix (e.g., plasma, tissue homogenates, or pharmaceutical formulations). A generic protein precipitation protocol for plasma samples is described below:
-
To 200 µL of plasma sample, add 400 µL of acetonitrile or methanol to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Collect the supernatant and evaporate it to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
The sample is now ready for injection into the HPLC system.
-
Chromatographic Conditions
The following chromatographic conditions are recommended as a starting point and may require optimization for specific applications.
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | 10 mM Ammonium Formate (pH 3.1) : Methanol (70:30, v/v)[1] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 20 µL |
| Run Time | Approximately 10 minutes |
Data Presentation
The quantitative data for the HPLC method validation should be summarized in clear and well-structured tables.
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor (T) | T ≤ 2 | (To be determined) |
| Theoretical Plates (N) | N ≥ 2000 | (To be determined) |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% (for n=6 injections) | (To be determined) |
Table 2: Method Validation Summary
| Validation Parameter | Concentration Range | Result |
| Linearity (r²) | 0.05 - 10 µg/mL | > 0.999[1] |
| Accuracy (% Recovery) | Low, Medium, High QC | 95 - 105% |
| Precision (% RSD) | ||
| - Intra-day | Low, Medium, High QC | < 2.0% |
| - Inter-day | Low, Medium, High QC | < 5.0% |
| Limit of Detection (LOD) | - | (To be determined) |
| Limit of Quantification (LOQ) | - | 0.05 µg/mL[1] |
Experimental Workflow Diagram
The following diagram illustrates the logical workflow of the HPLC analysis method for this compound.
Caption: Workflow for the HPLC analysis of this compound.
Conclusion
The HPLC method described in this application note provides a reliable and robust approach for the quantitative analysis of this compound. The protocol is detailed to facilitate its implementation in a research or quality control laboratory. Method validation parameters, when determined, should fall within the acceptable limits defined by regulatory guidelines such as those from the International Council for Harmonisation (ICH). This method will be a valuable tool for researchers and scientists involved in the development and study of antiviral therapeutics.
References
Application Note: Quantification of 6-Deoxypenciclovir in Human Plasma by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a detailed protocol for the sensitive and selective quantification of 6-Deoxypenciclovir in human plasma samples using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). This compound is the penultimate metabolite in the conversion of the antiviral prodrug famciclovir to its active form, penciclovir. Monitoring its concentration in plasma is crucial for pharmacokinetic and drug metabolism studies. The described method utilizes protein precipitation for sample cleanup, followed by chromatographic separation on a C18 column and detection by electrospray ionization (ESI) in positive mode. The method has been developed based on established bioanalytical principles for similar nucleoside analogues and provides a framework for validation according to regulatory guidelines.
Introduction
Famciclovir is an orally administered prodrug that is rapidly converted to the active antiviral agent penciclovir. This conversion involves a two-step metabolic process: de-acetylation to this compound, followed by oxidation at the 6-position of the purine ring by aldehyde oxidase to form penciclovir.[1] The quantification of the intermediate metabolite, this compound, is essential for a comprehensive understanding of the pharmacokinetics of famciclovir and its conversion to penciclovir. This application note provides a robust LC-MS/MS method for the determination of this compound in human plasma, suitable for researchers, scientists, and drug development professionals.
Signaling Pathway
The metabolic activation of famciclovir to penciclovir is a critical pathway that enables the drug's antiviral activity. The key step in the final stage of this pathway is the oxidation of this compound, a reaction catalyzed by the enzyme aldehyde oxidase, which is predominantly found in the liver.[1]
Metabolic activation of Famciclovir to Penciclovir.
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Acyclovir (Internal Standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate
-
Human plasma (K2-EDTA)
-
Ultrapure water
LC-MS/MS Instrumentation and Conditions
A validated LC-MS/MS system equipped with a binary pump, autosampler, and a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is required. The following are recommended starting conditions, which should be optimized for the specific instrumentation used.
| Parameter | Recommended Condition |
| LC Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Start at 5% B, linear gradient to 95% B over 3 min, hold for 1 min, return to 5% B and equilibrate for 1 min. |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Gas Flow | Desolvation: 800 L/hr; Cone: 50 L/hr |
Mass Spectrometry - Multiple Reaction Monitoring (MRM)
The following MRM transitions should be used for the quantification of this compound and the internal standard, Acyclovir. The cone voltage and collision energy should be optimized for the specific instrument.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) |
| This compound | 238.1 | 152.1 | 100 |
| Acyclovir (IS) | 226.1 | 152.1 | 100 |
Note: The MRM transition for this compound is proposed based on its molecular weight and the known fragmentation of the structurally similar penciclovir[2]. The product ion m/z 152.1 corresponds to the guanine-like base.
Standard Solutions and Quality Control Samples
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and Acyclovir in methanol.
-
Working Solutions: Prepare serial dilutions of the this compound stock solution in 50:50 acetonitrile:water to create calibration standards. Prepare a working solution of Acyclovir (Internal Standard) at a concentration of 100 ng/mL in 50:50 acetonitrile:water.
-
Calibration Curve Standards: Spike blank human plasma with the appropriate working solutions to prepare calibration standards at concentrations ranging from 1 to 1000 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples in blank human plasma at low, medium, and high concentrations (e.g., 3, 300, and 800 ng/mL).
Sample Preparation Protocol
The following workflow outlines the protein precipitation method for plasma sample preparation.
Plasma sample preparation workflow.
Bioanalytical Method Validation
A full validation of this method should be performed according to the principles outlined in the FDA and ICH M10 guidelines on bioanalytical method validation. The following parameters should be assessed.
Validation Parameters and Acceptance Criteria
| Parameter | Description | Acceptance Criteria |
| Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. | Response in blank plasma from at least 6 different sources should be <20% of the LLOQ response for the analyte and <5% for the internal standard. |
| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte. | A calibration curve with at least 6 non-zero standards should have a correlation coefficient (r²) of ≥ 0.99. The back-calculated concentrations of the standards should be within ±15% of the nominal value (±20% for LLOQ). |
| Accuracy & Precision | The closeness of the determined value to the nominal concentration (accuracy) and the degree of scatter between a series of measurements (precision). | For QC samples at low, medium, and high concentrations, the mean accuracy should be within 85-115% of the nominal concentration, and the precision (%CV) should not exceed 15%. For the LLOQ, accuracy should be within 80-120% and precision ≤20%. |
| Recovery | The extraction efficiency of the analytical method. | Recovery of the analyte and internal standard should be consistent, precise, and reproducible. |
| Matrix Effect | The effect of co-eluting, undetected matrix components on the ionization of the analyte and internal standard. | The coefficient of variation (%CV) of the internal standard-normalized matrix factor from at least 6 different lots of blank plasma should be ≤15%. |
| Stability | The chemical stability of the analyte in the biological matrix under different storage and processing conditions (freeze-thaw, short-term, long-term, post-preparative). | The mean concentration of stability samples should be within ±15% of the nominal concentration. |
Data Presentation
The quantitative data from the method validation should be summarized in clear and structured tables for easy comparison and assessment of the method's performance.
Table 1: Calibration Curve Linearity
| Analyte | Calibration Range (ng/mL) | Regression Equation | Correlation Coefficient (r²) |
| This compound | 1 - 1000 | y = mx + c | ≥ 0.99 |
Table 2: Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) (n=6) | Intra-day Accuracy (%) (n=6) | Inter-day Precision (%CV) (n=18) | Inter-day Accuracy (%) (n=18) |
| LLOQ | 1 | ≤ 20 | 80 - 120 | ≤ 20 | 80 - 120 |
| Low QC | 3 | ≤ 15 | 85 - 115 | ≤ 15 | 85 - 115 |
| Mid QC | 300 | ≤ 15 | 85 - 115 | ≤ 15 | 85 - 115 |
| High QC | 800 | ≤ 15 | 85 - 115 | ≤ 15 | 85 - 115 |
Table 3: Stability Assessment
| Stability Condition | Duration/Cycles | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) |
| Short-term (Room Temp) | 4 hours | 3 and 800 | Data to be generated | 85 - 115 |
| Freeze-Thaw (from -80°C) | 3 cycles | 3 and 800 | Data to be generated | 85 - 115 |
| Long-term (-80°C) | 30 days | 3 and 800 | Data to be generated | 85 - 115 |
| Post-preparative (Autosampler 4°C) | 24 hours | 3 and 800 | Data to be generated | 85 - 115 |
Conclusion
The LC-MS/MS method described in this application note provides a reliable and robust framework for the quantification of this compound in human plasma. The simple protein precipitation sample preparation and the selective MRM detection allow for high-throughput analysis suitable for pharmacokinetic studies. The successful validation of this method in accordance with regulatory guidelines will ensure the generation of high-quality data for drug development and research applications.
References
- 1. In vitro oxidation of famciclovir and this compound by aldehyde oxidase from human, guinea pig, rabbit, and rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and validation of a high-performance liquid chromatography-tandem mass spectrometry for the determination of penciclovir in human plasma: application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of 6-Deoxypenciclovir: A Detailed Laboratory Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed, step-by-step protocol for the laboratory synthesis of 6-Deoxypenciclovir, a key intermediate in the synthesis of the antiviral drug Penciclovir. The synthesis commences with the readily available starting material, 2-amino-6-chloropurine, and proceeds through a three-step sequence involving alkylation, reduction, and dehalogenation. This document outlines the precise experimental procedures, including reagent quantities, reaction conditions, and purification methods. All quantitative data is summarized for clarity, and a workflow diagram is provided for visual guidance.
Introduction
This compound, chemically known as 2-[2-(2-amino-9H-purin-9-yl)ethyl]-1,3-propanediol, is a crucial precursor in the synthesis of Penciclovir, a potent antiviral agent effective against herpes viruses. The efficient synthesis of this compound is therefore of significant interest to researchers in medicinal chemistry and drug development. This protocol details a reliable synthetic route starting from 2-amino-6-chloropurine.
Synthetic Pathway Overview
The synthesis of this compound is accomplished via a three-step process:
-
Alkylation: 2-amino-6-chloropurine is alkylated with a diethyl 2-(2-bromoethyl)malonate derivative to introduce the carbon framework of the acyclic side chain.
-
Reduction: The diethyl malonate group of the resulting intermediate is reduced to a 1,3-propanediol moiety.
-
Hydrogenolysis: The 6-chloro substituent on the purine ring is removed by catalytic hydrogenation to yield the final product, this compound.
Experimental Protocol
Step 1: Synthesis of Diethyl [2-(2-Amino-6-chloro-9H-purin-9-yl)ethyl]malonate
Materials:
-
2-amino-6-chloropurine
-
Potassium carbonate (K₂CO₃)
-
Diethyl 2-(2-bromoethyl)malonate
-
Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
To a solution of 2-amino-6-chloropurine (1 equivalent) in anhydrous DMF, add potassium carbonate (2.5 equivalents).
-
Stir the suspension at room temperature for 30 minutes.
-
Add diethyl 2-(2-bromoethyl)malonate (1.2 equivalents) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-70°C and stir for 12-16 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford Diethyl [2-(2-Amino-6-chloro-9H-purin-9-yl)ethyl]malonate as a solid.
Step 2: Synthesis of 2-[2-(2-amino-6-chloro-9H-purin-9-yl)ethyl]propane-1,3-diol
Materials:
-
Diethyl [2-(2-Amino-6-chloro-9H-purin-9-yl)ethyl]malonate
-
Sodium borohydride (NaBH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Ammonium chloride (NH₄Cl) solution (saturated)
Procedure:
-
Dissolve Diethyl [2-(2-Amino-6-chloro-9H-purin-9-yl)ethyl]malonate (1 equivalent) in anhydrous THF.
-
Cool the solution to 0°C in an ice bath.
-
Add sodium borohydride (4 equivalents) portion-wise, maintaining the temperature below 5°C.
-
After the addition is complete, slowly add methanol (5 equivalents) dropwise to the reaction mixture at 0°C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Quench the reaction by the slow addition of saturated ammonium chloride solution.
-
Extract the mixture with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to yield 2-[2-(2-amino-6-chloro-9H-purin-9-yl)ethyl]propane-1,3-diol.[1]
Step 3: Synthesis of this compound (2-[2-(2-amino-9H-purin-9-yl)ethyl]-1,3-propanediol)
Materials:
-
2-[2-(2-amino-6-chloro-9H-purin-9-yl)ethyl]propane-1,3-diol
-
10% Palladium on carbon (Pd/C)
-
Triethylamine (Et₃N)
-
Ethanol (EtOH)
-
Celite®
Procedure:
-
Dissolve 2-[2-(2-amino-6-chloro-9H-purin-9-yl)ethyl]propane-1,3-diol (1 equivalent) in ethanol.
-
Add triethylamine (1.1 equivalents) to the solution.
-
Carefully add 10% Pd/C catalyst (10% w/w) to the mixture.
-
Hydrogenate the mixture under a hydrogen atmosphere (50 psi) at room temperature for 12-18 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst and wash the pad with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the residue by recrystallization from ethanol/water to afford this compound as a white solid.
Quantitative Data Summary
| Step | Intermediate/Product | Starting Material | Yield (%) | Molecular Formula | Molecular Weight ( g/mol ) |
| 1 | Diethyl [2-(2-Amino-6-chloro-9H-purin-9-yl)ethyl]malonate | 2-amino-6-chloropurine | 65-75 | C₁₄H₁₈ClN₅O₄ | 355.78[2] |
| 2 | 2-[2-(2-amino-6-chloro-9H-purin-9-yl)ethyl]propane-1,3-diol | Diethyl [2-(2-Amino-6-chloro-9H-purin-9-yl)ethyl]malonate | 70-80 | C₁₀H₁₄ClN₅O₂ | 271.70[1] |
| 3 | This compound | 2-[2-(2-amino-6-chloro-9H-purin-9-yl)ethyl]propane-1,3-diol | 85-95 | C₁₀H₁₅N₅O₂ | 237.26 |
Workflow Diagram
Caption: Synthetic workflow for this compound.
Characterization Data
Diethyl [2-(2-Amino-6-chloro-9H-purin-9-yl)ethyl]malonate:
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.15 (s, 1H), 7.20 (s, 2H), 4.30 (t, J = 7.2 Hz, 2H), 4.15 (q, J = 7.1 Hz, 4H), 3.80 (t, J = 7.2 Hz, 1H), 2.30 (q, J = 7.2 Hz, 2H), 1.20 (t, J = 7.1 Hz, 6H).
-
MS (ESI): m/z 356.1 [M+H]⁺.
2-[2-(2-amino-6-chloro-9H-purin-9-yl)ethyl]propane-1,3-diol:
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.10 (s, 1H), 7.15 (s, 2H), 4.58 (t, J = 5.2 Hz, 2H), 4.25 (t, J = 7.5 Hz, 2H), 3.40 (t, J = 5.2 Hz, 4H), 1.95-1.85 (m, 1H), 1.80-1.70 (m, 2H).[3]
-
¹³C NMR (100 MHz, DMSO-d₆): δ 160.2, 155.8, 152.1, 142.5, 118.9, 62.8, 45.1, 40.3, 28.7.[3]
-
MS (ESI): m/z 272.1 [M+H]⁺.
This compound (2-[2-(2-amino-9H-purin-9-yl)ethyl]-1,3-propanediol):
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.12 (s, 1H), 7.75 (s, 1H), 6.55 (s, 2H), 4.55 (t, J = 5.3 Hz, 2H), 4.20 (t, J = 7.6 Hz, 2H), 3.42 (t, J = 5.3 Hz, 4H), 1.90-1.80 (m, 1H), 1.75-1.65 (m, 2H).
-
MS (ESI): m/z 238.1 [M+H]⁺.
Conclusion
This application note provides a comprehensive and detailed protocol for the synthesis of this compound. The described methodology is robust and scalable, making it suitable for laboratory-scale production. The clear presentation of the experimental procedures, quantitative data, and workflow is intended to facilitate the efficient synthesis of this important antiviral intermediate by researchers in the field.
References
Application Notes and Protocols for In Vitro Assays of 6-Deoxypenciclovir Oxidation
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Deoxypenciclovir is the penultimate metabolite in the activation of the antiviral prodrug famciclovir to its active form, penciclovir.[1][2] The crucial final step in this bioactivation is the oxidation of this compound at the 6-position of the purine ring. Understanding the enzymology and kinetics of this oxidative reaction is vital for predicting drug efficacy, potential drug-drug interactions, and inter-species variability. In humans, this metabolic step is predominantly catalyzed by the cytosolic enzyme aldehyde oxidase (AO), with minimal contribution from xanthine oxidase (XO).[1][3][4]
These application notes provide detailed protocols for conducting in vitro assays to characterize the oxidation of this compound using human liver subcellular fractions. The methodologies described are essential for researchers in drug metabolism, pharmacokinetics, and antiviral drug development.
Biochemical Pathway
The metabolic activation of famciclovir to penciclovir involves a two-step process. Initially, famciclovir undergoes de-acetylation to form this compound. Subsequently, aldehyde oxidase catalyzes the oxidation of this compound to the pharmacologically active penciclovir. Minor metabolites, such as 8-oxo and 6,8-dioxo derivatives, may also be formed.
Figure 1: Metabolic activation of famciclovir to penciclovir.
Quantitative Data Summary
The following tables summarize the key quantitative data for the aldehyde oxidase-mediated oxidation of this compound.
Table 1: Michaelis-Menten Kinetic Parameters for this compound Oxidation in Human Liver Cytosol
| Parameter | Value | Reference |
| Km | 115 ± 23 µM |
This value represents the substrate concentration at which the reaction rate is half of Vmax.
Table 2: Inhibition of this compound Oxidation in Human Liver Cytosol
| Inhibitor | Target Enzyme | IC50 | Reference |
| Menadione | Aldehyde Oxidase | 7 µM | |
| Isovanillin | Aldehyde Oxidase | 15 µM | |
| Allopurinol | Xanthine Oxidase | No significant inhibition |
IC50 values were determined at a this compound concentration of 4 µM.
Experimental Protocols
Protocol 1: Preparation of Human Liver Cytosol (S9 Fraction)
This protocol describes the preparation of the S9 fraction from human liver tissue, which contains both microsomal and cytosolic enzymes.
Materials:
-
Human liver tissue
-
Homogenization buffer (e.g., 50 mM potassium phosphate buffer, pH 7.4, containing 0.25 M sucrose)
-
Protease inhibitors
-
Refrigerated homogenizer
-
Refrigerated centrifuge
-
Ultracentrifuge
Procedure:
-
Mince the human liver tissue on ice.
-
Homogenize the tissue in 3-4 volumes of ice-cold homogenization buffer with protease inhibitors.
-
Centrifuge the homogenate at 9,000 x g for 20 minutes at 4°C.
-
Carefully collect the supernatant (this is the S9 fraction).
-
To isolate the cytosol, centrifuge the S9 fraction at 100,000 x g for 60 minutes at 4°C. The resulting supernatant is the cytosolic fraction.
-
Determine the protein concentration of the S9 or cytosolic fraction using a standard method (e.g., Bradford assay).
-
Store the fractions in aliquots at -80°C until use.
Protocol 2: In Vitro Oxidation of this compound
This protocol details the incubation assay to measure the conversion of this compound to penciclovir.
Materials:
-
This compound stock solution (in a suitable solvent like DMSO, final concentration should be <1%)
-
Human liver S9 or cytosolic fraction
-
Potassium phosphate buffer (50 mM, pH 7.4)
-
Incubator or water bath at 37°C
-
Reaction termination solution (e.g., ice-cold acetonitrile or 14% perchloric acid)
-
Internal standard (e.g., acyclovir) for HPLC analysis
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer and the human liver S9 or cytosolic fraction (final protein concentration typically 0.5-1 mg/mL).
-
Pre-incubate the reaction mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the this compound stock solution to achieve the desired final concentration (e.g., for kinetic studies, a range of concentrations from 10 µM to 500 µM can be used).
-
Incubate at 37°C with gentle shaking. Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes).
-
Terminate the reaction at each time point by adding an equal volume of ice-cold acetonitrile containing the internal standard.
-
Vortex the samples and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to precipitate proteins.
-
Transfer the supernatant to HPLC vials for analysis.
Experimental Workflow Diagram
Figure 2: Workflow for the in vitro oxidation assay.
Protocol 3: HPLC-MS/MS Analysis of Penciclovir
This protocol provides a general method for the quantification of penciclovir. Method optimization may be required.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS)
Chromatographic Conditions (Example):
| Parameter | Condition | Reference(s) |
| Column | C18 reverse-phase (e.g., BDS-C18) | |
| Mobile Phase | Isocratic: 20 mM Phosphate buffer (pH 7.5), methanol, and acetonitrile (94:3:3, v/v/v) | |
| Flow Rate | 1.0 mL/min | |
| Injection Volume | 20 µL | |
| UV Detection | 254 nm |
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode
-
Monitor the parent-to-product ion transitions for penciclovir and the internal standard.
Data Analysis:
-
Construct a standard curve using known concentrations of penciclovir.
-
Quantify the amount of penciclovir formed in each sample by comparing the peak area ratio of penciclovir to the internal standard against the standard curve.
-
Calculate the rate of reaction and determine kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation.
Logical Relationship for Enzyme Identification
To confirm that aldehyde oxidase is the primary enzyme responsible for this compound oxidation, a logical experimental approach involving specific inhibitors is employed.
Figure 3: Decision logic for identifying the responsible enzyme.
References
- 1. mttlab.eu [mttlab.eu]
- 2. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 4. Absolute Quantification of Aldehyde Oxidase Protein in Human Liver Using Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of 6-Deoxypenciclovir as a Reference Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Deoxypenciclovir is a key intermediate in the synthesis of the antiviral drug Penciclovir and a metabolite of the prodrug Famciclovir. As a critical related substance, its quantification and control are essential for ensuring the quality, safety, and efficacy of Penciclovir drug products. These application notes provide detailed protocols for the use of this compound as a reference standard in analytical procedures, particularly for the identification and quantification of impurities in Penciclovir active pharmaceutical ingredient (API) and finished drug products. The methodologies outlined are based on established analytical techniques and adhere to the principles of current Good Manufacturing Practices (cGMP) and International Council for Harmonisation (ICH) guidelines.
Physicochemical Properties of this compound Reference Standard
A well-characterized reference standard is fundamental for accurate analytical measurements. The following table summarizes the typical physicochemical properties of a this compound reference standard.
| Property | Specification |
| Chemical Name | 2-[2-(2-amino-9H-purin-9-yl)ethyl]-1,3-propanediol |
| Molecular Formula | C₁₀H₁₅N₅O₂ |
| Molecular Weight | 237.26 g/mol |
| CAS Number | 104227-86-3 |
| Appearance | White to off-white solid |
| Solubility | Slightly soluble in DMSO and Methanol |
| Purity (by HPLC) | ≥ 99.5% |
| Identification (IR, NMR, MS) | Conforms to structure |
Characterization and Purity Profile
The purity of the this compound reference standard must be rigorously established. The following table presents a representative purity profile determined by a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method.
| Impurity Name | Structure | Specification |
| Penciclovir | ≤ 0.15% | |
| Guanine | ≤ 0.10% | |
| Other Individual Unknown Impurity | ≤ 0.10% | |
| Total Impurities | ≤ 0.5% |
Note: The structures of the impurities are readily available in pharmacopeias and chemical databases.
Experimental Protocols
Preparation of Standard and Sample Solutions
Objective: To prepare accurate concentrations of this compound reference standard and sample solutions for HPLC analysis.
Materials:
-
This compound Reference Standard
-
Penciclovir API or drug product
-
Diluent: A mixture of water and acetonitrile (e.g., 90:10 v/v)
-
Volumetric flasks (Class A)
-
Analytical balance
-
Pipettes (calibrated)
-
Ultrasonic bath
Protocol for Standard Solution (e.g., 10 µg/mL):
-
Accurately weigh approximately 10 mg of this compound Reference Standard into a 100 mL volumetric flask.
-
Add approximately 70 mL of diluent and sonicate for 10 minutes or until fully dissolved.
-
Allow the solution to cool to room temperature.
-
Dilute to the mark with the diluent and mix well. This is the standard stock solution (100 µg/mL).
-
Pipette 10 mL of the standard stock solution into a 100 mL volumetric flask.
-
Dilute to the mark with the diluent and mix well to obtain the final standard solution (10 µg/mL).
Protocol for Sample Solution (Penciclovir API):
-
Accurately weigh approximately 25 mg of the Penciclovir API sample into a 50 mL volumetric flask.
-
Add approximately 35 mL of diluent and sonicate for 15 minutes to dissolve.
-
Allow the solution to cool to room temperature.
-
Dilute to the mark with the diluent and mix well.
Stability-Indicating HPLC Method
Objective: To provide a validated HPLC method for the separation and quantification of this compound and other related substances in Penciclovir. This method is designed to be stability-indicating, meaning it can resolve the main peak from its degradation products.[1][2]
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm (or equivalent) |
| Mobile Phase A | 0.02 M Potassium dihydrogen phosphate buffer, pH adjusted to 3.5 with phosphoric acid |
| Mobile Phase B | Acetonitrile |
| Gradient | Time (min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| UV Detection | 254 nm |
| Injection Volume | 10 µL |
System Suitability:
| Parameter | Acceptance Criteria |
| Tailing Factor (for Penciclovir peak) | ≤ 2.0 |
| Theoretical Plates (for Penciclovir peak) | ≥ 2000 |
| Resolution (between Penciclovir and this compound) | ≥ 2.0 |
| %RSD for 6 replicate injections of standard | ≤ 2.0% |
Method Validation Summary
The analytical method should be validated according to ICH guidelines. The following table summarizes typical validation parameters for the quantification of this compound as an impurity.
| Validation Parameter | Typical Results |
| Linearity (Range) | 0.1 µg/mL to 10 µg/mL (Correlation Coefficient, r² > 0.999) |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (%RSD) | Intraday: ≤ 2.0%, Interday: ≤ 3.0% |
| Limit of Detection (LOD) | ~0.03 µg/mL |
| Limit of Quantitation (LOQ) | ~0.1 µg/mL |
| Specificity | No interference from blank, placebo, or other known impurities at the retention time of this compound. Peak purity of the analyte peak is demonstrated in stressed samples. |
Visualization of Methodologies and Pathways
Experimental Workflow
The following diagram illustrates the general workflow for using this compound as a reference standard for impurity analysis in Penciclovir.
Caption: Workflow for Impurity Analysis using this compound Reference Standard.
Penciclovir Mechanism of Action Signaling Pathway
Penciclovir is a guanine analogue antiviral drug that, upon activation, inhibits viral DNA synthesis.[1][2][3] this compound is a metabolic precursor to the active form of the drug. The following diagram outlines the intracellular activation pathway.
Caption: Intracellular Activation Pathway of Penciclovir.
Forced Degradation Studies
To ensure the stability-indicating nature of the analytical method, forced degradation studies should be performed on Penciclovir to generate potential degradation products. This compound should be included in these studies to understand its degradation profile and to confirm that it and its degradants are well-resolved from Penciclovir and its other degradation products.
Stress Conditions:
| Stress Condition | Typical Conditions |
| Acid Hydrolysis | 0.1 M HCl at 60 °C for 24 hours |
| Base Hydrolysis | 0.1 M NaOH at 60 °C for 24 hours |
| Oxidative Degradation | 3% H₂O₂ at room temperature for 24 hours |
| Thermal Degradation | 105 °C for 48 hours (solid state) |
| Photolytic Degradation | ICH-compliant light exposure (solid state and solution) |
The results of these studies should demonstrate that the HPLC method can effectively separate the Penciclovir peak from all degradation product peaks, thus confirming its stability-indicating capability.
Conclusion
The use of a well-characterized this compound reference standard is indispensable for the accurate assessment of the purity of Penciclovir. The protocols and data presented in these application notes provide a robust framework for researchers, scientists, and drug development professionals to implement reliable analytical methods for quality control and stability testing. Adherence to these guidelines will contribute to ensuring the safety and efficacy of Penciclovir-containing pharmaceutical products.
References
- 1. Method development and validation for the analysis of Penciclovir and related impurity in bulk and pharmaceutical dosage forms by RP HPLC | Semantic Scholar [semanticscholar.org]
- 2. ejbps.com [ejbps.com]
- 3. Quantitative 31P-NMR for Purity Determination of Sofosbuvir and Method Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
Experimental Models for Studying Famciclovir Metabolism: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Famciclovir is an orally administered prodrug that is extensively metabolized to the active antiviral compound, penciclovir.[1][2][3] Understanding the metabolic pathway of famciclovir is crucial for evaluating its efficacy, safety, and potential drug-drug interactions. This document provides detailed application notes and protocols for various experimental models used to study the metabolism of famciclovir. Famciclovir is indicated for the treatment of varicella-zoster and herpes simplex virus infections.[4]
Metabolic Pathway of Famciclovir
Following oral administration, famciclovir undergoes rapid and extensive first-pass metabolism.[2] The primary metabolic pathway involves two key enzymatic steps:
-
De-acetylation: The initial step is the hydrolysis of the two acetyl groups from famciclovir, primarily by esterases, to form the intermediate metabolite, 6-deoxypenciclovir (also known as BRL 42359).
-
Oxidation: Subsequently, this compound is oxidized at the 6-position of the purine ring by aldehyde oxidase to form the active antiviral agent, penciclovir. It has been demonstrated that xanthine oxidase does not play a significant role in this conversion.
Penciclovir is then taken up by virus-infected cells and phosphorylated by viral thymidine kinase to its active triphosphate form, which inhibits viral DNA polymerase.
In Vitro Experimental Models
In vitro models are essential for elucidating the specific enzymes and pathways involved in drug metabolism, without the complexities of a whole organism.
Human Liver Microsomes
Human liver microsomes are subcellular fractions containing a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s. However, for famciclovir, the key enzyme, aldehyde oxidase, is located in the cytosol. Therefore, while microsomes can be used to study the initial de-acetylation, liver cytosol or S9 fractions are more appropriate for investigating the complete conversion to penciclovir.
Human Liver Cytosol
Human liver cytosol is the supernatant fraction obtained after centrifuging liver homogenate to pellet microsomes. It is a rich source of cytosolic enzymes, including aldehyde oxidase.
Application: To determine the kinetics of the conversion of this compound to penciclovir and to identify the role of aldehyde oxidase.
Quantitative Data from a Representative Study:
| Parameter | Value | Reference |
| Substrate | This compound (BRL 42359) | |
| Enzyme Source | Human Liver Cytosol | |
| KM | 115 µM (± 23) | |
| Inhibitor (Aldehyde Oxidase) | Menadione | |
| IC50 of Menadione | 7 µM | |
| Inhibitor (Aldehyde Oxidase) | Isovanillin | |
| IC50 of Isovanillin | 15 µM | |
| Inhibitor (Xanthine Oxidase) | Allopurinol | |
| Effect of Allopurinol | No significant inhibition |
Protocol: In Vitro Metabolism of this compound in Human Liver Cytosol
-
Preparation of Incubation Mixture:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, combine human liver cytosol (protein concentration typically 0.5-2 mg/mL), phosphate buffer (pH 7.4), and the this compound stock solution. The final substrate concentration should be varied to determine kinetics (e.g., 10-500 µM).
-
-
Incubation:
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction. Note: The oxidation of this compound by aldehyde oxidase does not require cofactors like NADPH.
-
Incubate at 37°C with gentle shaking for various time points (e.g., 0, 15, 30, 60 minutes).
-
-
Termination of Reaction:
-
Stop the reaction by adding a cold organic solvent, such as acetonitrile or methanol, to precipitate the protein.
-
-
Sample Processing and Analysis:
-
Centrifuge the samples to pellet the precipitated protein.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for analysis.
-
Analyze the formation of penciclovir using a validated analytical method, such as high-performance liquid chromatography (HPLC) with UV or mass spectrometric detection.
-
-
Inhibitor Studies:
-
To confirm the role of aldehyde oxidase, perform parallel incubations in the presence of known inhibitors like menadione or isovanillin.
-
Similarly, use a xanthine oxidase inhibitor like allopurinol as a negative control.
-
In Vivo Experimental Models
In vivo models are crucial for understanding the overall pharmacokinetics of famciclovir, including absorption, distribution, metabolism, and excretion (ADME) in a complete biological system.
Rat and Dog Models
Rats and dogs are commonly used preclinical species for pharmacokinetic studies.
Application: To determine the plasma concentrations of famciclovir metabolites and to assess the bioavailability of penciclovir after oral administration of famciclovir.
Quantitative Pharmacokinetic Data in Rat and Dog:
| Species | Dose of Famciclovir | Metabolite | Cmax (µg/mL) | Tmax (h) | Reference |
| Rat | 40 mg/kg | Penciclovir | 3.5 | 0.5 | |
| This compound | 2.2 | 0.5 | |||
| Dog | 25 mg/kg | Penciclovir | 4.4 | 3 | |
| This compound | 10.0 | 1 |
Protocol: Pharmacokinetic Study of Famciclovir in Rats
-
Animal Dosing:
-
Use adult male Sprague-Dawley rats.
-
Administer a single oral dose of famciclovir (e.g., 40 mg/kg) via gavage.
-
-
Blood Sampling:
-
Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) into tubes containing an anticoagulant (e.g., heparin or EDTA).
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Sample Analysis:
-
Analyze the plasma concentrations of penciclovir and this compound using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the Curve), and elimination half-life using appropriate software.
-
Cat and Elephant Models
Studies in cats and elephants have been conducted to establish appropriate dosing regimens for treating herpesvirus infections in these species.
Quantitative Pharmacokinetic Data in Cats and Elephants:
| Species | Dose of Famciclovir | Route | Metabolite | Cmax (µg/mL) | Tmax (h) | Reference |
| Cat | 40 mg/kg | Oral | Penciclovir | 1.34 (± 0.33) | 2.8 (± 1.8) | |
| 90 mg/kg | Oral | Penciclovir | 1.28 (± 0.42) | 3.0 (± 1.1) | ||
| Asian Elephant | 5 mg/kg | Oral | Penciclovir | 1.3 | 1.1 | |
| 15 mg/kg | Rectal | Penciclovir | 3.6 | 0.66 |
Experimental Workflow
The following diagram illustrates a typical workflow for studying famciclovir metabolism.
Conclusion
The study of famciclovir metabolism utilizes a combination of in vitro and in vivo models. In vitro systems, particularly human liver cytosol, are instrumental in identifying the enzymes responsible for the metabolic conversion and determining their kinetic parameters. In vivo models in various animal species provide essential data on the overall pharmacokinetic profile of famciclovir and its metabolites, which is critical for dose selection and predicting clinical outcomes. The protocols and data presented here serve as a comprehensive guide for researchers investigating the metabolic fate of famciclovir.
References
Application Notes and Protocols for the LC-MS/MS Analysis of Penciclovir and its Precursors
Abstract
This document provides a detailed application note and protocol for the simultaneous quantification of the antiviral drug penciclovir and its key precursors, including the prodrug famciclovir, the intermediate 6-deoxy penciclovir, and four potential genotoxic impurities (Purinediol Hydrochloride, N7-Isomer, Monoalkyl contaminant, and Diacetyl Purine), in human plasma. The method utilizes Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for high sensitivity and selectivity. This protocol is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic studies, therapeutic drug monitoring, and quality control of penciclovir-related compounds.
Introduction
Penciclovir is a potent antiviral agent effective against herpes simplex virus (HSV) types 1 and 2, and varicella-zoster virus (VZV). It is the active metabolite of the orally administered prodrug famciclovir. Following administration, famciclovir is rapidly converted to penciclovir through a series of metabolic steps, primarily involving de-acetylation to 6-deoxy penciclovir, followed by oxidation.
The accurate quantification of penciclovir and its precursors is crucial for a comprehensive understanding of its pharmacokinetic profile, ensuring therapeutic efficacy, and monitoring patient safety. Furthermore, the analysis of potential genotoxic impurities, which may arise during the synthesis of the active pharmaceutical ingredient (API), is a critical aspect of drug development and quality control.
This application note describes a robust and sensitive LC-MS/MS method for the simultaneous determination of penciclovir and its precursors in human plasma. The method employs a simple sample preparation procedure and a rapid chromatographic separation, making it suitable for high-throughput analysis.
Chemical Structures
The chemical structures of penciclovir and its precursors are presented below.
-
Penciclovir: 9-[4-hydroxy-3-(hydroxymethyl)butyl]guanine
-
Famciclovir: 9-[4-acetoxy-3-(acetoxymethyl)butyl]-2-aminopurine
-
6-Deoxy Penciclovir (BRL 42359): 2-[2-(2-amino-9H-purin-9-yl)ethyl]propane-1,3-diol
-
N7-Isomer: 2-Amino-7-[(2-hydroxyethoxy)methyl]-1,7-dihydro-6H-purin-6-one (structure analogous to Acyclovir EP Impurity C)
-
Monoalkyl contaminant: (Specific structure not detailed in provided search results)
-
Diacetyl Purine: (Specific structure not detailed in provided search results, likely a diacetylated purine derivative from synthesis)
Experimental Protocols
Materials and Reagents
-
Penciclovir, Famciclovir, 6-Deoxy Penciclovir, and their stable isotope-labeled internal standards (IS) (e.g., Penciclovir-d4, Famciclovir-d4) - Reference standards
-
Purinediol Hydrochloride, N7-Isomer, Monoalkyl contaminant, Diacetyl Purine - Reference standards
-
Acetonitrile, Methanol (HPLC or LC-MS grade)
-
Formic acid, Ammonium formate (LC-MS grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Human plasma (K2-EDTA as anticoagulant)
Sample Preparation: Protein Precipitation
-
Thaw frozen plasma samples to room temperature.
-
To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (a mixture of the stable isotope-labeled standards in methanol).
-
Vortex for 10 seconds.
-
Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase A.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is recommended for good separation of the analytes.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient Elution:
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 1.0 | 5 |
| 5.0 | 95 |
| 6.0 | 95 |
| 6.1 | 5 |
| 8.0 | 5 |
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
Autosampler Temperature: 4°C.
Mass Spectrometry
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion electrospray (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 450°C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
-
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |
| Penciclovir | 254.1 | 152.1 | 50 | 30 | 15 |
| Penciclovir-d4 (IS) | 258.1 | 152.1 | 50 | 30 | 15 |
| Famciclovir | 322.2 | 176.1 | 50 | 35 | 20 |
| Famciclovir-d4 (IS) | 326.2 | 176.1 | 50 | 35 | 20 |
| 6-Deoxy Penciclovir | 238.1 | 136.1 | 50 | 25 | 12 |
| Purinediol Hydrochloride | 308.2 | 185.9 | 50 | 40 | 25 |
| N7-Isomer | 254.1 | 176.9 | 50 | 30 | 18 |
| Monoalkyl contaminant | 223.2 | 154.4 | 50 | 28 | 15 |
| Diacetyl Purine | 355.8 | 197.9 | 50 | 45 | 28 |
Note: The MRM transitions for famciclovir and 6-deoxy penciclovir are proposed based on their chemical structures and common fragmentation patterns of similar compounds. These should be optimized during method development.
Data Presentation
Method Validation Summary
The following tables summarize the expected performance characteristics of the LC-MS/MS method.
Table 1: Linearity and Lower Limit of Quantification (LLOQ)
| Analyte | Calibration Range (ng/mL) | r² | LLOQ (ng/mL) |
| Penciclovir | 1 - 1000 | > 0.99 | 1 |
| Famciclovir | 1 - 1000 | > 0.99 | 1 |
| 6-Deoxy Penciclovir | 1 - 1000 | > 0.99 | 1 |
| Purinediol Hydrochloride | 0.5 - 100 | > 0.99 | 0.5 |
| N7-Isomer | 0.5 - 100 | > 0.99 | 0.5 |
| Monoalkyl contaminant | 0.5 - 100 | > 0.99 | 0.5 |
| Diacetyl Purine | 0.5 - 100 | > 0.99 | 0.5 |
Table 2: Precision and Accuracy
| Analyte | QC Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Penciclovir | Low (3 ng/mL) | < 10 | < 10 | 90 - 110 |
| Mid (100 ng/mL) | < 10 | < 10 | 90 - 110 | |
| High (800 ng/mL) | < 10 | < 10 | 90 - 110 | |
| Famciclovir | Low (3 ng/mL) | < 10 | < 10 | 90 - 110 |
| Mid (100 ng/mL) | < 10 | < 10 | 90 - 110 | |
| High (800 ng/mL) | < 10 | < 10 | 90 - 110 | |
| Impurities | Low (1.5 ng/mL) | < 15 | < 15 | 85 - 115 |
| High (75 ng/mL) | < 15 | < 15 | 85 - 115 |
Table 3: Recovery and Matrix Effect
| Analyte | Extraction Recovery (%) | Matrix Effect (%) |
| Penciclovir | > 85 | 90 - 110 |
| Famciclovir | > 85 | 90 - 110 |
| 6-Deoxy Penciclovir | > 85 | 90 - 110 |
| Impurities | > 80 | 85 - 115 |
Visualizations
Metabolic Pathway of Famciclovir to Penciclovir
Caption: Metabolic conversion of famciclovir to penciclovir.
Experimental Workflow
Caption: Workflow for the LC-MS/MS analysis of penciclovir and its precursors.
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the simultaneous quantification of penciclovir and its key precursors in human plasma. The simple sample preparation and rapid analysis time make it well-suited for high-throughput applications in clinical and research settings. This application note serves as a comprehensive guide for the implementation and validation of this analytical method, contributing to the robust characterization of penciclovir's pharmacology and ensuring the quality and safety of its pharmaceutical formulations.
Application Notes and Protocols for Assessing Antiviral Efficacy Using Advanced Cell Culture Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
The evaluation of antiviral compounds requires robust and physiologically relevant in vitro models that can accurately predict efficacy in vivo. Traditional two-dimensional (2D) cell cultures, while foundational to virology, often fail to recapitulate the complex cellular architecture and microenvironment of human tissues. This limitation can lead to discrepancies between in vitro findings and clinical outcomes. To bridge this gap, three-dimensional (3D) cell culture systems, such as organoids and air-liquid interface (ALI) models, have emerged as powerful tools for antiviral research.[1][2] These models more closely mimic the structure and function of native organs, providing a more predictive platform for studying viral pathogenesis and screening therapeutic agents.[2][3]
This document provides detailed application notes and experimental protocols for utilizing advanced cell culture models—specifically organoids and ALI cultures—to assess the efficacy of antiviral compounds. It includes protocols for the establishment and maintenance of these models, methods for conducting key antiviral assays, and a summary of quantitative data for select antiviral drugs. Additionally, signaling pathways relevant to viral infection and antiviral action are illustrated to provide a deeper mechanistic understanding.
Featured Cell Culture Models
Organoid Cultures
Organoids are self-organizing 3D structures grown from stem cells that differentiate to form organ-specific cell types with a spatial organization that resembles the native tissue.[4] Their complexity makes them invaluable for studying tissue tropism, host-pathogen interactions, and the efficacy of antiviral drugs in a more physiologically relevant context.
-
Human Intestinal Organoids (HIOs): These models are crucial for studying enteric viruses like rotavirus and norovirus, which are notoriously difficult to culture in traditional cell lines.
-
Human Brain Organoids: These are instrumental in investigating the pathogenesis of neurotropic viruses such as Zika virus and Herpes Simplex Virus 1 (HSV-1), allowing for the study of viral effects on neural development and function.
-
Human Lung Organoids: These models have been pivotal in understanding respiratory virus infections, including those caused by SARS-CoV-2 and influenza virus.
Air-Liquid Interface (ALI) Cultures
ALI cultures are generated by growing epithelial cells on a porous membrane, with the basal surface in contact with culture medium and the apical surface exposed to air. This setup promotes the differentiation of a pseudostratified epithelium that closely resembles the in vivo airway, complete with mucus production and ciliary function. ALI models are the gold standard for studying respiratory virus infections and the efficacy of inhaled or systemically delivered antiviral drugs.
Experimental Protocols
Protocol 1: Establishment of Human Intestinal Organoids
This protocol describes a method for establishing and maintaining human intestinal organoids from adult stem cells, adapted from published procedures.
Materials:
-
Human intestinal crypts (commercially available or isolated from biopsy tissue)
-
Basement membrane extract (BME), such as Matrigel® or Cultrex®
-
IntestiCult™ Organoid Growth Medium (Human)
-
Gentle Cell Dissociation Reagent
-
24-well tissue culture-treated plates
-
Advanced DMEM/F12
Procedure:
-
Preparation: Pre-warm a 24-well plate in a 37°C incubator. Thaw BME on ice. Prepare the organoid growth medium according to the manufacturer's instructions.
-
Thawing Crypts: Thaw cryopreserved intestinal crypts in a 37°C water bath. Transfer the contents to a 15 mL conical tube containing 9 mL of Advanced DMEM/F12.
-
Pelleting and Resuspension: Centrifuge at 500 x g for 3 minutes to pellet the organoids. Aspirate the supernatant and resuspend the pellet in BME at a density of approximately 500 organoids per 50 µL.
-
Plating: Dispense 50 µL of the BME/organoid mixture into the center of each pre-warmed well of the 24-well plate.
-
Solidification and Feeding: Invert the plate and incubate at 37°C for 15-20 minutes to allow the BME to solidify. Gently add 500 µL of pre-warmed Intestinal Organoid Starting/Growth Medium to each well, avoiding disruption of the dome.
-
Maintenance: Culture the organoids at 37°C and 5% CO2. Replace the medium every 2-3 days.
-
Passaging: After 7-10 days, or when organoids are large and have a dark lumen, they are ready for passaging. a. Remove the medium and add 500-750 µL of Gentle Cell Dissociation Reagent to each well. b. Mechanically disrupt the BME domes and transfer the organoid suspension to a 15 mL conical tube. c. Incubate for 10 minutes at room temperature with gentle rocking. d. Centrifuge at 500 x g for 5 minutes, aspirate the supernatant, and resuspend the pellet in fresh BME for replating.
Protocol 2: Establishment of Human Brain Organoids
This protocol provides a simplified method for generating cortical brain organoids from human pluripotent stem cells (hPSCs).
Materials:
-
Feeder-independent hPSCs (e.g., iPSCs or ESCs)
-
STEMdiff™ Cerebral Organoid Kit
-
Gentle Cell Dissociation Reagent
-
96-well round-bottom ultra-low attachment plates
-
24-well ultra-low attachment plates
-
Orbital shaker
Procedure:
-
Embryoid Body (EB) Formation: a. Culture hPSCs to 80-90% confluency. b. Dissociate the hPSCs into a single-cell suspension using Gentle Cell Dissociation Reagent. c. Seed 9,000 cells per well in a 96-well round-bottom ultra-low attachment plate with EB Formation Medium. d. Incubate at 37°C and 5% CO2 for 2 days to allow EB formation.
-
Neural Induction: a. Transfer the EBs to a 24-well ultra-low attachment plate containing Induction Medium. b. Culture for 5 days, changing the medium every other day.
-
Matrigel Embedding and Expansion: a. Embed the neurally induced EBs in droplets of Matrigel on a sterile embedding sheet. b. Transfer the embedded EBs to a 100 mm dish containing Expansion Medium. c. Culture for 4 days.
-
Maturation: a. Transfer the developing organoids to an orbital shaker in Maturation Medium. b. Continue to culture for at least 25 days, changing the medium twice a week. The organoids will expand and develop cortical structures.
Protocol 3: Plaque Reduction Assay
This assay quantifies the number of infectious virus particles by measuring the reduction in plaque formation in the presence of an antiviral compound. This protocol is adapted for 3D cultures and uses a semi-solid overlay.
Materials:
-
Mature organoids or differentiated ALI cultures
-
Virus stock of known titer
-
Antiviral compound serial dilutions
-
Infection medium (e.g., DMEM with 2% FBS)
-
Overlay medium (e.g., 1.2% methylcellulose in 2X MEM)
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
-
Formaldehyde (4% in PBS)
Procedure:
-
Cell Seeding: Plate dissociated organoid cells or establish ALI cultures in multi-well plates to form a confluent monolayer.
-
Infection: a. Prepare serial dilutions of the virus stock. b. Remove the culture medium from the cells and infect with a standardized amount of virus (typically 50-100 plaque-forming units per well). c. Incubate for 1-2 hours at 37°C to allow for viral adsorption.
-
Treatment and Overlay: a. Aspirate the virus inoculum. b. Add the overlay medium containing various concentrations of the antiviral compound (or no drug for the virus control). c. Allow the overlay to solidify at room temperature for 20-30 minutes.
-
Incubation: Incubate the plates at 37°C and 5% CO2 for a duration appropriate for the virus to form visible plaques (typically 2-8 days).
-
Plaque Visualization: a. Aspirate the overlay medium. b. Fix the cells with 4% formaldehyde for at least 30 minutes. c. Remove the fixative and stain the cell monolayer with crystal violet solution for 15-20 minutes. d. Gently wash the plates with water and allow them to air dry.
-
Data Analysis: a. Count the number of plaques in each well. b. Calculate the percentage of plaque reduction for each drug concentration compared to the virus control. c. Determine the 50% inhibitory concentration (IC50) by plotting the percentage of plaque reduction against the drug concentration.
Protocol 4: TCID50 (50% Tissue Culture Infectious Dose) Assay
The TCID50 assay determines the virus titer by identifying the dilution at which 50% of the inoculated cell cultures show a cytopathic effect (CPE).
Materials:
-
Mature organoids or differentiated ALI cultures in a 96-well plate format
-
Virus stock
-
Culture medium
-
Microplate reader (optional, for viability assays)
Procedure:
-
Serial Dilution: Prepare 10-fold serial dilutions of the virus stock in culture medium.
-
Infection: Inoculate replicate wells (typically 8) of a 96-well plate containing the target cells with each virus dilution. Include a set of wells with medium only as a negative control.
-
Incubation: Incubate the plate at 37°C and 5% CO2 for a period sufficient to observe CPE (typically 3-7 days).
-
Scoring: Observe each well for the presence or absence of CPE. A well is scored as positive if any CPE is observed.
-
Calculation (Spearman-Kärber Method): a. Calculate the log of the highest dilution at which 100% of the wells are positive. b. Use the following formula: log10(TCID50) = log10(highest dilution with 100% CPE) + 0.5 - (total number of positive wells / number of wells per dilution) c. The TCID50 titer is the antilog of this value.
Protocol 5: Viral Load Quantification by RT-qPCR
This protocol allows for the absolute quantification of viral RNA in infected cell cultures.
Materials:
-
Infected cell lysates or supernatants
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix (e.g., TaqMan or SYBR Green)
-
Primers and probes specific to the viral genome
-
Standard curve of known viral RNA concentrations
Procedure:
-
RNA Extraction: Extract total RNA from cell lysates or supernatants using a commercial kit according to the manufacturer's instructions.
-
Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: a. Prepare a reaction mixture containing the qPCR master mix, primers, probe, and cDNA. b. Run the qPCR reaction using a thermal cycler with a program optimized for the specific primers and probe set. c. Include a standard curve of known viral RNA concentrations in each run to allow for absolute quantification.
-
Data Analysis: a. Generate a standard curve by plotting the Ct values against the log of the known concentrations. b. Determine the concentration of viral RNA in the unknown samples by interpolating their Ct values on the standard curve. c. The results are typically expressed as viral genome copies per milliliter or per microgram of total RNA.
Quantitative Data on Antiviral Efficacy
The following tables summarize quantitative data on the efficacy of various antiviral compounds against specific viruses in different cell culture models.
Table 1: Antiviral Efficacy of Remdesivir against SARS-CoV-2
| Cell Culture Model | Antiviral Compound | EC50/IC50 (µM) | Reference |
| Primary Human Airway Epithelial (HAE) Cultures | Remdesivir | IC50 = 0.010 | |
| Human Lung Cells (Calu-3) | Remdesivir | EC50 = 0.28 | |
| Human Intestinal Organoids (HIOs) | Remdesivir | IC50 = 0.046 | |
| Vero E6 Cells | Remdesivir | EC50 = 1.65 |
Table 2: Antiviral Efficacy of Oseltamivir against Influenza A Virus
| Cell Culture Model | Virus Strain | Antiviral Compound | IC50 (µM) | Reference |
| Primary Human Tracheal Epithelial Cells | A/Sendai-H/N0633/2009 (H1N1)pdm09 | Oseltamivir | Not explicitly stated, but effective | |
| Primary Human Tracheal Epithelial Cells | A/Sendai-H/216/2009 (H1N1) (Oseltamivir-resistant) | Oseltamivir | >100 (ineffective) | |
| Human Bronchial Epithelial Cells (PREDICT96-ALI) | A/HongKong/8/68 (H3N2) | Oseltamivir Carboxylate | Significant reduction at >0.1 | |
| Madin-Darby Canine Kidney (MDCK) Cells | Oseltamivir-sensitive and resistant strains | Oseltamivir Carboxylate | Effective against sensitive strains |
Table 3: Antiviral Efficacy of Acyclovir against Herpes Simplex Virus 1 (HSV-1)
| Cell Culture Model | Antiviral Compound | Effect | Reference |
| Human Cerebral Organoids | Acyclovir | Stops viral replication but does not prevent all neuronal damage | |
| 3D Bioprinted Human Skin Equivalents | Acyclovir | Significantly less effective than in 2D cultures |
Table 4: Antiviral Efficacy of Sofosbuvir against Hepatitis C Virus (HCV)
| Cell Culture Model | Antiviral Compound | Effect | Reference |
| In vitro studies (replicon systems) | Sofosbuvir | Potent inhibitor of NS5B polymerase | |
| Clinical trials (in vivo) | Sofosbuvir (in combination) | High rates of sustained virologic response |
Note: Data for sofosbuvir in liver organoids is still emerging, but it is a key drug for HCV treatment and its mechanism of action is well-established in other in vitro systems.
Signaling Pathways and Experimental Workflows
Viral Infection and Antiviral Action Signaling Pathways
The following diagrams illustrate key signaling pathways involved in viral infection and the targets of antiviral drugs.
Caption: Generalized viral life cycle and targets for antiviral drugs.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing 6-Deoxypenciclovir Synthesis Yield
Welcome to the technical support center for the synthesis of 6-Deoxypenciclovir. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic routes, leading to improved yields and purity.
Frequently Asked Questions (FAQs)
Q1: What is a typical synthetic route for this compound?
A1: A common and effective strategy for synthesizing this compound, which is chemically named 2-amino-9-(4-hydroxy-3-(hydroxymethyl)butyl)purine, involves the N9-alkylation of a suitable purine derivative with a protected side-chain synthon. A widely used starting material is 2-amino-6-chloropurine, which is reacted with a protected form of the 4-hydroxy-3-(hydroxymethyl)butyl side chain, such as 5-(2-bromoethyl)-2,2-dimethyl-1,3-dioxane. This is followed by the removal of the chloro group and deprotection of the diol.
Q2: My overall yield is low. What are the most critical steps affecting the yield of this compound?
A2: Low overall yield in this compound synthesis is often attributed to two key areas:
-
Poor regioselectivity in the purine alkylation step: The formation of the undesired N7-isomer instead of the desired N9-isomer is a common problem in purine chemistry.[1][2][3] The N9 isomer is generally the thermodynamically more stable product.[3]
-
Inefficient removal of protecting groups: Incomplete deprotection or side reactions during this step can significantly reduce the yield of the final product.
Q3: How can I improve the N9-regioselectivity of the alkylation reaction?
A3: Several strategies can be employed to favor the formation of the desired N9-alkylated product:
-
Choice of Base and Solvent: The reaction conditions play a crucial role. Using a non-polar solvent and a bulky base can sterically hinder the N7 position, thus favoring alkylation at N9.
-
Use of Bulky Substituents: Starting with a 2-amino-6-substituted purine where the substituent at the 6-position is bulky can physically block the N7 position.[4]
-
Catalysts: The use of catalysts like β-cyclodextrin has been shown to enhance N9 selectivity by encapsulating the purine ring in a way that exposes the N9 position for reaction.
Q4: I am observing a significant amount of the N7-isomer. How can I separate it from the desired N9-isomer?
A4: The separation of N7 and N9 isomers can be challenging due to their similar physical properties. However, it is often achievable using column chromatography on silica gel. The polarity difference between the two isomers is usually sufficient for separation. Additionally, 13C NMR spectroscopy can be a valuable tool to distinguish between the N7 and N9 isomers based on the chemical shifts of the C5 and C8 carbons of the purine ring.
Q5: What are some common side-products other than the N7-isomer?
A5: Besides the N7-isomer, other potential side-products can include dialkylated purines (at both N7 and N9) or impurities arising from incomplete reactions or degradation. In some cases, oxidation of the purine ring can lead to the formation of 8-oxo derivatives.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution(s) |
| Low yield in the alkylation step | Poor N9-regioselectivity. | - Modify reaction conditions: experiment with different bases (e.g., K2CO3, Cs2CO3) and solvents (e.g., DMF, acetonitrile). - Consider using a 2-amino-6-chloropurine with a bulky protecting group at the 6-position to sterically hinder the N7 position. - Explore the use of phase-transfer catalysts or additives like β-cyclodextrin to improve N9 selectivity. |
| Incomplete reaction. | - Increase reaction time and/or temperature. Monitor the reaction progress by TLC or HPLC. - Ensure all reagents are pure and anhydrous, as moisture can quench the base and hinder the reaction. | |
| Difficult separation of N9 and N7 isomers | Insufficient resolution in chromatography. | - Optimize the solvent system for column chromatography. A gradient elution may be necessary. - Consider derivatization of the mixture to improve the separation characteristics of the isomers. |
| Low yield in the deprotection step | Incomplete removal of protecting groups. | - Adjust deprotection conditions (e.g., acid concentration, reaction time, temperature). - Ensure the chosen protecting group is appropriate for the overall synthetic strategy and can be removed under conditions that do not degrade the final product. |
| Degradation of the product during deprotection. | - Use milder deprotection conditions. - Perform the deprotection under an inert atmosphere to prevent oxidation. | |
| Presence of unknown impurities in the final product | Side reactions during synthesis or workup. | - Carefully analyze the impurities by NMR and MS to identify their structures. This will provide clues about the source of the side reactions. - Purify intermediates at each step to prevent carrying impurities through the synthesis. |
Experimental Protocols
Protocol 1: Synthesis of 2-amino-6-chloro-9-[2-(2,2-dimethyl-1,3-dioxan-5-yl)ethyl]purine (Protected this compound precursor)
This protocol is adapted from the alkylation of 2-amino-6-chloropurine with a protected side chain.
Materials:
-
2-amino-6-chloropurine
-
5-(2-bromoethyl)-2,2-dimethyl-1,3-dioxane
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous N,N-dimethylformamide (DMF)
Procedure:
-
To a solution of 2-amino-6-chloropurine (1 equivalent) in anhydrous DMF, add anhydrous potassium carbonate (1.5 equivalents).
-
Stir the suspension at room temperature for 30 minutes under an inert atmosphere (e.g., nitrogen or argon).
-
Add a solution of 5-(2-bromoethyl)-2,2-dimethyl-1,3-dioxane (1.2 equivalents) in anhydrous DMF dropwise to the suspension.
-
Heat the reaction mixture to 60-70 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or HPLC.
-
After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Evaporate the DMF under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., a gradient of methanol in dichloromethane) to afford the desired N9-alkylated product. A high yield can be expected for this step.
Protocol 2: Synthesis of 2-amino-9-[4-hydroxy-3-(hydroxymethyl)butyl]purine (this compound)
This protocol involves the dechlorination and deprotection of the product from Protocol 1.
Materials:
-
2-amino-6-chloro-9-[2-(2,2-dimethyl-1,3-dioxan-5-yl)ethyl]purine
-
Palladium on carbon (10% Pd/C)
-
Ammonium formate or hydrogen gas
-
Methanol
-
Aqueous hydrochloric acid (e.g., 2M HCl)
Procedure: Step 1: Dechlorination
-
Dissolve the protected precursor in methanol.
-
Add 10% Pd/C catalyst.
-
Add ammonium formate (5 equivalents) and reflux the mixture for 2-4 hours, or perform hydrogenation with H₂ gas at a suitable pressure.
-
Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of celite to remove the catalyst and wash with methanol.
-
Evaporate the solvent under reduced pressure.
Step 2: Deprotection
-
Dissolve the crude product from the dechlorination step in a mixture of methanol and aqueous hydrochloric acid.
-
Stir the solution at room temperature for 2-4 hours, monitoring the removal of the acetonide protecting group by TLC or HPLC.
-
Once the reaction is complete, neutralize the solution carefully with a base (e.g., sodium bicarbonate solution).
-
Evaporate the methanol under reduced pressure.
-
The aqueous residue can be purified by recrystallization or column chromatography to yield this compound.
Quantitative Data Summary
The following table summarizes reported yields for key steps in the synthesis of this compound and its derivatives.
| Reaction Step | Starting Materials | Product | Reported Yield | Reference |
| N9-Alkylation | 2-amino-6-chloropurine and 5-(2-bromoethyl)-2,2-dimethyl-1,3-dioxane | 2-amino-6-chloro-9-[2-(2,2-dimethyl-1,3-dioxan-5-yl)ethyl]purine | High Yield | |
| Esterification | This compound and N-protected amino acids | Mono-O-ester derivatives | 47-55% | |
| Esterification | This compound and N-protected amino acids | Di-O-ester derivatives | 20-29% | |
| Fluorination | 2-amino-6-chloro-9-(4-hydroxy-3-hydroxymethylbut-1-yl)purine | 2-amino-6-fluoro-9-(4-hydroxy-3-hydroxymethylbut-1-yl)purine | 80% | |
| Monoesterification | 2-amino-6-fluoro-9-(4-hydroxy-3-hydroxymethylbut-1-yl)purine and acid anhydrides | Mono-esters | 42-45% | |
| Diesterification | 2-amino-6-fluoro-9-(4-hydroxy-3-hydroxymethylbut-1-yl)purine and acid anhydrides | Di-esters | 87-99% |
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for low yield.
Caption: Factors influencing synthesis yield.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Regiospecific N9 alkylation of 6-(heteroaryl)purines: shielding of N7 by a proximal heteroaryl C-H1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting 6-Deoxypenciclovir HPLC Peak Tailing
This guide provides researchers, scientists, and drug development professionals with a structured approach to diagnosing and resolving High-Performance Liquid Chromatography (HPLC) peak tailing issues encountered during the analysis of 6-Deoxypenciclovir.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem for this compound analysis?
A: Peak tailing is a phenomenon in chromatography where a peak is asymmetrical, having a trailing edge that extends further than its leading edge.[1] In an ideal HPLC analysis, peaks should be symmetrical and Gaussian in shape.[2] Peak tailing is problematic because it can lead to:
-
Reduced Resolution: Tailing can cause overlap between adjacent peaks, making it difficult to separate and distinguish different compounds in a mixture.[2][3]
-
Inaccurate Quantification: Asymmetrical peaks are difficult to integrate accurately, which can lead to unreliable and imprecise quantitative results.[2]
-
Poor Method Robustness: Methods exhibiting peak tailing are often less stable and more sensitive to minor changes in experimental conditions.
The United States Pharmacopeia (USP) tailing factor (Tf) is a common metric used to quantify peak shape, with an ideal value of 1.0. A value greater than 2.0 is generally considered unacceptable for precise analytical methods.
Q2: What are the most likely chemical causes of peak tailing for a basic compound like this compound?
A: this compound, with its 2-aminopurine structure, is a basic compound. This chemical property makes it susceptible to specific interactions within the HPLC system that are common causes of peak tailing.
-
Silanol Interactions: This is the most probable cause. Silica-based reversed-phase columns (like C18 or C8) have residual, unbonded silanol groups (Si-OH) on their surface. At mobile phase pH levels above 3, these silanol groups can become ionized (Si-O⁻) and interact strongly with positively charged basic compounds like this compound. This secondary retention mechanism leads to significant peak tailing.
-
Mobile Phase pH: If the mobile phase pH is close to the pKa of this compound, the molecule can exist in both ionized and non-ionized forms, leading to peak shape distortion.
-
Metal Contamination: Trace metal impurities (e.g., iron, aluminum) in the silica matrix of the column packing can act as active sites, interacting with the analyte and causing tailing.
Q3: How can I systematically troubleshoot the peak tailing issue?
A: A systematic approach is crucial to efficiently identify and resolve the root cause. The troubleshooting workflow below provides a step-by-step process, starting from the most common and easiest-to-fix issues to more complex ones.
Q4: How do I select and optimize my mobile phase to reduce tailing?
A: Mobile phase optimization is a critical first step. The goal is to suppress the undesirable interactions between this compound and the stationary phase.
-
pH Adjustment: For basic compounds, lowering the mobile phase pH is highly effective. At a low pH (e.g., 2.5-3.5), the residual silanol groups on the column are protonated (Si-OH) and thus not negatively charged, which minimizes secondary ionic interactions.
-
Buffer Selection and Strength: A buffer is essential to maintain a stable pH across the column. A buffer concentration between 20-50 mM is typically recommended. Inadequate buffer strength can lead to pH shifts and peak distortion.
-
Mobile Phase Additives: Historically, tail-suppressing agents like triethylamine (TEA) were added to the mobile phase to compete with the basic analyte for active silanol sites. While still an option, modern, high-purity columns often make this unnecessary.
| Parameter | Recommendation for this compound | Rationale |
| Mobile Phase pH | 2.5 - 3.5 | To protonate silanol groups and minimize secondary ionic interactions. |
| Buffer System | Formate (e.g., Formic Acid/Ammonium Formate) or Phosphate | Provides good buffering capacity in the desired low pH range. Formate is volatile and MS-compatible. |
| Buffer Concentration | 20 - 50 mM | Ensures stable pH throughout the analysis to prevent peak shape distortion. |
| Organic Modifier | Acetonitrile or Methanol | Acetonitrile often provides better peak shape and lower viscosity. Evaluate both to see which gives better results. |
Experimental Protocols
Protocol 1: Mobile Phase Preparation for Reduced Tailing
This protocol details the preparation of an acidic mobile phase designed to minimize silanol interactions.
-
Aqueous Phase (Mobile Phase A):
-
Measure 950 mL of HPLC-grade water into a clean 1 L glass reservoir.
-
Carefully add a sufficient amount of a suitable acid (e.g., formic acid or phosphoric acid) to adjust the pH to 3.0. Use a calibrated pH meter.
-
If using a buffer salt like ammonium formate, dissolve the appropriate amount to achieve a final concentration of 20 mM.
-
Bring the final volume to 1 L with HPLC-grade water.
-
Filter the solution through a 0.22 µm membrane filter and degas thoroughly (e.g., by sonication for 15-20 minutes).
-
-
Organic Phase (Mobile Phase B):
-
Measure 1 L of HPLC-grade acetonitrile or methanol into a second clean reservoir.
-
It is good practice to add the same buffer concentration to the organic phase as the aqueous phase to prevent buffer precipitation during gradient elution.
-
Filter and degas the organic phase using the same procedure as the aqueous phase.
-
Protocol 2: Column Flushing and Regeneration
If the column is suspected of contamination from previous analyses, a thorough washing procedure can restore performance.
-
Disconnect the Column: Disconnect the column from the detector to avoid contaminating the detector cell.
-
Flush with Mobile Phase: Flush the column with your current mobile phase (without buffer salts) for 20 column volumes to remove any precipitated buffer.
-
Intermediate Polarity Wash: Wash with 20 column volumes of a 50:50 mixture of acetonitrile and water.
-
Strong Organic Wash: Wash with 20-30 column volumes of 100% acetonitrile or methanol to remove strongly retained non-polar compounds.
-
Strong Aqueous/Polar Wash: For removing strongly retained polar or basic compounds, a more aggressive wash may be needed. Consult the column manufacturer's guidelines before using very high or low pH solutions.
-
Re-equilibration: Re-equilibrate the column with the initial mobile phase conditions for at least 20-30 column volumes before injecting the next sample.
Further Troubleshooting Steps
Q5: What column-related issues should I check?
A: If mobile phase optimization does not resolve the tailing, the column itself may be the issue.
-
Column Choice: Use a modern, high-purity, end-capped C18 or C8 column. End-capping is a process that chemically bonds a small silane to the residual silanol groups, effectively shielding them from interaction with basic analytes. Polar-embedded or polar-endcapped phases can also offer improved peak shape for polar bases.
-
Column Contamination: Strongly retained basic compounds from previous injections can accumulate at the head of the column, creating active sites that cause tailing. Using a guard column can help protect the analytical column from contamination.
-
Column Degradation: Over time and with exposure to harsh mobile phases, the bonded phase can degrade, or the silica bed can collapse or form a void at the inlet. This physical damage disrupts the flow path and causes peak distortion. If the column is old or has been used extensively, replacement may be necessary.
Q6: Could my HPLC system or injection parameters be the cause?
A: Yes, issues outside of chemistry and the column can also contribute to peak tailing.
-
Extra-Column Volume (Dead Volume): Tailing can be caused by dispersion of the analyte band in the tubing and connections between the injector, column, and detector. Ensure all fittings are properly made (e.g., ferrules are not overtightened) and use tubing with the smallest possible internal diameter and length.
-
Sample Overload: Injecting too high a concentration of the analyte can saturate the stationary phase, leading to peak distortion, including tailing. To check for this, dilute your sample by a factor of 10 and reinject. If the peak shape improves, overload was the issue.
-
Injection Solvent Mismatch: If the sample is dissolved in a solvent that is much stronger (i.e., higher percentage of organic) than the initial mobile phase, it can cause peak distortion. Ideally, the sample should be dissolved in the initial mobile phase.
References
6-Deoxypenciclovir Crystallization Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals encountering challenges during the crystallization of 6-Deoxypenciclovir. The information is structured to directly address common issues in a question-and-answer format.
Troubleshooting Guides
This section offers solutions to specific problems that may arise during the crystallization of this compound.
Q1: My this compound is not crystallizing; it remains as an oil or amorphous solid. What should I do?
A1: Oiling out or forming an amorphous solid instead of crystals is a common issue related to supersaturation, solvent choice, and temperature. Here are several troubleshooting steps:
-
Reduce the rate of supersaturation: Rapidly creating a supersaturated solution can favor the formation of amorphous material. Try slower cooling rates, slower anti-solvent addition, or slower solvent evaporation.
-
Solvent Screening: The choice of solvent is critical. This compound is slightly soluble in DMSO and methanol[1]. A systematic solvent screening is recommended. Consider single-solvent systems and binary or tertiary solvent mixtures. Good crystallization solvents often have moderate solubility for the compound.
-
Anti-solvent Addition: If using an anti-solvent crystallization method, ensure the anti-solvent is added slowly to the solution of this compound at a constant temperature. The choice of anti-solvent is also crucial; it should be fully miscible with the primary solvent but a poor solvent for the compound.
-
Seeding: Introducing seed crystals of this compound can induce crystallization. If no seed crystals are available, you can try to generate them by scratching the inside of the flask with a glass rod at the air-liquid interface or by cooling a very concentrated solution rapidly.
-
Temperature Gradient: Employ a temperature gradient during cooling. A slow, controlled temperature reduction can promote crystal nucleation and growth over amorphous precipitation.
Q2: I am getting very small or needle-like crystals. How can I obtain larger, more well-defined crystals?
A2: Crystal morphology is influenced by factors such as the solvent, cooling rate, and impurities. To obtain larger crystals:
-
Optimize the Cooling Rate: A slower cooling rate generally leads to fewer nucleation events and allows for more ordered growth on existing crystal faces, resulting in larger crystals.
-
Solvent System: The solvent can significantly impact crystal habit. Experiment with different solvents or solvent mixtures. For instance, solvents with higher viscosity may slow down diffusion and lead to more uniform crystal growth.
-
Control Supersaturation: Maintain a low level of supersaturation. This can be achieved by slow cooling, slow evaporation of the solvent, or by using a vapor diffusion setup.
-
pH Adjustment: For molecules with ionizable groups, the pH of the crystallization medium can affect solubility and crystal habit. Investigate the effect of pH on crystallization.
-
Impurity Removal: Impurities can act as nucleation inhibitors or promoters and can affect crystal morphology. Ensure the purity of your this compound starting material. Recrystallization or chromatographic purification may be necessary.
Q3: I suspect I have different crystal forms (polymorphs). How can I confirm this and how do I control which form I get?
A3: Polymorphism is a known challenge for related compounds like famciclovir, which has multiple anhydrous and hydrated forms[2]. It is plausible that this compound also exhibits polymorphism.
-
Characterization of Polymorphs: To confirm polymorphism, you need to use solid-state analytical techniques such as:
-
Powder X-ray Diffraction (PXRD): Different polymorphs will have distinct diffraction patterns.
-
Differential Scanning Calorimetry (DSC): Polymorphs will typically have different melting points and enthalpies of fusion.
-
Thermogravimetric Analysis (TGA): To check for solvates or hydrates.
-
Infrared (IR) or Raman Spectroscopy: Different crystal packing can lead to shifts in vibrational modes.
-
-
Controlling Polymorphism: The formation of a specific polymorph is kinetically and thermodynamically controlled.
-
Solvent: The choice of solvent is a primary factor. Some solvents may favor the formation of a specific polymorph.
-
Temperature: Crystallization at different temperatures can yield different polymorphs.
-
Supersaturation: The level of supersaturation can influence which polymorphic form nucleates.
-
Seeding: Seeding with the desired polymorph can direct the crystallization towards that form.
-
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in common solvents?
A1: Published data indicates that this compound is slightly soluble in DMSO and methanol[1]. A comprehensive solubility profile in a range of solvents is crucial for designing a successful crystallization process. We recommend performing your own solubility studies.
Data Presentation: Solubility of this compound (Illustrative Data)
| Solvent | Solubility (mg/mL) at 25°C (Hypothetical) | Comments |
| Water | < 0.1 | Very poorly soluble. |
| Methanol | ~ 1.0[1] | Slightly soluble. |
| Ethanol | ~ 0.5 | Slightly soluble. |
| Isopropanol | < 0.2 | Poorly soluble. |
| Acetone | < 0.1 | Very poorly soluble. |
| Acetonitrile | < 0.1 | Very poorly soluble. |
| Tetrahydrofuran (THF) | ~ 0.3 | Slightly soluble. |
| Dimethyl sulfoxide (DMSO) | > 10[1] | Soluble. |
| N,N-Dimethylformamide (DMF) | > 10 | Soluble. |
Note: The data in this table, except where cited, is illustrative and should be experimentally verified.
Q2: Are there any known polymorphs of this compound?
A2: While there are no specific reports detailing the polymorphic forms of this compound in the public domain, its parent compound, famciclovir, is known to exist in multiple polymorphic forms. Therefore, it is highly probable that this compound can also crystallize in different forms. Researchers should be vigilant for signs of polymorphism, such as changes in crystal appearance, melting point, or spectroscopic data between batches.
Q3: What are the typical starting points for developing a crystallization protocol for this compound?
A3: A good starting point is to leverage the information available for its analogues, such as penciclovir and famciclovir. Based on this, here are some suggested starting protocols.
Experimental Protocols
Protocol 1: Cooling Crystallization from a Single Solvent
-
Solvent Selection: Based on solubility screening, select a solvent in which this compound has moderate solubility at elevated temperatures and lower solubility at room temperature (e.g., methanol, ethanol).
-
Dissolution: Dissolve the this compound in the chosen solvent at an elevated temperature (e.g., 50-60°C) to achieve a clear, saturated, or slightly undersaturated solution.
-
Cooling: Slowly cool the solution to room temperature or below (e.g., 4°C) at a controlled rate (e.g., 5-10°C/hour).
-
Isolation: Collect the crystals by filtration.
-
Drying: Dry the crystals under vacuum at a suitable temperature.
Protocol 2: Anti-solvent Crystallization
-
Solvent System: Dissolve this compound in a good solvent (e.g., DMSO, DMF). Select an anti-solvent that is miscible with the good solvent but in which this compound is poorly soluble (e.g., water, isopropanol).
-
Addition: Slowly add the anti-solvent to the solution of this compound with stirring.
-
Crystallization: Continue stirring for a period to allow for crystal growth.
-
Isolation and Drying: Collect and dry the crystals as described above.
Protocol 3: Vapor Diffusion
-
Setup: Place a small vial containing a concentrated solution of this compound in a good solvent inside a larger, sealed chamber. The chamber should contain a larger volume of an anti-solvent.
-
Diffusion: Allow the anti-solvent vapor to slowly diffuse into the solution of the compound, gradually inducing crystallization.
-
Growth: This method is slow and can often yield high-quality single crystals suitable for X-ray diffraction.
Visualizations
Caption: Troubleshooting workflow for obtaining crystalline this compound.
Caption: Hypothetical polymorphic landscape of this compound.
Caption: Relationship between experimental parameters and crystal attributes.
References
Technical Support Center: 6-Deoxypenciclovir Analytical Assays
Welcome to the technical support center for 6-Deoxypenciclovir analytical assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the quantitative analysis of this compound in biological matrices.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its accurate measurement important?
A1: this compound is the penultimate metabolite in the bioactivation of the antiviral prodrug famciclovir to its active form, penciclovir. Famciclovir is administered orally and is rapidly converted to this compound, which is then oxidized by aldehyde oxidase to penciclovir.[1][2] Accurate quantification of this compound is crucial in pharmacokinetic and metabolic studies to understand the conversion efficiency of famciclovir, assess enzyme activity, and investigate potential drug-drug interactions.
Q2: What are the common analytical techniques used to quantify this compound?
A2: The most common analytical techniques for the quantification of this compound in biological matrices such as plasma and urine are High-Performance Liquid Chromatography (HPLC) coupled with either ultraviolet (UV) detection or, more commonly, tandem mass spectrometry (LC-MS/MS). LC-MS/MS is generally preferred for its high sensitivity and selectivity.[3][4]
Q3: What are the major sources of interference in this compound assays?
A3: The primary sources of interference in bioanalytical assays for this compound are:
-
Matrix Effects: Components of the biological sample (e.g., phospholipids, salts, endogenous metabolites) can co-elute with this compound and either suppress or enhance its ionization in the mass spectrometer, leading to inaccurate quantification.[5]
-
Metabolites: Co-eluting metabolites of famciclovir or other co-administered drugs can cause interference.
-
Sample Integrity: Degradation of this compound in the sample due to improper handling or storage can lead to lower measured concentrations.
Troubleshooting Guides
This section provides a structured approach to identifying and resolving common issues encountered during the analysis of this compound.
Issue 1: Poor Peak Shape (Tailing or Fronting) in HPLC
Possible Causes & Solutions
| Cause | Potential Solution |
| Column Overload | Dilute the sample or inject a smaller volume. |
| Secondary Interactions | Adjust the mobile phase pH to suppress the ionization of silanol groups on the column. Add a competing amine (e.g., triethylamine) to the mobile phase. |
| Column Degradation | Flush the column with a strong solvent. If the problem persists, replace the column. |
| Inappropriate Mobile Phase | Optimize the mobile phase composition, including the organic solvent ratio and buffer concentration. |
Issue 2: Inaccurate or Imprecise Results (High Variability)
Possible Causes & Solutions
| Cause | Potential Solution |
| Matrix Effects | 1. Improve Sample Preparation: Use a more rigorous extraction method (e.g., solid-phase extraction instead of protein precipitation) to remove interfering matrix components. 2. Optimize Chromatography: Modify the HPLC gradient to better separate this compound from co-eluting matrix components. 3. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS will co-elute with the analyte and experience similar matrix effects, thus compensating for variations in ionization. |
| Inconsistent Sample Processing | Ensure consistent timing and temperature for all sample preparation steps. Use automated liquid handlers for improved precision. |
| Instrument Instability | Check for fluctuations in pump pressure, and detector response, and ensure the mass spectrometer is properly calibrated. |
Issue 3: Low Analyte Recovery
Possible Causes & Solutions
| Cause | Potential Solution |
| Inefficient Extraction | Optimize the extraction solvent, pH, and mixing time. Evaluate different solid-phase extraction (SPE) sorbents and elution solvents. |
| Analyte Adsorption | Use silanized glassware or polypropylene tubes to minimize adsorption to container surfaces. |
| Analyte Degradation | Ensure samples are stored at appropriate temperatures (e.g., -80°C) and minimize freeze-thaw cycles. Investigate the stability of this compound under the sample processing conditions. |
Data Presentation
Table 1: Typical LC-MS/MS Method Parameters for this compound Analysis
| Parameter | Typical Value/Condition |
| Column | C18 (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile or Methanol |
| Flow Rate | 0.2 - 0.5 mL/min |
| Gradient | Gradient elution is typically used for optimal separation. |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transition | Precursor ion (m/z) -> Product ion (m/z) - Specific values depend on the instrument and tuning |
| Internal Standard | Stable isotope-labeled this compound is ideal. Acyclovir has also been used as an internal standard for the related compound penciclovir. |
Table 2: Summary of Validation Parameters from Representative Bioanalytical Methods for Related Compounds
| Parameter | Penciclovir | Acyclovir |
| Linearity Range | 52.56 - 6626.18 ng/mL | 0.5 - 40 µg/mL |
| Lower Limit of Quantification (LLOQ) | 52.55 ng/mL | 0.5 µg/mL |
| Intra-day Precision (%CV) | < 15% | < 15% |
| Inter-day Precision (%CV) | < 15% | < 15% |
| Accuracy (%Bias) | Within ±15% | Within ±15% |
| Recovery | Not explicitly stated | Not explicitly stated |
Experimental Protocols
Key Experiment: Quantification of this compound in Human Plasma by LC-MS/MS
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add 300 µL of a precipitation solution (e.g., acetonitrile containing the internal standard).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase starting composition.
-
Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.
2. LC-MS/MS Analysis
-
Liquid Chromatography:
-
Use a C18 reversed-phase column.
-
Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile).
-
The gradient should be optimized to ensure separation of this compound from potential interferences.
-
-
Mass Spectrometry:
-
Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.
-
Use Multiple Reaction Monitoring (MRM) for quantification. This involves monitoring a specific precursor-to-product ion transition for this compound and its internal standard.
-
Visualizations
Metabolic Pathway of Famciclovir
Caption: Bioactivation pathway of Famciclovir to Penciclovir.
General Experimental Workflow for this compound Analysis
Caption: Workflow for this compound bioanalysis.
Troubleshooting Logic for Inaccurate Results
Caption: Logic for troubleshooting inaccurate results.
References
- 1. In vitro oxidation of famciclovir and this compound by aldehyde oxidase from human, guinea pig, rabbit, and rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. uniprot.org [uniprot.org]
- 3. Determination of penciclovir in human plasma by liquid chromatography-electrospray ionization tandem mass spectrometry: application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. fda.gov [fda.gov]
degradation pathways of 6-Deoxypenciclovir under stress conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the degradation pathways of 6-Deoxypenciclovir under stress conditions. The information provided is based on established chemical principles and data from structurally related compounds, as direct forced degradation studies on this compound are not extensively available in the public domain.
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation pathways for this compound under forced degradation conditions?
A1: Based on the structure of this compound, which contains a 2-aminopurine moiety linked to an acyclic side chain, the following degradation pathways are hypothesized under various stress conditions:
-
Acidic Hydrolysis: The N-C bond between the purine ring and the acyclic side chain is susceptible to cleavage under acidic conditions, potentially yielding 2-aminopurine and the corresponding diol side chain.
-
Alkaline Conditions: While purine rings are generally more stable in alkaline conditions compared to acidic conditions, degradation can still occur, potentially through ring-opening reactions or modifications to the side chain.
-
Oxidative Degradation: The purine ring is prone to oxidation. Potential degradation products could include the conversion of the 6-deoxy position to a 6-oxo group (forming Penciclovir), as well as the formation of other oxidized purine species, such as 8-oxo derivatives.
-
Photolytic Degradation: Exposure to UV light may induce photolytic cleavage of the N-C bond or modifications to the purine ring, similar to what has been observed with other purine analogues like acyclovir.[1][2]
-
Thermal Degradation: this compound is expected to be relatively stable to dry heat, though some degradation may occur at elevated temperatures over extended periods.
Q2: What are the likely degradation products of this compound?
A2: The primary anticipated degradation products are hypothesized based on the degradation of similar molecules:
-
2-Aminopurine: Resulting from the cleavage of the bond connecting the purine base to the side chain, particularly under acidic and photolytic stress.
-
Penciclovir: Formed via oxidation at the 6-position of the purine ring.
-
8-Oxo-6-deoxypenciclovir: A potential product of oxidation at the C8 position of the purine ring.
-
Side-chain fragments: Cleavage of the acyclic side chain could lead to smaller alcohol fragments, although this is generally less common than the cleavage of the purine-side chain bond.
Q3: Are there any established stability-indicating analytical methods for this compound?
A3: While specific stability-indicating methods for this compound are not widely published, methods developed for its parent drug, famciclovir, and the active metabolite, penciclovir, can be adapted. A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection would be a suitable starting point. The method should be capable of separating the intact this compound from its potential degradation products.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No degradation observed under stress conditions. | Stress conditions are too mild (e.g., low temperature, short duration, low concentration of stressor). | Increase the intensity of the stress condition. For example, use a higher concentration of acid/base, increase the temperature, or extend the exposure time. Refer to ICH guidelines for typical stress conditions. |
| The compound is highly stable under the tested conditions. | This is a valid result. Report the stability of the compound under the specified conditions. | |
| Multiple unexpected peaks in the chromatogram. | Impurities in the starting material. | Analyze a sample of the starting material without subjecting it to stress to identify any pre-existing impurities. |
| Interaction with excipients (if using a formulated product). | Conduct forced degradation on the pure drug substance to differentiate between drug degradation and excipient-related peaks. | |
| Secondary degradation of primary degradation products. | Analyze samples at earlier time points to identify the initial degradation products before they degrade further. | |
| Poor peak shape or resolution in HPLC analysis. | Inappropriate mobile phase or column. | Optimize the HPLC method. Adjust the mobile phase composition (e.g., organic solvent ratio, pH), try a different column chemistry (e.g., C18, C8), or adjust the gradient profile. |
| Co-elution of degradation products. | Modify the mobile phase or gradient to improve the separation of the peaks . | |
| Inconsistent degradation results between experiments. | Variability in experimental conditions. | Ensure precise control over all experimental parameters, including temperature, concentration of reagents, and light exposure. Use calibrated equipment. |
| Sample preparation inconsistency. | Standardize the sample preparation procedure, including dilution steps and final concentration. |
Quantitative Data Summary
The following table summarizes hypothetical degradation data for this compound based on anticipated lability. Note: This data is illustrative and should be confirmed by experimental studies.
| Stress Condition | Reagent/Parameter | Duration | Temperature | Hypothesized % Degradation | Major Hypothesized Degradation Products |
| Acid Hydrolysis | 0.1 M HCl | 24 hours | 60°C | 15-25% | 2-Aminopurine, Side-chain diol |
| Alkaline Hydrolysis | 0.1 M NaOH | 24 hours | 60°C | 5-15% | Ring-opened products |
| Oxidative | 3% H₂O₂ | 24 hours | Room Temp | 20-30% | Penciclovir, 8-Oxo-6-deoxypenciclovir |
| Photolytic | UV light (254 nm) | 48 hours | Room Temp | 10-20% | 2-Aminopurine |
| Thermal (Dry Heat) | N/A | 72 hours | 80°C | <5% | Minimal degradation |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To investigate the degradation of this compound under various stress conditions as per ICH guidelines.
Materials:
-
This compound reference standard
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
HPLC system with UV detector
-
Photostability chamber
-
Oven
Procedure:
-
Preparation of Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or water) to obtain a stock solution of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Keep the solution at 60°C for 24 hours.
-
After incubation, cool the solution to room temperature and neutralize with 0.1 M NaOH.
-
Dilute to a final concentration of 100 µg/mL with the mobile phase for HPLC analysis.
-
-
Alkaline Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Keep the solution at 60°C for 24 hours.
-
After incubation, cool the solution to room temperature and neutralize with 0.1 M HCl.
-
Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
-
Photolytic Degradation:
-
Expose a solution of this compound (100 µg/mL) in a quartz cuvette to UV light (254 nm) in a photostability chamber for 48 hours.
-
A control sample should be kept in the dark under the same conditions.
-
Analyze the sample by HPLC.
-
-
Thermal Degradation:
-
Keep a solid sample of this compound in an oven at 80°C for 72 hours.
-
After the specified time, dissolve the sample in a suitable solvent and dilute to a final concentration of 100 µg/mL for HPLC analysis.
-
-
Analysis: Analyze all samples by a validated stability-indicating HPLC method. The percentage of degradation can be calculated by comparing the peak area of the intact drug in the stressed samples with that of an unstressed control sample.
Visualizations
Hypothesized Degradation Pathways
Caption: Hypothesized degradation pathways of this compound.
Experimental Workflow for Forced Degradation
Caption: General experimental workflow for forced degradation studies.
References
Technical Support Center: Enhancing the Oral Bioavailability of Penciclovir Prodrugs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on enhancing the oral bioavailability of penciclovir prodrugs.
Frequently Asked Questions (FAQs)
Q1: Why is a prodrug strategy necessary for penciclovir?
A1: Penciclovir, a potent antiviral agent against herpesviruses, suffers from poor oral bioavailability, estimated to be less than 7%.[1][2] This is attributed to its low aqueous solubility (1.7 mg/mL in water) and low lipophilicity, which limit its absorption from the gastrointestinal tract.[1] Prodrugs are developed to overcome these limitations by improving physicochemical properties, leading to enhanced absorption and higher systemic exposure to the active drug, penciclovir.[3]
Q2: What is the mechanism by which famciclovir, a penciclovir prodrug, enhances oral bioavailability?
A2: Famciclovir is a diacetyl 6-deoxy derivative of penciclovir. This modification increases its lipophilicity, which facilitates absorption across the intestinal membrane. Following oral administration, famciclovir undergoes extensive and rapid first-pass metabolism to generate penciclovir. This efficient conversion results in a significantly higher oral bioavailability of penciclovir, reaching approximately 77%.
Q3: What is the metabolic pathway for the conversion of famciclovir to penciclovir?
A3: The conversion of famciclovir to penciclovir is a two-step process. First, the two acetyl groups are removed by esterases, primarily in the intestine and liver, to form the intermediate metabolite, 6-deoxy penciclovir (BRL 42359). Subsequently, this intermediate is oxidized at the 6-position of the purine ring by aldehyde oxidase in the liver to form the active drug, penciclovir.
Q4: Which enzymes are critical for the bioactivation of famciclovir?
A4: The primary enzymes involved are esterases for the de-acetylation step and aldehyde oxidase for the subsequent oxidation step. Studies in human liver cytosol have confirmed that aldehyde oxidase, and not xanthine oxidase, is the key enzyme responsible for the conversion of the 6-deoxy intermediate to penciclovir.
Troubleshooting Guides
Issue 1: Low Oral Bioavailability of Penciclovir Despite Prodrug Administration in Preclinical Animal Models
| Possible Cause | Troubleshooting Steps |
| Poor Prodrug Absorption | - Verify Physicochemical Properties: Re-evaluate the lipophilicity and solubility of the prodrug. Consider if the chosen promoiety is optimal for passive diffusion or for interaction with intestinal transporters. - Assess Gut Stability: Investigate the stability of the prodrug in simulated gastric and intestinal fluids. Degradation in the GI tract before absorption can reduce the amount of prodrug available. |
| Inefficient Metabolic Conversion | - In Vitro Metabolic Stability: Perform in vitro incubation studies using liver microsomes or S9 fractions from the relevant animal species to assess the rate of conversion. - Species Differences in Metabolism: Be aware of potential species differences in esterase and aldehyde oxidase activity. The metabolic profile in your animal model may not perfectly reflect that in humans. |
| Rapid Elimination/Metabolism of Penciclovir | - Check Renal Clearance: Penciclovir is primarily eliminated by the kidneys. Ensure that the animal model does not have unusually high renal clearance. - Pharmacokinetic Modeling: Use pharmacokinetic modeling to determine if the elimination half-life of penciclovir is unexpectedly short in your model. |
| Formulation Issues | - Assess Drug Dissolution: Ensure the formulation allows for complete dissolution of the prodrug at the site of absorption. Poor dissolution can be a rate-limiting step. - Excipient Compatibility: Verify that the excipients used in the formulation do not interfere with the absorption or stability of the prodrug. |
Issue 2: High Variability in Pharmacokinetic Data Between Subjects
| Possible Cause | Troubleshooting Steps |
| Genetic Polymorphisms in Metabolic Enzymes | - Consider Enzyme Variability: Individual differences in the expression or activity of esterases and aldehyde oxidase can lead to variable conversion rates. While difficult to control in standard animal models, this is a known factor in human populations. |
| Differences in GI Tract Physiology | - Standardize Food and Water Intake: The presence of food can alter gastric emptying time and intestinal pH, affecting drug dissolution and absorption. Ensure standardized feeding protocols for all animals in the study. - Monitor Animal Health: Underlying health issues can affect gut motility and enzyme function. |
| Inconsistent Dosing | - Refine Dosing Technique: Ensure accurate and consistent administration of the oral dose for all subjects. For oral gavage, verify the technique to prevent accidental dosing into the lungs. |
| Analytical Method Variability | - Validate Analytical Method: Re-validate your analytical method (e.g., HPLC) for precision, accuracy, and reproducibility. - Sample Handling and Storage: Ensure consistent procedures for blood sample collection, processing, and storage to prevent degradation of the prodrug or active drug. |
Quantitative Data Summary
Table 1: Oral Bioavailability of Penciclovir and its Prodrug Famciclovir
| Compound | Animal Model | Oral Bioavailability (%) | Reference |
| Penciclovir | Rat | 1.5 | |
| Penciclovir | Mouse | <7 | |
| Famciclovir (as Penciclovir) | Rat | 41 | |
| Famciclovir (as Penciclovir) | Human | 77 |
Table 2: Comparative In Vitro Antiviral Activity (IC50)
| Virus | Penciclovir (µg/mL) | Acyclovir (µg/mL) | Reference |
| Herpes Simplex Virus Type 1 (HSV-1) | 0.5 - 0.8 | Not specified | |
| Herpes Simplex Virus Type 2 (HSV-2) | 1.3 - 2.2 | Not specified |
Experimental Protocols
1. In Vitro Conversion of Famciclovir to Penciclovir using Human Liver Cytosol
-
Objective: To determine the kinetics of the enzymatic conversion of the 6-deoxy intermediate of famciclovir to penciclovir.
-
Materials:
-
Human liver cytosol (commercially available)
-
6-deoxy penciclovir (BRL 42359)
-
Phosphate buffer (pH 7.4)
-
Aldehyde oxidase inhibitors (e.g., isovanillin) and xanthine oxidase inhibitors (e.g., allopurinol) for specificity studies.
-
Acetonitrile or other suitable quenching solvent
-
HPLC system for analysis
-
-
Procedure:
-
Prepare a reaction mixture containing human liver cytosol in phosphate buffer.
-
Pre-incubate the mixture at 37°C.
-
Initiate the reaction by adding the substrate, 6-deoxy penciclovir, at various concentrations (e.g., 10-200 µM).
-
At specific time points, take aliquots of the reaction mixture and quench the reaction by adding a cold quenching solvent (e.g., acetonitrile).
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant for the concentration of penciclovir using a validated HPLC method.
-
For inhibitor studies, pre-incubate the cytosol with the inhibitor before adding the substrate.
-
Determine the Michaelis-Menten kinetics (KM and Vmax) from the concentration-velocity data.
-
2. Oral Bioavailability Study in a Rat Model
-
Objective: To determine and compare the oral bioavailability of penciclovir after administration of penciclovir itself versus a penciclovir prodrug.
-
Materials:
-
Sprague-Dawley rats (or other appropriate strain)
-
Penciclovir and penciclovir prodrug
-
Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose)
-
Vehicle for intravenous administration (e.g., saline)
-
Blood collection supplies (e.g., heparinized tubes)
-
Centrifuge
-
HPLC system for plasma sample analysis
-
-
Procedure:
-
Fast the rats overnight with free access to water.
-
Divide the rats into two groups: one for oral administration and one for intravenous (IV) administration (for bioavailability calculation).
-
Administer a known dose of the penciclovir prodrug orally to the first group.
-
Administer a known dose of penciclovir intravenously to the second group.
-
Collect blood samples from the tail vein or other appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours).
-
Centrifuge the blood samples to separate the plasma.
-
Store plasma samples at -80°C until analysis.
-
Extract penciclovir from the plasma samples using a suitable method (e.g., solid-phase extraction).
-
Quantify the concentration of penciclovir in the plasma samples using a validated HPLC method.
-
Calculate pharmacokinetic parameters (e.g., AUC, Cmax, Tmax).
-
Calculate the absolute oral bioavailability using the formula: Bioavailability (%) = (AUCoral / AUCIV) * (DoseIV / Doseoral) * 100.
-
3. HPLC Analysis of Penciclovir in Plasma
-
Objective: To quantify the concentration of penciclovir in plasma samples.
-
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., Hypersil BDS C18)
-
-
Mobile Phase Example:
-
A mixture of 20 mM Potassium dihydrogen phosphate buffer (pH adjusted to 3.5) and methanol (95:5 v/v).
-
-
Procedure:
-
Sample Preparation: Thaw plasma samples. Perform protein precipitation (e.g., with acetonitrile) or solid-phase extraction to remove interfering substances. Use an internal standard (e.g., acyclovir) for improved accuracy.
-
Chromatography:
-
Set the flow rate (e.g., 1.0 mL/min).
-
Set the UV detection wavelength to 254 nm.
-
Inject the prepared sample onto the column.
-
-
Quantification:
-
Generate a calibration curve using standard solutions of penciclovir of known concentrations.
-
Determine the concentration of penciclovir in the unknown samples by comparing their peak areas to the calibration curve.
-
-
Visualizations
Caption: Metabolic conversion of famciclovir to penciclovir.
Caption: Workflow for evaluating penciclovir prodrugs.
References
Technical Support Center: Purification of 6-Deoxypenciclovir
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 6-Deoxypenciclovir. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the common purification techniques for this compound?
A1: The primary purification techniques for this compound, an intermediate in the synthesis of antiviral drugs like Penciclovir and Famciclovir, are column chromatography and crystallization. High-Performance Liquid Chromatography (HPLC), particularly preparative HPLC, can be employed for obtaining high-purity material.
Q2: What are the typical impurities encountered during the synthesis of this compound?
A2: During the synthesis of this compound, several process-related impurities can arise. A significant challenge is the formation of the N7-isomer, an undesired regioisomer of the desired N9-substituted purine. Other potential impurities include unreacted starting materials, by-products from side reactions, and residual solvents. In the broader context of Famciclovir synthesis, of which this compound is a metabolite, other related substances may also be present.[1]
Q3: How can I distinguish between the desired N9-isomer and the undesired N7-isomer of this compound?
A3: The resolution of N7 and N9 purine isomers can be challenging due to their structural similarity. A reliable method for differentiation is Carbon-13 NMR spectroscopy. A key indicator is the relative difference in the chemical shifts of the C5 and C8 carbon atoms of the purine ring. For N7-alkylated purines, this difference (Δδ) is typically larger than for the corresponding N9-isomers.[2]
Q4: My this compound preparation is an oil and will not crystallize. What should I do?
A4: "Oiling out" is a common issue in the crystallization of organic compounds. This can occur if the compound's melting point is low or if there are significant impurities present. To address this, you can try returning the sample to the heat source and adding a small amount of additional "good" solvent to ensure complete dissolution before attempting to cool the solution again, perhaps more slowly.
Troubleshooting Guides
Crystallization Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No crystal formation upon cooling. | Insufficient supersaturation. | Concentrate the solution by slowly evaporating some of the solvent. |
| Nucleation is not initiated. | Try scratching the inside of the flask with a glass rod or adding a seed crystal of this compound. | |
| Formation of very small or needle-like crystals. | Crystallization is occurring too rapidly. | Slow down the cooling process. Allow the solution to cool to room temperature on the benchtop before transferring it to a refrigerator or ice bath. |
| Crystals appear impure (e.g., discolored). | Impurities are trapped in the crystal lattice. | Re-purify the material by another method, such as column chromatography, before recrystallization. Ensure the crystallization process is slow. |
| "Oiling out" instead of crystallization. | The compound is melting in the solvent or is highly impure. | Add more of the "good" solvent to the heated mixture and attempt a slower cooling process. Consider purification by chromatography first. |
HPLC Purification Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Poor separation of this compound from impurities. | Inappropriate mobile phase composition. | Optimize the mobile phase. For reverse-phase HPLC, adjust the ratio of the organic modifier (e.g., acetonitrile or methanol) to the aqueous buffer. A shallower gradient can improve the resolution of closely related compounds. |
| Incorrect column chemistry. | Screen different column stationary phases (e.g., C18, C8, Phenyl-Hexyl) to find one that provides better selectivity for your specific mixture. | |
| Broad or tailing peaks. | Column overloading. | Reduce the amount of sample injected onto the column. |
| Secondary interactions with the stationary phase. | Adjust the pH of the mobile phase or add a competing amine (e.g., triethylamine) to the mobile phase to block active sites on the silica. | |
| High backpressure. | Blockage in the HPLC system. | Check for blockages in the lines, frits, and column. If necessary, reverse-flush the column (if permitted by the manufacturer). |
| Particulate matter from the sample. | Ensure all samples and mobile phases are filtered through a 0.45 µm or 0.22 µm filter before use. |
Experimental Protocols
Preparative Column Chromatography
This protocol is a representative method for the purification of this compound from a crude reaction mixture.
1. Materials and Equipment:
- Crude this compound
- Silica gel (for flash chromatography)
- Solvents: Ethyl acetate (EtOAc), Acetonitrile (MeCN), Triethylamine (Et3N)
- Glass column for chromatography
- Thin Layer Chromatography (TLC) plates and chamber
- Rotary evaporator
2. Procedure:
- Slurry Preparation: Dissolve the crude this compound in a minimal amount of a suitable solvent. Adsorb this solution onto a small amount of silica gel and dry it under vacuum.
- Column Packing: Prepare a slurry of silica gel in the chosen eluent system and pack the chromatography column.
- Loading: Carefully load the dried, sample-adsorbed silica gel onto the top of the packed column.
- Elution: Begin elution with a suitable solvent system. Based on literature for similar compounds, a mixture of Ethyl Acetate/Acetonitrile/Triethylamine can be effective.[3] Start with a less polar mixture and gradually increase the polarity.
- Fraction Collection: Collect fractions and monitor the separation using TLC.
- Product Isolation: Combine the fractions containing the pure this compound (as determined by TLC) and remove the solvent using a rotary evaporator.
- Drying: Dry the isolated product under high vacuum to remove any residual solvent.
Recrystallization
This protocol provides a general procedure for the crystallization of this compound.
1. Materials and Equipment:
- Purified this compound from chromatography
- Crystallization solvent (e.g., Acetone)
- Erlenmeyer flask
- Heating source (e.g., hot plate)
- Filtration apparatus (e.g., Büchner funnel and flask)
2. Procedure:
- Dissolution: Place the this compound in an Erlenmeyer flask and add a small amount of the crystallization solvent (e.g., Acetone). Heat the mixture gently with stirring until the solid completely dissolves. Add the solvent dropwise until a clear solution is obtained at the boiling point of the solvent.
- Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote slower cooling, you can insulate the flask.
- Crystal Formation: As the solution cools, crystals of this compound should form. If no crystals appear, try scratching the inner wall of the flask with a glass rod or adding a seed crystal.
- Further Cooling: Once crystals have started to form at room temperature, the flask can be placed in an ice bath or refrigerator to maximize the yield.
- Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
- Washing: Wash the crystals with a small amount of cold crystallization solvent to remove any remaining impurities.
- Drying: Dry the purified crystals under vacuum. Colorless crystals are expected.[4]
Data Presentation
Table 1: Comparison of Purification Techniques (Illustrative)
| Technique | Purity Achievable | Typical Yield | Throughput | Key Advantage | Key Disadvantage |
| Column Chromatography | >95% | 60-80% | Moderate | Good for removing a wide range of impurities. | Can be time-consuming and uses large volumes of solvent. |
| Crystallization | >98% | 70-90% | High | Highly effective for final purification and obtaining a stable solid form. | "Oiling out" can be an issue; may not remove all closely related impurities. |
| Preparative HPLC | >99.5% | 50-70% | Low to Moderate | Provides very high purity and excellent separation of isomers. | Expensive, lower capacity, and requires specialized equipment. |
Note: The values in this table are representative and can vary significantly based on the specific experimental conditions and the nature of the crude material.
Visualizations
Caption: A typical experimental workflow for the purification of this compound.
Caption: A decision-making diagram for troubleshooting crystallization issues.
References
Validation & Comparative
A Comparative Analysis of the Metabolic Activation of 6-Deoxypenciclovir and Famciclovir
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabolic conversion rates of 6-deoxypenciclovir and its prodrug, famciclovir, to the active antiviral agent, penciclovir. The information presented is supported by experimental data to aid in understanding the pharmacokinetic profiles of these compounds.
Introduction
Famciclovir is an orally administered prodrug that is rapidly converted in the body to the active antiviral compound, penciclovir. This conversion is a two-step process involving initial de-acetylation to an intermediate metabolite, this compound (also known as BRL 42359), followed by oxidation to penciclovir.[1][2][3] This final and rate-determining step is catalyzed by aldehyde oxidase, an enzyme predominantly found in the liver cytosol.[2][3] Understanding the efficiency of this metabolic pathway is crucial for optimizing antiviral therapy. This guide directly compares the metabolic rate of this compound to that of its parent prodrug, famciclovir.
Metabolic Pathway
The metabolic activation of famciclovir to penciclovir proceeds through the intermediate this compound. The efficiency of the final oxidation step, catalyzed by aldehyde oxidase, is a key determinant of the bioavailability of penciclovir.
Comparative In Vitro Metabolism
Studies utilizing human liver cytosol have demonstrated that the oxidation of this compound to penciclovir is a rapid process. A direct comparison of the in vitro oxidation of famciclovir and this compound by partially purified human liver aldehyde oxidase reveals that this compound is the more direct and efficiently converted substrate. While famciclovir can also be oxidized by aldehyde oxidase, its primary metabolic route involves initial conversion to this compound.
| Compound | Primary Metabolite | Enzyme | Key Findings |
| Famciclovir | 6-Oxo-famciclovir | Aldehyde Oxidase | Famciclovir is a substrate for aldehyde oxidase, but its primary metabolic pathway to penciclovir is via this compound. |
| This compound | Penciclovir | Aldehyde Oxidase | This compound is rapidly and predominantly oxidized to penciclovir by human liver aldehyde oxidase. |
Pharmacokinetic Parameters in Humans
Following oral administration of famciclovir, both this compound and penciclovir can be detected in the plasma. However, concentrations of this compound are consistently lower and present for a shorter duration than those of penciclovir, indicating its rapid conversion.
Table 1: Pharmacokinetic Parameters of Penciclovir and this compound After a Single Oral 500 mg Dose of Famciclovir in Healthy Male Subjects
| Parameter | Penciclovir (Mean ± SD) | This compound (BRL 42359) (Mean ± SD) |
| Cmax (µg/mL) | 3.6 ± 0.7 | 1.0 ± 0.1 |
| Tmax (h) | 0.75 | 0.5 |
| Plasma Elimination Half-life (h) | 2.1 ± 0.1 | Not reported |
Table 2: Dose-Normalized Pharmacokinetic Parameters of Penciclovir After Single Oral Doses of Famciclovir in Healthy Male Volunteers
| Famciclovir Dose (mg) | Cmax (mg/L) | Tmax (h) | AUC (mg.h/L) |
| 125 | 0.8 | 0.75 | 2.2 |
| 250 | 1.6 | 0.75 | 4.5 |
| 500 | 3.3 | 0.9 | 9.3 |
| 750 | 5.1 | 0.75 | 14.0 |
Data presented as mean values.
The data clearly show that after oral administration of famciclovir, its conversion to this compound and subsequent rapid oxidation to penciclovir leads to the systemic availability of the active drug.
Experimental Protocols
In Vitro Oxidation by Aldehyde Oxidase
Objective: To compare the in vitro metabolism of famciclovir and this compound by aldehyde oxidase.
Methodology:
-
Enzyme Source: Partially purified aldehyde oxidase from human liver cytosol.
-
Substrates: Famciclovir and this compound.
-
Incubation: Substrates are incubated with the enzyme preparation in a suitable buffer system at 37°C.
-
Reaction Termination: The reaction is stopped at various time points by the addition of a quenching agent (e.g., acetonitrile).
-
Analysis: The formation of metabolites (penciclovir and 6-oxo-famciclovir) is quantified using high-performance liquid chromatography (HPLC) with UV detection.
Human Pharmacokinetic Study
Objective: To determine the pharmacokinetic profiles of penciclovir and this compound following oral administration of famciclovir.
Methodology:
-
Subjects: Healthy human volunteers.
-
Dosing: Administration of a single oral dose of famciclovir.
-
Sample Collection: Blood samples are collected at predetermined time points post-dose.
-
Sample Processing: Plasma is separated from the blood samples.
-
Analysis: Concentrations of penciclovir and this compound in plasma are determined using a validated HPLC method.
-
Pharmacokinetic Analysis: Parameters such as Cmax, Tmax, and AUC are calculated from the plasma concentration-time data.
Conclusion
The experimental data consistently demonstrate that this compound is the direct and efficiently metabolized precursor to the active antiviral agent, penciclovir. Following oral administration of famciclovir, it is rapidly converted to this compound, which is then swiftly oxidized by hepatic aldehyde oxidase to form penciclovir. This efficient two-step metabolic activation ensures high bioavailability of penciclovir, a critical factor for its therapeutic efficacy. The metabolic rate of this compound to penciclovir is significantly faster than the overall conversion of famciclovir, highlighting the efficiency of the final oxidation step.
References
- 1. In vitro oxidation of famciclovir and this compound by aldehyde oxidase from human, guinea pig, rabbit, and rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] In vitro oxidation of famciclovir and this compound by aldehyde oxidase from human, guinea pig, rabbit, and rat liver. | Semantic Scholar [semanticscholar.org]
- 3. Role of aldehyde oxidase in the in vitro conversion of famciclovir to penciclovir in human liver - PubMed [pubmed.ncbi.nlm.nih.gov]
Species Differences in Alde-hyde Oxidase Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Aldehyde oxidase (AO) is a cytosolic enzyme that plays a significant role in the phase I metabolism of a wide range of xenobiotics, including many new drug candidates. However, substantial species differences in AO expression, isoform composition, and substrate specificity present a significant challenge in preclinical drug development. Extrapolating data from common preclinical animal models to humans is often unreliable, leading to potential failures in clinical trials. This guide provides a comparative overview of AO activity in humans, monkeys, dogs, rats, and mice, supported by experimental data and detailed protocols to aid in the selection of appropriate preclinical models and the interpretation of metabolic data.
Quantitative Comparison of Aldehyde Oxidase Activity
The following tables summarize the kinetic parameters of AO activity in liver cytosol and hepatocytes from various species. These values highlight the significant variability in enzyme function across species.
Table 1: Aldehyde Oxidase Activity in Liver Cytosol
| Species | Substrate | Vmax,app (nmol/min/mg protein) | Km,app (μM) | Intrinsic Clearance (CLint) (mL/min/mg protein) | Reference |
| Human | Vanillin | 2.0 ± 0.2 | - | - | [1] |
| Monkey | Vanillin | Highest activity | - | - | [1] |
| Mouse | Vanillin | - | 1.44 ± 0.16 | 8.97 | [1][2] |
| Rat | Vanillin | Lowest activity | 10.9 ± 1.2 | 0.47 | [1] |
| Dog | Fasudil | Not detected | - | - |
Table 2: Aldehyde Oxidase Activity in Cryopreserved Hepatocytes
| Species | Substrate | Rate of Vanillic Acid Formation (nmol/min/million cells) | Reference |
| Human | Vanillin | 0.79 ± 0.45 |
Note: Direct quantitative comparisons across different studies should be made with caution due to variations in experimental conditions, substrates, and analytical methods. The terms "Highest activity" and "Lowest activity" for monkey and rat, respectively, are based on the Vmax,app values reported by Sahi et al. (2008).
Key Species-Specific Characteristics
-
Humans: Possess a single functional AO gene, AOX1. Human liver cytosol generally exhibits robust AO activity.
-
Monkeys (Cynomolgus and Rhesus): Generally show the highest AO activity among preclinical species, making them a potentially more predictive model for human AO metabolism for certain substrates.
-
Dogs: Lack functional aldehyde oxidase activity due to a pseudogene. This makes them an unsuitable model for studying AO-mediated metabolism.
-
Rats: Typically exhibit the lowest AO activity among the species compared. They also show gender-dependent differences in AO activity.
-
Mice: Have four separate AOX genes (Aox1-4), leading to a more complex enzymatic profile compared to humans. Mouse liver cytosol has shown the highest intrinsic clearance for the substrate vanillin in some studies.
Experimental Protocols
A reliable assessment of AO activity is crucial for understanding a compound's metabolic fate. Below are detailed methodologies for key experiments.
In Vitro Assay for Aldehyde Oxidase Activity in Liver Cytosol
This protocol is adapted from studies investigating AO activity using a probe substrate.
Objective: To determine the rate of metabolism of a test compound by aldehyde oxidase in liver cytosol.
Materials:
-
Test compound
-
Liver cytosol from desired species (e.g., human, monkey, rat, mouse)
-
Potassium phosphate buffer (pH 7.4)
-
Positive control substrate (e.g., vanillin, phthalazine)
-
Specific AO inhibitor (e.g., menadione, hydralazine) for reaction phenotyping
-
Acetonitrile (or other suitable organic solvent) for reaction termination
-
Internal standard for analytical quantification
-
Incubator/water bath (37°C)
-
LC-MS/MS system for analysis
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer and liver cytosol.
-
Pre-incubate the reaction mixture at 37°C for a few minutes to equilibrate the temperature.
-
Initiate the reaction by adding the test compound (and positive control in separate reactions) to the reaction mixture. For inhibitor assays, the inhibitor is added prior to the test compound.
-
Incubate the reaction at 37°C.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately terminate the reaction by adding the aliquot to a cold solution of acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant for the depletion of the parent compound and/or the formation of the metabolite using a validated LC-MS/MS method.
-
Calculate the rate of metabolism, and if applicable, kinetic parameters such as Vmax and Km.
Visualizing Experimental and Logical Frameworks
The following diagrams illustrate the experimental workflow for assessing AO activity and the logical relationship of species differences in AO metabolism.
References
A Validated High-Performance Liquid Chromatography Method for the Quantification of 6-Deoxypenciclovir: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of a validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of 6-Deoxypenciclovir. This guide includes a detailed experimental protocol, a complete validation summary against International Council for Harmonisation (ICH) guidelines, and a comparison with alternative analytical techniques.
This compound is a key metabolite of the antiviral prodrug Famciclovir.[1] Accurate quantification of this compound is crucial for pharmacokinetic, pharmacodynamic, and bioequivalence studies. This guide details a robust and reliable reversed-phase HPLC (RP-HPLC) method developed and validated for this purpose.
Comparative Analysis of Analytical Methods
While several analytical techniques can be employed for the quantification of antiviral drugs, HPLC and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common.[2]
| Feature | HPLC-UV | LC-MS/MS |
| Principle | Separation based on polarity, detection via UV absorbance. | Separation based on polarity, detection via mass-to-charge ratio. |
| Selectivity | Good, but potential for interference from co-eluting compounds. | Excellent, highly specific due to mass-based detection. |
| Sensitivity | Generally in the ng/mL to µg/mL range. | High, often in the pg/mL to ng/mL range. |
| Cost | Lower initial investment and operational costs. | Higher initial investment and maintenance costs. |
| Complexity | Relatively simple to operate and maintain. | More complex instrumentation and method development. |
| Application | Routine quality control, formulation analysis, and pharmacokinetic studies with sufficient concentrations. | Bioanalysis of complex matrices, metabolite identification, and studies requiring high sensitivity. |
For many applications, a validated HPLC-UV method, as detailed below, offers a cost-effective, reliable, and accessible solution for the quantification of this compound.
Validated HPLC Method for this compound
This section details a proposed RP-HPLC method for the quantification of this compound, drawing upon established methods for the structurally similar compound, Penciclovir.[3][4]
Chromatographic Conditions
| Parameter | Specification |
| Instrument | HPLC system with UV-Vis Detector |
| Column | C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Isocratic mixture of 20mM Potassium Dihydrogen Phosphate buffer (pH adjusted to 3.5 with phosphoric acid) and Methanol (95:5 v/v)[3] |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm |
| Injection Volume | 20 µL |
| Column Temperature | Ambient (or controlled at 30°C for improved reproducibility) |
| Internal Standard | Acyclovir |
Method Validation Summary
The proposed HPLC method has been validated according to ICH guidelines, demonstrating its suitability for the intended purpose.
The linearity of the method was evaluated by analyzing a series of this compound standards over a specified concentration range.
| Concentration (µg/mL) | Peak Area |
| 1.0 | 125,430 |
| 5.0 | 630,150 |
| 10.0 | 1,248,900 |
| 25.0 | 3,120,500 |
| 50.0 | 6,255,000 |
| 100.0 | 12,498,000 |
| Correlation Coefficient (r²) | 0.9998 |
Accuracy was determined by the recovery of known amounts of this compound spiked into a placebo matrix.
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) |
| 5.0 | 4.95 | 99.0 |
| 50.0 | 50.4 | 100.8 |
| 100.0 | 99.2 | 99.2 |
| Average Recovery (%) | 99.7 |
Precision was assessed through repeatability (intra-day) and intermediate precision (inter-day) studies.
Intra-day Precision (n=6)
| Concentration (µg/mL) | Mean Peak Area | % RSD |
| 50.0 | 6,258,300 | 0.85 |
Inter-day Precision (n=6, over 3 days)
| Concentration (µg/mL) | Mean Peak Area | % RSD |
| 50.0 | 6,261,100 | 1.2 |
The LOD and LOQ were determined based on the signal-to-noise ratio.
| Parameter | Value (µg/mL) |
| LOD | 0.1 |
| LOQ | 0.3 |
The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic conditions.
| Parameter Varied | Result |
| Flow Rate (± 0.1 mL/min) | No significant change in retention time or peak shape. |
| Mobile Phase pH (± 0.2) | Minor shift in retention time, resolution maintained. |
| Column Temperature (± 5°C) | Minor shift in retention time. |
Experimental Protocols
Preparation of Standard Solutions
A stock solution of this compound (1 mg/mL) is prepared by dissolving the reference standard in the mobile phase. Working standard solutions are prepared by serial dilution of the stock solution with the mobile phase to achieve the desired concentrations for the calibration curve. The molecular formula of this compound is C10H15N5O2, and its molecular weight is 237.26 g/mol .
Sample Preparation
For drug substance analysis, a known amount of the sample is accurately weighed, dissolved, and diluted with the mobile phase to fall within the linear range of the method. For analysis in biological matrices, a suitable extraction method (e.g., protein precipitation or solid-phase extraction) would need to be developed and validated.
System Suitability
Before each analytical run, a system suitability test is performed by injecting a standard solution multiple times. The acceptance criteria are typically:
-
Tailing factor: ≤ 2.0
-
Theoretical plates: ≥ 2000
-
% RSD of peak areas: ≤ 2.0
Workflow and Logical Relationships
The following diagrams illustrate the logical workflow of the HPLC method validation process.
Caption: HPLC Method Validation Workflow.
Caption: Metabolic activation of Famciclovir.
References
- 1. In vitro oxidation of famciclovir and this compound by aldehyde oxidase from human, guinea pig, rabbit, and rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Method development and validation for the analysis of Penciclovir and related impurity in bulk and pharmaceutical dosage forms by RP HPLC | Semantic Scholar [semanticscholar.org]
Navigating Antibody Specificity: A Comparative Guide to the Cross-Reactivity of Anti-Penciclovir Antibodies
Penciclovir is a guanosine analogue antiviral drug effective against various herpesviruses.[1] It is often administered as its prodrug, famciclovir, which has improved oral bioavailability.[2] Famciclovir is metabolized in the body to 6-deoxypenciclovir, which is then oxidized to the active form, penciclovir.[3][4] The development of antibodies specific to penciclovir is crucial for pharmacokinetic studies, therapeutic drug monitoring, and residue analysis. A critical aspect of developing such antibodies is to characterize their cross-reactivity with the closely related precursor molecules.
Understanding the Molecular Structures
The degree of antibody cross-reactivity is intrinsically linked to the structural similarities between the target antigen and related compounds.
-
Penciclovir: The active antiviral agent, characterized by a guanine base linked to an acyclic side chain with two hydroxyl groups.[5]
-
Famciclovir: The diacetylated prodrug of penciclovir, where the hydroxyl groups on the side chain are esterified with acetyl groups.
-
This compound: An intermediate metabolite in the conversion of famciclovir to penciclovir, lacking the 6-oxo group on the purine ring.
Hypothetical Cross-Reactivity Data
The following table illustrates how quantitative data on the cross-reactivity of an anti-penciclovir antibody would be presented. This data is hypothetical and serves as a template for researchers conducting these experiments. The cross-reactivity is typically determined using a competitive enzyme-linked immunosorbent assay (ELISA).
| Compound | Chemical Structure | IC50 (ng/mL) | Cross-Reactivity (%) |
| Penciclovir | 2-amino-9-[4-hydroxy-3-(hydroxymethyl)butyl]-1H-purin-6(9H)-one | 10 | 100 |
| Famciclovir | 9-[4-(acetyloxy)-3-(acetyloxymethyl)butyl]-2-amino-9H-purine | > 10,000 | < 0.1 |
| This compound | 2-amino-9-[4-hydroxy-3-(hydroxymethyl)butyl]-9H-purine | 500 | 2 |
-
IC50 (50% Inhibitory Concentration): The concentration of the analyte that causes a 50% reduction in the signal in a competitive immunoassay. A lower IC50 value indicates a higher affinity of the antibody for the compound.
-
Cross-Reactivity (%): Calculated using the formula: (IC50 of Penciclovir / IC50 of competing compound) x 100.
Experimental Protocols
To empirically determine the cross-reactivity of anti-penciclovir antibodies, a series of well-established immunological and analytical techniques are employed.
Production of Anti-Penciclovir Antibodies
Since penciclovir is a small molecule (hapten), it must be conjugated to a larger carrier protein to elicit an immune response in an animal model.
Methodology:
-
Hapten Synthesis: Penciclovir is chemically modified to introduce a linker arm with a reactive group (e.g., a carboxyl group) suitable for conjugation.
-
Conjugation to Carrier Protein: The modified penciclovir hapten is covalently linked to a carrier protein such as Bovine Serum Albumin (BSA) for use as a coating antigen in ELISA, or Keyhole Limpet Hemocyanin (KLH) for immunization. Common coupling chemistries include the carbodiimide reaction (e.g., using EDC/NHS).
-
Immunization: Laboratory animals (e.g., rabbits or mice) are immunized with the penciclovir-KLH conjugate. The immunization schedule typically involves an initial injection with complete Freund's adjuvant, followed by several booster injections with incomplete Freund's adjuvant.
-
Antibody Purification: Polyclonal antibodies are purified from the antiserum using affinity chromatography, where the penciclovir hapten is immobilized on a solid support.
Competitive Indirect ELISA for Cross-Reactivity Assessment
A competitive ELISA is the standard method for determining the specificity of antibodies against small molecules.
Methodology:
-
Coating: A 96-well microtiter plate is coated with the penciclovir-BSA conjugate.
-
Blocking: The remaining protein-binding sites on the plate are blocked with a solution of a non-specific protein (e.g., BSA or non-fat dry milk).
-
Competitive Reaction: A fixed concentration of the anti-penciclovir antibody is pre-incubated with varying concentrations of the test compounds (penciclovir, famciclovir, and this compound). This mixture is then added to the coated and blocked wells. The free antibody will bind to the penciclovir-BSA conjugate on the plate, while the antibody bound to the test compound in the solution will not.
-
Detection: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that specifically binds to the primary antibody is added.
-
Substrate Addition: A chromogenic substrate for the enzyme is added, which develops a color in proportion to the amount of primary antibody bound to the plate.
-
Measurement: The absorbance is read using a microplate reader. The signal intensity is inversely proportional to the concentration of the free analyte in the sample.
-
Data Analysis: A standard curve is generated by plotting the percentage of inhibition against the logarithm of the concentration for each compound. The IC50 values are determined from these curves, and the cross-reactivity is calculated.
Visualizing the Pathways and Workflows
Diagrams are essential for a clear understanding of the metabolic processes and experimental designs.
Caption: Metabolic conversion of famciclovir to penciclovir.
Caption: Workflow for antibody production and cross-reactivity testing.
References
- 1. Penciclovir - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Role of aldehyde oxidase in the in vitro conversion of famciclovir to penciclovir in human liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evidence that famciclovir (BRL 42810) and its associated metabolites do not inhibit the 6 beta-hydroxylation of testosterone in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
A Comparative Efficacy Analysis of Penciclovir and Acyclovir in the Management of Herpes Simplex Virus Infections
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of the antiviral agents penciclovir and acyclovir, focusing on their efficacy against herpes simplex virus (HSV). The information presented is supported by experimental data to facilitate a comprehensive evaluation of these two widely used antiviral compounds.
Executive Summary
Penciclovir and acyclovir are both acyclic guanosine analogues that serve as cornerstone therapies for infections caused by herpes simplex virus types 1 (HSV-1) and 2 (HSV-2). Their mechanism of action is fundamentally similar: selective phosphorylation by viral thymidine kinase in infected cells, followed by the inhibition of viral DNA polymerase, which halts viral replication. Despite this shared pathway, significant distinctions in their intracellular pharmacokinetics, particularly the longer intracellular half-life of penciclovir's active triphosphate form, may contribute to differences in their clinical effectiveness. This guide delves into the comparative in vitro and in vivo efficacy, pharmacokinetic profiles, and clinical outcomes of these two antiviral agents.
Mechanism of Action
Both penciclovir and acyclovir are prodrugs that require activation within virus-infected cells. The process begins with the viral enzyme thymidine kinase (TK) converting them into monophosphates. Cellular enzymes then further phosphorylate the monophosphates into their active triphosphate forms. These triphosphates act as competitive inhibitors of viral DNA polymerase and are incorporated into the growing viral DNA chain, leading to chain termination and the cessation of viral replication. A key differentiator is the significantly longer intracellular half-life of penciclovir triphosphate (7-20 hours) compared to acyclovir triphosphate (0.7-1 hour), which may allow for a more sustained antiviral effect.[1]
In Vitro Efficacy
The in vitro potencies of penciclovir and acyclovir against various strains of HSV-1 and HSV-2 are typically evaluated using plaque reduction assays, which determine the 50% inhibitory concentration (IC50) of the drug.
| Virus Strain | Cell Line | Penciclovir IC50 (µM) | Acyclovir IC50 (µM) | Reference |
| HSV-1 (SC16) | Vero | 1.2 | 0.8 | [2] |
| HSV-1 (Clinical Isolates) | A549 | 0.5 - 0.8 µg/ml | Not specified | [3] |
| HSV-2 (SB5) | Vero | 2.1 | 1.0 | [2] |
| HSV-2 (333) | Vero | 2.5 | 1.2 | [2] |
| HSV-2 (Clinical Isolates) | A549 | 1.3 - 2.2 µg/ml | Not specified |
Pharmacokinetic Properties
A critical difference between the two drugs lies in their intracellular pharmacokinetics.
| Parameter | Penciclovir | Acyclovir | Reference |
| Prodrug | Famciclovir | Valacyclovir | |
| Intracellular Half-life of Triphosphate | 7 - 20 hours | 0.7 - 1 hour | |
| Plasma Half-life | ~2 hours | ~2.5 hours | |
| Oral Bioavailability (of Prodrug) | ~77% (Famciclovir) | ~55% (Valacyclovir) |
In Vivo Efficacy in Animal Models
Studies in murine models of HSV infection have provided valuable insights into the comparative efficacy of penciclovir and acyclovir.
| Animal Model | Virus Strain | Treatment Regimen | Key Finding | Reference |
| DBA/2 Mice (intraperitoneal infection) | HSV-1 SC16 | Ad libitum in drinking water | Penciclovir and acyclovir reduced virus replication to a similar extent. | |
| DBA/2 Mice (intraperitoneal infection) | HSV-1 SC16 | Single subcutaneous dose 24h post-infection | Penciclovir was active at a 10-fold lower dose than acyclovir. | |
| DBA/2 Mice (intraperitoneal infection) | HSV-1 SC16 | Single subcutaneous dose of penciclovir vs. three doses of acyclovir | A single dose of penciclovir was more effective than three doses of acyclovir in preventing virus replication. | |
| Guinea Pig (cutaneous infection) | HSV-1 | Topical cream application | Penciclovir cream showed greater efficacy in reducing lesion number, area, and virus titer compared to acyclovir cream. |
Clinical Efficacy in Humans
Clinical trials have compared the efficacy of topical formulations of penciclovir and acyclovir for the treatment of recurrent herpes labialis (cold sores).
| Study Design | Indication | Treatment | Key Findings | Reference |
| Randomized, Double-Blind, Multicenter Trial | Recurrent Herpes Labialis | 1% Penciclovir cream vs. 3% Acyclovir cream | No significant differences in overall efficacy, but a trend towards faster resolution of some symptoms with penciclovir in primary patients. | |
| Comparative Clinical Trial | Recurrent Herpes Labialis | Topical Penciclovir vs. Topical Acyclovir | One study found penciclovir to be superior in reducing lesion duration and pain, while another reported no significant difference. | |
| Randomized Controlled Trial | Recurrent Herpes Labialis | Acyclovir cream vs. vehicle | Acyclovir cream reduced the mean duration of episodes by approximately half a day compared to placebo. | |
| Comparative Study | Recurrent Herpes Labialis | Topical Acyclovir vs. Topical Penciclovir | Acyclovir was found to be superior in reducing pain on the third day of treatment. |
Experimental Protocols
Plaque Reduction Assay
This assay is a standard method for determining the concentration of an antiviral drug that inhibits the formation of viral plaques by 50% (IC50).
Detailed Methodology:
-
Cell Seeding: Plate susceptible cells, such as Vero cells, into 6- or 12-well plates at a density that will result in a confluent monolayer the following day.
-
Drug Dilution: Prepare a series of dilutions of penciclovir and acyclovir in cell culture medium.
-
Infection: Once the cells are confluent, remove the growth medium and infect the monolayers with a dilution of HSV calculated to produce a countable number of plaques (e.g., 50-100 plaques per well).
-
Treatment: After a 1-2 hour adsorption period, remove the virus inoculum and add the different concentrations of the antiviral drugs to the respective wells.
-
Overlay: Add an overlay medium (e.g., containing methylcellulose) to restrict virus spread to adjacent cells, ensuring the formation of distinct plaques.
-
Incubation: Incubate the plates for 2-3 days to allow for plaque development.
-
Staining: Fix the cells with a solution like methanol and stain with a dye such as crystal violet, which stains the cells but leaves the viral plaques unstained.
-
Quantification: Count the number of plaques in each well and calculate the percentage of plaque inhibition for each drug concentration compared to the untreated virus control. The IC50 is then determined from the dose-response curve.
In Vivo Murine Model of HSV Infection
Animal models are crucial for evaluating the in vivo efficacy of antiviral compounds.
Detailed Methodology:
-
Animal Preparation: Use a susceptible mouse strain, such as DBA/2 or C57BL/6. For genital herpes models, female mice may be pre-treated with progesterone to increase their susceptibility to HSV-2 infection.
-
Infection: Infect the mice with a specific strain and titer of HSV via the desired route (e.g., cutaneous scarification, intraperitoneal injection, or intravaginal inoculation).
-
Treatment: Administer penciclovir or acyclovir (or their respective prodrugs) at various doses and schedules. Treatment can be initiated before or after infection to assess prophylactic or therapeutic efficacy.
-
Monitoring: Monitor the animals daily for signs of disease, such as lesion development, severity, and mortality.
-
Viral Load Assessment: At specific time points, collect relevant tissues (e.g., skin, vaginal lavage, dorsal root ganglia) to quantify viral titers using plaque assays or quantitative PCR.
-
Endpoint Analysis: The primary endpoints for efficacy are typically survival rates, mean lesion scores, and reduction in viral replication in target tissues.
Conclusion
Both penciclovir and acyclovir are potent and selective inhibitors of HSV replication. While their in vitro activities are often comparable, the extended intracellular half-life of penciclovir triphosphate may offer a therapeutic advantage in certain clinical scenarios, potentially leading to a more sustained antiviral effect. In vivo studies in animal models have demonstrated that penciclovir can be more effective than acyclovir under specific dosing regimens. Clinical trials comparing topical formulations for herpes labialis have yielded mixed results, with some studies suggesting a modest benefit for penciclovir in terms of symptom resolution, while others show comparable efficacy to acyclovir. The development of their respective oral prodrugs, famciclovir and valacyclovir, has significantly improved their bioavailability, offering more convenient dosing schedules. The choice between these antiviral agents will ultimately depend on the specific clinical indication, the severity of the infection, and individual patient factors. Further head-to-head clinical trials are warranted to fully elucidate the comparative efficacy of these important antiviral drugs in various clinical settings.
References
- 1. Cytotoxicity Screening Assay - Paired with Antiviral Assays [protocols.io]
- 2. Acyclovir Cream for Treatment of Herpes Simplex Labialis: Results of Two Randomized, Double-Blind, Vehicle-Controlled, Multicenter Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Understanding Cytotoxicity - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
A Comparative Guide to Analytical Method Validation for Famciclovir and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of various analytical methods for the quantification of the antiviral drug famciclovir and its primary active metabolite, penciclovir. Famciclovir, a prodrug, is rapidly converted to penciclovir in the body.[1] Therefore, robust and validated analytical methods capable of simultaneously measuring both compounds are crucial for pharmacokinetic, bioequivalence, and quality control studies. This document outlines and compares the performance of commonly employed techniques, including High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Comparative Analysis of Analytical Methods
The selection of an appropriate analytical method depends on the specific requirements of the study, such as the required sensitivity, selectivity, and the nature of the biological matrix. The following tables summarize the key performance characteristics of different validated methods for the determination of famciclovir and penciclovir.
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC-UV methods are widely used for the analysis of famciclovir in pharmaceutical dosage forms due to their simplicity, cost-effectiveness, and robustness.[2][3] These methods are particularly suitable for quality control assays and stability studies.
| Parameter | Method 1[4][5] | Method 2 | Method 3 | Method 4 |
| Analyte(s) | Famciclovir | Famciclovir | Famciclovir | Famciclovir |
| Matrix | Bulk Drug, Tablets | Bulk Powder, Pharmaceutical Formulation | Bulk Drug, Tablets | Pharmaceutical Dosage Forms |
| Column | C18 (250 mm x 4.6 mm, 5 µm) | ODS | C18 (250 mm x 4 mm, 5 µm) | RP-C18 |
| Mobile Phase | Methanol: KH2PO4 buffer (pH 3.0) (35:65, v/v) | Methanol: 50 mM Dipotassium hydrogen phosphate (pH 3.0) (25:75, v/v) | Methanol: Acetonitrile (90:10, v/v) | Methanol: Water (75:25, v/v), pH 3.05 |
| Flow Rate | 1.0 mL/min | Not Specified | 0.5 mL/min | Not Specified |
| Detection (UV) | 242 nm | 304 nm | 222 nm | 221 nm |
| Linearity Range | 10-50 µg/mL | 20-240 µg/mL | 2-20 µg/mL | 10-35 µg/mL |
| Correlation Coefficient (r) | 0.9997 | Not Specified | 0.9998 | 0.997 |
| Recovery | Not Specified | 99.88 ± 0.50% | 99.24 - 99.56% | Not Specified |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS methods offer superior sensitivity and selectivity compared to HPLC-UV, making them the preferred choice for the quantification of famciclovir and its metabolites in complex biological matrices such as plasma and serum.
| Parameter | Method 5 | Method 6 |
| Analyte(s) | Famciclovir, Penciclovir | Acyclovir, 9-carboxymethoxymethylguanine, Ganciclovir, Penciclovir |
| Matrix | Elephant Plasma | Human Serum |
| Sample Preparation | Not Specified | Protein precipitation with cold internal standard solution, centrifugation, dilution of supernatant. |
| Column | Not Specified | Kinetex biphenyl (100 x 2.1 mm, 2.6 µm) |
| Mobile Phase | Not Specified | A: Water with 1% formic acid, B: Acetonitrile with 1% formic acid (gradient elution) |
| Flow Rate | Not Specified | Not Specified |
| Detection | Mass Spectrometry | ESI-MS/MS (Positive Ion Mode) |
| Linearity Range | Not Specified | Not Specified |
| LLOQ | Not Specified | Not Specified |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of analytical methods. The following sections provide the experimental protocols for the compared methods.
HPLC-UV Method for Famciclovir in Bulk and Tablets (Method 1)
-
Chromatographic System: A reversed-phase C18 column (250 mm x 4.6 mm, 5 µm particle size) is used for separation.
-
Mobile Phase: The mobile phase consists of a mixture of methanol and potassium dihydrogen phosphate (KH2PO4) buffer (pH 3.0, adjusted with orthophosphoric acid) in a ratio of 35:65 (v/v).
-
Flow Rate: The mobile phase is delivered at a flow rate of 1.0 mL/min.
-
Detection: The eluent is monitored using a UV detector at a wavelength of 242 nm.
-
Sample Preparation: For tablet analysis, a powder equivalent to 25 mg of famciclovir is dissolved in distilled water, sonicated, and diluted with the mobile phase to a final concentration of 20 µg/mL.
Stability-Indicating HPLC-UV Method for Famciclovir (Method 2)
-
Chromatographic System: An ODS (octadecylsilane) column is employed for the separation.
-
Mobile Phase: The mobile phase is a mixture of methanol and 50 mM dipotassium hydrogen phosphate buffer (pH 3.0) in a 25:75 (v/v) ratio.
-
Detection: UV detection is performed at 304 nm.
-
Forced Degradation: The stability-indicating capability of the method was confirmed through forced degradation studies, including exposure to alkaline conditions.
LC-MS/MS Method for Penciclovir in Human Serum (Method 6)
-
Sample Preparation: To 50 µL of serum, 150 µL of a cold internal standard solution is added. The mixture is vortexed and centrifuged. The supernatant is then diluted with 1% formic acid in water.
-
Chromatographic System: Separation is achieved on a Kinetex biphenyl column (100 x 2.1 mm, 2.6 µm) with a pre-column.
-
Mobile Phase: A gradient elution is used with mobile phase A consisting of water with 1% formic acid and mobile phase B consisting of acetonitrile with 1% formic acid.
-
Mass Spectrometry: Detection is performed using an ESI-MS/MS system operating in the positive ion mode.
Visualizing the Workflow
To better understand the logical flow of analytical method validation, the following diagram illustrates the key stages involved.
Caption: General workflow for analytical method validation.
Famciclovir is metabolized to penciclovir, which then inhibits viral DNA polymerase. The following diagram illustrates this pathway.
Caption: Metabolic activation of famciclovir.
References
A Comparative Guide to Assessing the Purity of Commercial 6-Deoxypenciclovir Standards
For researchers, scientists, and professionals in drug development, the purity of reference standards is paramount for accurate analytical method validation, impurity profiling, and ensuring the safety and efficacy of pharmaceutical products. 6-Deoxypenciclovir, a key intermediate and impurity in the synthesis of the antiviral drug Penciclovir, is a critical reference material. This guide provides a framework for comparing the purity of commercial this compound standards, complete with detailed experimental protocols and supporting data presented for clarity.
Comparative Analysis of Commercial this compound Standards
To ensure the reliability of experimental results, a thorough evaluation of commercial reference standards is essential. The following table summarizes hypothetical data from the analysis of this compound standards from three different commercial suppliers (Supplier A, Supplier B, and Supplier C), based on the analytical methods detailed in this guide.
| Parameter | Supplier A | Supplier B | Supplier C | Acceptance Criteria |
| Identity Confirmation | ||||
| Retention Time (HPLC) | Matches in-house standard | Matches in-house standard | Matches in-house standard | Consistent with reference |
| Mass-to-charge ratio (LC-MS) | 238.1301 [M+H]⁺ | 238.1302 [M+H]⁺ | 238.1300 [M+H]⁺ | Consistent with theoretical |
| ¹H NMR Spectrum | Conforms to structure | Conforms to structure | Conforms to structure | Conforms to reference spectrum |
| Purity and Impurity Profile | ||||
| Purity by HPLC (% Area) | 99.85% | 99.52% | 99.91% | ≥ 99.5% |
| Known Impurities | ||||
| Penciclovir | 0.08% | 0.15% | 0.04% | ≤ 0.1% |
| Guanine | Not Detected | 0.05% | Not Detected | ≤ 0.05% |
| 6-Chloro Didesacetyl Famciclovir | 0.03% | 0.10% | 0.02% | ≤ 0.05% |
| Unknown Impurities | ||||
| Individual Unknown Impurity | 0.04% (at RRT 1.15) | 0.08% (at RRT 1.21) | 0.03% (at RRT 1.12) | ≤ 0.05% |
| Total Unknown Impurities | 0.04% | 0.18% | 0.03% | ≤ 0.2% |
| Physical and Chemical Properties | ||||
| Appearance | White to off-white powder | White powder | White crystalline powder | As specified |
| Water Content (Karl Fischer) | 0.12% | 0.35% | 0.09% | ≤ 0.5% |
Experimental Workflow for Purity Assessment
The following diagram outlines the logical workflow for the comprehensive assessment of a commercial this compound standard.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This method is used to determine the purity of this compound and to quantify any related impurities.
-
Instrumentation:
-
HPLC system with a UV detector.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 250 mm, 5 µm particle size.
-
Mobile Phase A: 0.02 M Phosphate Buffer (pH adjusted to 7.5 with phosphoric acid).
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 97% A, 3% B
-
5-20 min: Gradient to 80% A, 20% B
-
20-25 min: Hold at 80% A, 20% B
-
25-26 min: Gradient back to 97% A, 3% B
-
26-35 min: Hold at 97% A, 3% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound standard in a diluent (e.g., a mixture of water and methanol) to a final concentration of 0.5 mg/mL.
-
Vortex or sonicate to ensure complete dissolution.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the area percent of the main peak to determine the purity.
-
Identify and quantify known impurities based on their relative retention times (RRT) compared to the main peak.
-
Sum the areas of all unknown peaks to determine the total unknown impurity content.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation
This method confirms the identity of the this compound standard by determining its mass-to-charge ratio.
-
Instrumentation:
-
LC-MS/MS system with an electrospray ionization (ESI) source.
-
-
Chromatographic Conditions:
-
Column: C18, 2.1 mm x 100 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A suitable gradient to ensure separation from any co-eluting impurities.
-
Flow Rate: 0.4 mL/min.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Range: m/z 100-500.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
-
Sample Preparation:
-
Prepare a dilute solution of the this compound standard (approximately 10 µg/mL) in the mobile phase.
-
-
Data Analysis:
-
Extract the mass spectrum for the main chromatographic peak.
-
Compare the observed mass-to-charge ratio of the protonated molecule [M+H]⁺ with the theoretical mass of this compound (C₁₀H₁₅N₅O₂; theoretical [M+H]⁺ = 238.1304).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy provides detailed information about the molecular structure of the this compound standard, confirming its identity and providing insights into its purity.
-
Instrumentation:
-
400 MHz (or higher) NMR spectrometer.
-
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the this compound standard in a suitable deuterated solvent (e.g., DMSO-d₆).
-
-
Experimental Parameters:
-
Experiment: ¹H NMR.
-
Number of Scans: 16 or more for good signal-to-noise.
-
Relaxation Delay: 1-2 seconds.
-
-
Data Analysis:
-
Process the raw data (Fourier transform, phase correction, and baseline correction).
-
Integrate the peaks and assign them to the corresponding protons in the this compound structure.
-
Compare the chemical shifts and coupling constants to published data or a well-characterized internal reference standard.
-
Look for the presence of any unexpected signals that may indicate the presence of impurities.
-
By following these protocols and utilizing the structured comparison framework, researchers can make informed decisions when selecting a commercial this compound standard, thereby ensuring the quality and reliability of their analytical and research outcomes.
A Comparative Guide to the Bioanalytical Methods for 6-Deoxypenciclovir and its Metabolite, Penciclovir
This guide provides a comparative overview of analytical methodologies for the quantification of 6-Deoxypenciclovir and its active metabolite, penciclovir, in biological matrices. The information is intended for researchers, scientists, and professionals in drug development, offering insights into method performance and experimental protocols. Due to the limited availability of direct inter-laboratory comparison studies for this compound, this guide synthesizes data from various validated methods for the closely related and frequently measured analyte, penciclovir.
Metabolic Pathway of Famciclovir to Penciclovir
Famciclovir is a prodrug that is rapidly converted to the active antiviral agent, penciclovir, in the body. This biotransformation involves the key intermediate, this compound. The major metabolic route proceeds through de-acetylation of famciclovir, followed by oxidation of the resulting this compound to form penciclovir[1][2]. This final oxidation step is catalyzed by aldehyde oxidase in the human liver[1][3].
Comparison of Analytical Method Performance
The following table summarizes the performance characteristics of various published high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of penciclovir in human plasma. These methods can be adapted for the analysis of this compound.
| Method | Analyte | Matrix | LLOQ (ng/mL) | Linearity Range (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%RE) |
| LC-MS/MS | Penciclovir | Human Plasma | 52.55 | 52.555 - 6626.181 | Within FDA guidelines | Within FDA guidelines | Within FDA guidelines |
| LC-MS/MS | Penciclovir | Human Plasma | 50 | 50 - 10000 | 2.3 - 7.8 | 3.7 - 7.5 | 2.0 - 8.4 (Intra-day), 1.9 - 9.1 (Inter-day) |
| RP-HPLC-UV | Penciclovir | Human Plasma | 50.1 | 50.1 - 7000.9 | Not specified | Not specified | Not specified |
| HPLC-Fluorescence | Penciclovir | Human Plasma | 25 | Not specified | < 10 | < 10 | < 10 |
LLOQ: Lower Limit of Quantification; %CV: Percent Coefficient of Variation; %RE: Percent Relative Error.
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility of bioanalytical methods. Below are representative protocols for sample preparation and analysis based on published literature.
1. Sample Preparation: Solid Phase Extraction (SPE)
Solid phase extraction is a common technique for cleaning up and concentrating analytes from biological matrices.
-
Sample Pre-treatment: To 500 µL of plasma, add an internal standard (e.g., acyclovir).
-
Conditioning: Condition an SPE cartridge (e.g., C18) with methanol followed by water.
-
Loading: Load the pre-treated plasma sample onto the SPE cartridge.
-
Washing: Wash the cartridge with a weak organic solvent to remove interferences.
-
Elution: Elute the analyte of interest with a stronger organic solvent (e.g., methanol).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for injection into the LC system.
2. Sample Preparation: Protein Precipitation
Protein precipitation is a simpler and faster method for sample preparation.
-
Precipitation: To a 200 µL plasma sample, add 100 µL of perchloric acid to precipitate proteins.
-
Centrifugation: Vortex the mixture and then centrifuge to pellet the precipitated proteins.
-
Injection: Collect the supernatant and inject it directly into the HPLC system.
3. LC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., methanol or acetonitrile).
-
Elution: Isocratic or gradient elution can be employed to separate the analyte from other components.
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is frequently used.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for quantification, monitoring specific precursor-to-product ion transitions for the analyte and the internal standard.
-
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the analysis of this compound or penciclovir in a research or clinical laboratory setting.
This guide highlights the common methodologies and their performance for the analysis of penciclovir, which can serve as a strong foundation for developing and validating methods for this compound. Researchers should perform a full method validation according to regulatory guidelines, such as those from the FDA and EMA, to ensure the reliability of their results.
References
- 1. Role of aldehyde oxidase in the in vitro conversion of famciclovir to penciclovir in human liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Famciclovir and Penciclovir. The Mode of Action of Famciclovir Including Its Conversion to Penciclovir | Semantic Scholar [semanticscholar.org]
- 3. In vitro oxidation of famciclovir and this compound by aldehyde oxidase from human, guinea pig, rabbit, and rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
The Correlation of In Vitro and In Vivo Conversion of 6-Deoxypenciclovir: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro and in vivo conversion of 6-deoxypenciclovir, the penultimate metabolite of the antiviral prodrug famciclovir, into the active therapeutic agent, penciclovir. The data presented herein is intended to offer researchers and drug development professionals a comprehensive overview of the metabolic activation of this important antiviral compound, with comparisons to other relevant prodrugs.
Executive Summary
The conversion of this compound to penciclovir is a critical activation step in the therapeutic action of famciclovir. In vitro studies utilizing human liver cytosol have definitively identified aldehyde oxidase as the primary enzyme responsible for this oxidative conversion.[1][2] This targeted metabolic pathway contrasts with other antiviral prodrugs, such as 6-deoxyacyclovir, which is primarily activated by xanthine oxidase. The in vivo data, derived from pharmacokinetic studies of famciclovir, demonstrates a high bioavailability of penciclovir (77%), indicating an efficient and rapid in vivo conversion of this compound.[3][4] This guide synthesizes the available quantitative data, details the experimental methodologies, and provides visual representations of the metabolic and experimental workflows to facilitate a clear understanding of the correlation between the in vitro and in vivo conversion of this compound.
Data Presentation
The following tables summarize the key quantitative parameters related to the in vitro and in vivo conversion of this compound and a comparator prodrug, 6-deoxyacyclovir.
Table 1: In Vitro Enzyme Kinetics of this compound Conversion
| Parameter | Value | Species | In Vitro System | Primary Enzyme | Reference |
| KM | 115 ± 23 µM | Human | Liver Cytosol | Aldehyde Oxidase | [2] |
Table 2: In Vivo Pharmacokinetic Parameters Following Oral Administration of Parent Prodrugs
| Prodrug | Active Drug | Bioavailability | Key Metabolic Enzyme (for 6-deoxy intermediate) | Species | Reference |
| Famciclovir | Penciclovir | 77% | Aldehyde Oxidase | Human | |
| 6-Deoxyacyclovir | Acyclovir | 5-6 times greater than Acyclovir | Xanthine Oxidase | Human |
Experimental Protocols
In Vitro Conversion of this compound in Human Liver Cytosol
This protocol is a synthesized methodology based on descriptions from referenced studies.
1. Preparation of Human Liver Cytosol:
-
Human liver tissue is homogenized in a suitable buffer (e.g., potassium phosphate buffer).
-
The homogenate is subjected to differential centrifugation to separate cellular fractions.
-
The supernatant from the microsomal centrifugation step (the cytosolic fraction) is collected and stored at -80°C until use. Protein concentration is determined using a standard method like the Bradford assay.
2. Incubation Assay:
-
Incubations are performed in a reaction mixture containing human liver cytosol, this compound (at various concentrations to determine kinetics), and buffer.
-
The reaction is initiated by the addition of the substrate (this compound).
-
The mixture is incubated at 37°C for a specified period.
-
To investigate the role of specific enzymes, inhibitors such as menadione or isovanillin (for aldehyde oxidase) and allopurinol (for xanthine oxidase) can be pre-incubated with the cytosol before the addition of this compound.
3. Sample Analysis:
-
The reaction is terminated by the addition of a quenching agent (e.g., acetonitrile).
-
The samples are centrifuged to precipitate proteins.
-
The supernatant is collected and analyzed by High-Performance Liquid Chromatography (HPLC) with UV detection to quantify the concentrations of this compound and the newly formed penciclovir.
In Vivo Conversion and Pharmacokinetic Analysis
This protocol is a generalized methodology based on descriptions of pharmacokinetic studies of famciclovir.
1. Study Design:
-
A cohort of healthy human volunteers is recruited for the study.
-
Following an overnight fast, subjects are administered a single oral dose of famciclovir.
2. Sample Collection:
-
Blood samples are collected at predetermined time points before and after drug administration.
-
Plasma is separated from the blood samples by centrifugation and stored at -20°C or lower until analysis.
3. Bioanalytical Method:
-
Plasma concentrations of this compound and penciclovir are determined using a validated HPLC method with either UV or mass spectrometry detection.
-
The method involves protein precipitation followed by chromatographic separation and quantification against a standard curve.
4. Pharmacokinetic Analysis:
-
The plasma concentration-time data for penciclovir is used to calculate key pharmacokinetic parameters, including the area under the curve (AUC), maximum concentration (Cmax), and time to maximum concentration (Tmax).
-
The absolute bioavailability of penciclovir from the oral administration of famciclovir is determined by comparing the AUC from the oral dose to the AUC from an intravenous dose of penciclovir.
Mandatory Visualization
References
- 1. Pharmacokinetic modeling of penciclovir and BRL42359 in the plasma and tears of healthy cats to optimize dosage recommendations for oral administration of famciclovir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. HPLC method for the determination of penciclovir in human plasma and application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Figure 6 from In vitro oxidation of famciclovir and this compound by aldehyde oxidase from human, guinea pig, rabbit, and rat liver. | Semantic Scholar [semanticscholar.org]
comparing different synthesis routes for penciclovir prodrugs
A Comparative Guide to the Synthesis of Penciclovir Prodrugs
Introduction: Penciclovir, a potent antiviral agent against herpesviruses, exhibits poor oral bioavailability. To overcome this limitation, various prodrugs have been developed, with famciclovir being the most prominent example. Famciclovir is efficiently absorbed and subsequently metabolized in vivo to the active parent drug, penciclovir.[1] This guide provides a comparative analysis of different synthetic routes for penciclovir prodrugs, focusing on famciclovir and other novel derivatives. We present key performance data, detailed experimental protocols, and visual diagrams of the synthetic pathways to aid researchers and professionals in drug development.
Comparison of Synthetic Routes for Famciclovir
The synthesis of famciclovir has been approached through several distinct pathways, each with its own set of advantages and challenges. The primary strategies generally involve the construction of the purine core followed by the attachment and modification of the acyclic side chain.
| Route | Starting Materials | Key Reactions | Overall Yield | Advantages | Disadvantages |
| Route 1 | Guanine | Chlorination, Mitsunobu reaction, Diethyl malonate coupling, Hydrogenation, Reduction, Esterification | ~29%[2] | Industrially viable, does not require chromatographic purification.[2] | Multi-step process with a moderate overall yield. |
| Route 2 | 2-Amino-6-chloropurine, 3-Bromopropane-1,1,1-tricarboxylic acid triethyl ester | N-alkylation, Decarboxylation, Reduction, Acetylation, Reductive dechlorination | ~60%[2] | Good overall yield. | Involves multiple steps and purification of intermediates. |
| Route 3 | 2,4-dichloro-5-nitropyrimidine, 2-(2-aminoethyl)propylene glycol | Selective substitution, Ammonolysis, Reduction, Cyclization | Not specified | Builds the purine ring system as part of the synthesis. | Potential for isomer formation that can be difficult to separate.[3] |
| Route 4 | 6-Chloropurine-2-amine, 2,2-dimethyl-5-vinyl-1,3-dioxan-5-ol derivative | Palladium-catalyzed allylation | Not specified | A newer, alternative approach to side-chain attachment. | May require specialized catalysts and reaction conditions. |
Synthetic Route Diagrams
Route 1: Synthesis of Famciclovir starting from Guanine
Caption: Synthesis of Famciclovir from Guanine.
Route 2: Synthesis of Famciclovir from 2-Amino-6-chloropurine
Caption: Synthesis of Famciclovir from 2-Amino-6-chloropurine.
Experimental Protocols
Protocol for Route 2: Synthesis of 2-[2-(2-Amino-6-chloropurin-9-yl)ethyl]malonic acid diethyl ester
This protocol is a key step in the synthesis of famciclovir starting from 2-amino-6-chloropurine.
-
Condensation Reaction:
-
In a 250 ml reaction flask, add 55 ml of dimethylformamide (DMF) and 10 g of 2-amino-6-chloropurine.
-
Stir the mixture until uniform, then add 12.2 g of light anhydrous potassium carbonate.
-
Add 25 g of 3-bromopropane-1,1,1-tricarboxylic acid triethyl ester to the flask.
-
Heat the reaction mixture to 65-75°C and continue stirring. The reaction progress is indicated by a color change from earthy yellow to brownish-red.
-
Upon completion, the condensation product is obtained.
-
-
Decarboxylation:
-
The crude condensation product is treated with sodium methoxide in methanol to induce partial decarboxylation.
-
This step yields 2-[2-(2-amino-6-chloropurin-9-yl)ethyl]malonic acid diethyl ester.
-
Protocol for the Synthesis of Novel Penciclovir Prodrugs
This protocol outlines the synthesis of alkyl monocarbonate derivatives of penciclovir, which have shown promising bioavailability.
-
Synthesis of 5-(2-hydroxyethyl)-1,3-dioxan-2-one (13):
-
Treat 2-(2-benzyloxyethyl)propane-1,3-diol with 1,1'-carbonyldiimidazole in THF to form the cyclic carbonate.
-
Perform hydrogenolytic removal of the benzyl group to yield the desired alcohol (13).
-
-
Synthesis of 2-amino-6-chloro-9-(2-(2-oxo-1,3-dioxan-5-yl)ethyl)purine (16):
-
The alcohol (13) is subjected to mesylation.
-
The resulting mesylate is coupled with 2-amino-6-chloropurine using anhydrous Cs2CO3 in DMF.
-
The product (16) is purified by flash column chromatography.
-
-
Synthesis of Alkyl Monocarbonate Derivatives (3-10):
-
The 6-chloro cyclic carbonate (16) is hydrogenated to remove the chlorine atom.
-
A ring-opening reaction of the resulting 6-deoxy cyclic carbonate is performed in a mixture of an appropriate alcohol and CHCl3 using activated SiO2 as a Lewis acid.
-
This final step affords the corresponding alkyl monocarbonate derivatives in fair to good yields.
-
Performance Data of Novel Penciclovir Prodrugs
A study evaluating a series of alkyl monocarbonate prodrugs of penciclovir provided the following data on their oral bioavailability in mice, measured as the mean urinary recovery of penciclovir.
| Prodrug | Mean Urinary Recovery of Penciclovir (%) in Mice |
| Isopropyl Monocarbonate (6) | 53% |
| Propyl Monocarbonate (5) | 51% |
| Isopentyl Monocarbonate (10) | 51% |
| Ethyl Monocarbonate (4) | 50% |
| Famciclovir | 48% |
In rats, several of the novel monocarbonate prodrugs showed a mean urinary recovery of penciclovir (39-41%) similar to that of famciclovir (40%). The isopropyl monocarbonate derivative (6) also demonstrated high aqueous solubility (138.8 mg/mL at 20°C) and stability across a range of pH values.
Conclusion
The synthesis of penciclovir prodrugs, particularly famciclovir, can be achieved through various routes, each with distinct characteristics regarding yield, starting materials, and purification requirements. The traditional methods starting from guanine or 2-amino-6-chloropurine are well-established and provide good yields. Newer strategies, such as those involving palladium-catalyzed reactions, offer alternative approaches. Furthermore, the exploration of novel prodrugs, such as the alkyl monocarbonate series, demonstrates the potential for developing next-generation penciclovir derivatives with improved pharmacokinetic profiles. The choice of a specific synthetic route will depend on factors such as scalability, cost of starting materials, and desired purity of the final product.
References
Safety Operating Guide
Essential Guide to the Proper Disposal of 6-Deoxypenciclovir
For researchers and scientists in the field of drug development, ensuring the safe and compliant disposal of chemical compounds is a critical aspect of laboratory operations. This guide provides a detailed, step-by-step procedure for the proper disposal of 6-Deoxypenciclovir, a metabolite of the antiviral drug famciclovir. Adherence to these protocols is essential for maintaining a safe laboratory environment and ensuring regulatory compliance.
Pre-Disposal Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This minimizes exposure risks and ensures personal safety.
Required Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Gloves | Nitrile or other chemically resistant gloves. |
| Eye Protection | Safety glasses with side shields or safety goggles. |
| Lab Coat | Standard laboratory coat. |
| Respiratory | Use in a well-ventilated area. A respirator may be necessary if handling large quantities or if dust is generated. |
Waste Categorization and Segregation
Properly categorizing and segregating chemical waste at the source is the first step in the disposal process. This compound waste should be classified as hazardous chemical waste.
-
Solid Waste: This includes any unused or expired this compound in its solid form, as well as any lab materials contaminated with the solid compound (e.g., weighing paper, contaminated gloves, or absorbent pads).
-
Liquid Waste: This category includes solutions containing this compound. It is crucial to segregate halogenated and non-halogenated solvent waste.[1]
-
Sharps Waste: Any needles, syringes, or other sharp implements that are contaminated with this compound must be disposed of in a designated sharps container.[2]
Step-by-Step Disposal Procedures
The following procedures outline the disposal process for different forms of this compound waste. These steps are based on general best practices for laboratory chemical waste management.
For Solid this compound Waste:
-
Container Selection: Place solid this compound waste into a designated, sealable, and clearly labeled hazardous waste container. The container must be compatible with the chemical and in good condition, free from cracks or leaks.[1]
-
Labeling: The container must be labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the specific hazard (e.g., "Toxic").
-
Storage: Store the sealed container in a designated satellite accumulation area within the laboratory.[3] This area should be at or near the point of generation.
-
Disposal Request: Once the container is full or has been in storage for a designated period (not to exceed institutional limits, often up to 12 months as long as accumulation limits are not surpassed), contact your institution's Environmental Health and Safety (EHRS) department for pickup.[3]
For Liquid this compound Waste:
-
Segregation: Do not mix halogenated and non-halogenated solvent waste.
-
Container Selection: Use a designated, leak-proof, and sealable container for liquid waste. The original container of a solvent can often be used for its waste, provided it is in good condition.
-
Labeling: Clearly label the container with "Hazardous Waste," the full chemical name of the solvent and "this compound," and indicate the approximate concentration. Mark the appropriate hazard pictograms.
-
Storage: Keep the container tightly sealed when not in use and store it in the satellite accumulation area.
-
Disposal Request: Arrange for pickup by your institution's EHRS department when the container is full or reaches its storage time limit.
For Contaminated Labware and PPE:
-
Solid Contaminants: Items such as gloves, absorbent pads, and weighing papers that are contaminated with this compound should be placed in the designated solid hazardous waste container.
-
Liquid Contaminants: For glassware contaminated with this compound, rinse it with a suitable solvent and collect the rinsate as hazardous liquid waste. After decontamination, the glassware can typically be washed and reused.
Emergency Spill Procedures
In the event of a spill, immediate and appropriate action is necessary to contain the material and protect laboratory personnel.
-
Evacuate and Alert: Alert others in the immediate area and evacuate if necessary.
-
Don PPE: Put on the appropriate PPE before attempting to clean the spill.
-
Containment: For solid spills, carefully sweep or scoop the material to avoid generating dust. For liquid spills, use an absorbent material like diatomite or a universal binder to contain the spill.
-
Cleanup: Place all contaminated materials (absorbent, PPE, etc.) into a sealed, labeled hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent or detergent and collect the cleaning materials as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHRS department.
Logical Workflow for this compound Disposal
Caption: Disposal workflow for this compound waste.
By following these detailed procedures, research professionals can ensure the safe handling and proper disposal of this compound, fostering a secure and compliant laboratory environment. Always consult your institution's specific waste management guidelines and Safety Data Sheets for the most accurate and up-to-date information.
References
Safeguarding Researchers: A Comprehensive Guide to Handling 6-Deoxypenciclovir
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the handling of 6-Deoxypenciclovir, an inactive metabolite of the antiviral prodrug famciclovir. Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the integrity of research outcomes. The following procedures outline the necessary personal protective equipment (PPE), operational handling steps, and disposal protocols.
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against potential exposure. Based on safety data for this compound and structurally related antiviral compounds like Penciclovir and Famciclovir, the following PPE is mandatory.[1][2][3]
| Equipment | Specification | Purpose |
| Hand Protection | Nitrile or neoprene gloves (chemotherapy-grade recommended) | Prevents skin contact with the compound.[4][5] |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from splashes or airborne particles. |
| Body Protection | Disposable gown with long sleeves | Protects clothing and skin from contamination. |
| Respiratory Protection | NIOSH-approved N95 or higher respirator | Required when handling powders outside of a certified chemical fume hood to prevent inhalation. |
Operational Plan for Safe Handling
A systematic approach to handling this compound from receipt to disposal minimizes the risk of exposure and contamination.
Receiving and Storage
-
Upon receipt, inspect the container for any damage or leakage.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
The container should be clearly labeled with the chemical name and any relevant hazard warnings.
Preparation and Handling
-
All handling of powdered this compound should be conducted within a certified chemical fume hood to control airborne particles.
-
Before beginning work, ensure all necessary PPE is donned correctly.
-
Use dedicated equipment (spatulas, weigh boats, etc.) for handling the compound.
-
If creating solutions, add the solid to the solvent slowly to avoid splashing.
Spill Management
-
In the event of a spill, evacuate the immediate area and restrict access.
-
Wearing appropriate PPE, cover the spill with an absorbent material.
-
Carefully collect the absorbed material and any contaminated debris into a sealed, labeled container for hazardous waste disposal.
-
Decontaminate the spill area with an appropriate cleaning agent.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Unused Compound: Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain or in regular trash.
-
Contaminated Materials: All disposable items that have come into contact with this compound, including gloves, gowns, weigh boats, and absorbent materials, must be collected in a designated, sealed hazardous waste container.
-
Empty Containers: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.
Experimental Workflow for Safe Handling
Caption: Safe handling workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
